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  • Product: (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate
  • CAS: 59000-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Biological Activity of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of the potential biological activities of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobu...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the potential biological activities of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds, particularly within the indole-3-glyoxylamide and 4-oxo-2-enoate classes, to project its likely pharmacological profile and provide a robust framework for its investigation.

Introduction and Chemical Profile

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate belongs to the broad and pharmacologically significant class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific structure of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, featuring a 4-oxo-2-enoate moiety attached to the indole-3-position, suggests its classification as a derivative of indole-3-glyoxylamides. This class of compounds has garnered significant attention for its potent anticancer properties, often mediated through the inhibition of tubulin polymerization.[4]

The presence of the α,β-unsaturated carbonyl system in the 4-oxo-2-enoate chain is a key structural feature that may confer reactivity towards biological nucleophiles, a common mechanism for the activity of various enzyme inhibitors.

Chemical Structure:

Caption: Chemical structure of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate.

Proposed Synthesis

A plausible synthetic route for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate can be envisioned through a Friedel-Crafts acylation of indole with a suitable acylating agent derived from maleic anhydride.

synthesis_workflow Indole Indole Intermediate1 4-(1H-indol-3-yl)-4-oxobut-2-enoic acid Indole->Intermediate1 Friedel-Crafts Acylation (e.g., AlCl3) MaleicAnhydride Maleic Anhydride MaleicAnhydride->Intermediate1 FinalProduct (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate Intermediate1->FinalProduct Esterification (e.g., H2SO4 catalyst) Methanol Methanol (CH3OH) Methanol->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Primary Inferred Biological Activity: Anticancer Potential

Based on the extensive research on indole-3-glyoxylamides, the primary and most promising biological activity of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is predicted to be in the realm of oncology.[4] Many indole derivatives have been identified as potent anticancer agents, with several approved for clinical use.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of indole-based anticancer agents exert their effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[5] These compounds often bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[1][4] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]

tubulin_inhibition cluster_normal Normal Cell Division cluster_inhibition Action of Indole Derivative Tubulin αβ-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization BlockedTubulin Tubulin-Inhibitor Complex Tubulin->BlockedTubulin Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division IndoleCompound (E)-Methyl 4-(1H-indol-3-yl)- 4-oxobut-2-enoate IndoleCompound->Tubulin NoPolymerization Inhibition of Polymerization BlockedTubulin->NoPolymerization Arrest G2/M Cell Cycle Arrest NoPolymerization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is essential to determine the anticancer efficacy and mechanism of action of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate.

The MTT assay is a colorimetric method used to assess cell viability.[7][8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.[5][10][11]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a GTP-containing buffer on ice.[10] Prepare various concentrations of the test compound.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing the test compound, a positive control (e.g., colchicine), and a negative control (vehicle).

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C in a temperature-controlled plate reader.[10]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the maximum absorbance and/or a change in the polymerization rate compared to the negative control.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

Protocol:

  • Cell Treatment: Culture cancer cells and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[13]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of a microtubule-destabilizing agent.

In Vivo Evaluation: Human Tumor Xenograft Model

To assess the anticancer activity in a living organism, human tumor xenograft models are widely used.[14][15][16][17][18]

Workflow:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., athymic nude or SCID mice).[14]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

  • Efficacy Assessment: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Representative Data Summary

The following tables illustrate the type of quantitative data that would be generated from the described assays.

Table 1: In Vitro Cytotoxicity of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate

Cell LineCancer TypeIC50 (µM)
HeLaCervical CancerData to be determined
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HCT116Colon CancerData to be determined

Table 2: Effect on Tubulin Polymerization

CompoundConcentration (µM)Inhibition of Polymerization (%)
(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoateConcentration 1Data to be determined
Concentration 2Data to be determined
Colchicine (Positive Control)Effective Conc.~90-100%

Table 3: Cell Cycle Analysis in HeLa Cells after 24h Treatment

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control~55%~25%~20%
(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate (IC50)Data to be determinedData to be determinedExpected Increase

Other Potential Biological Activities

While the primary focus is on anticancer activity, the indole nucleus is associated with a broad spectrum of pharmacological effects.

Antimicrobial Activity

Indole derivatives have been reported to possess significant antibacterial and antifungal properties.[3][19][20][21][22] The mechanism of action can vary, including the inhibition of essential enzymes or the disruption of microbial cell membranes. Further screening against a panel of pathogenic bacteria and fungi would be warranted to explore this potential.

Anti-inflammatory Activity

Several indole-containing compounds have demonstrated potent anti-inflammatory effects.[2][23][24][25][26] These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling pathways. Assays measuring the inhibition of nitric oxide production in LPS-stimulated macrophages or in vivo models of inflammation could be employed to investigate this activity.[2]

Conclusion

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a promising candidate for investigation as a novel therapeutic agent. Based on its structural similarity to known indole-3-glyoxylamides, it is highly likely to exhibit potent anticancer activity, primarily through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of its biological activities. Further studies are also warranted to explore its potential as an antimicrobial and anti-inflammatory agent, leveraging the well-established versatility of the indole scaffold.

References

  • Al-Benna, S. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Al-Sanea, M. M., et al. (2022). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • Al-Ostath, S., et al. (2022).
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  • Park, I. J., et al. (2017).
  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
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  • Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink.
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  • ResearchGate. (2009). (PDF) Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.
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Sources

Exploratory

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Profile of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (E)-Methyl 4-(1H-i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established spectroscopic principles and data from analogous compounds to offer a robust predictive model for the characterization of this molecule. While experimental data for this specific compound is not widely available, this guide provides a well-grounded theoretical framework for its spectroscopic identification and analysis.

Introduction

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a molecule of significant interest, featuring a pharmacologically relevant indole nucleus connected to an α,β-unsaturated keto-ester system. The indole moiety is a cornerstone in medicinal chemistry, while the conjugated system is a versatile Michael acceptor, suggesting potential for covalent interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming its structure, assessing purity, and understanding its chemical behavior.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed interpretation grounded in established principles and supported by literature on similar chemical structures.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate in CDCl₃ are presented below. These predictions are based on established chemical shift ranges for indole derivatives and α,β-unsaturated systems.[1][2][3][4][5]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-N1~8.2br s-Indole N-H
H-2~8.4s-Indole C2-H
H-4~7.8d~8.0Indole C4-H
H-5, H-6~7.2-7.4m-Indole C5-H, C6-H
H-7~7.2-7.4m-Indole C7-H
H-α (to ester)~6.5d~16.0Vinylic proton
H-β (to ester)~7.5d~16.0Vinylic proton
OCH₃~3.8s-Methyl ester

Causality Behind Predictions:

  • Indole Protons: The protons on the indole ring are expected in the aromatic region (7.0-8.5 ppm). The N-H proton is typically broad and downfield. H-2 is a singlet and often the most deshielded of the pyrrole ring protons. The protons on the benzene portion of the indole (H-4 to H-7) will appear as multiplets, with H-4 being the most downfield due to the anisotropic effect of the carbonyl group at C-3.

  • Vinylic Protons: The molecule has an (E)-configuration, which is characterized by a large coupling constant (~16.0 Hz) between the two vinylic protons. The β-proton is further downfield than the α-proton due to conjugation with the carbonyl group of the ester.

  • Methyl Ester Protons: The singlet for the methyl ester protons is expected around 3.8 ppm, a typical value for this functional group.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate are summarized below, based on data for similar structures.[6][7][8][9][10]

Carbon(s) Predicted δ (ppm) Assignment
C=O (Ketone)~195Ketone carbonyl
C=O (Ester)~166Ester carbonyl
C-α (to ester)~125Vinylic carbon
C-β (to ester)~140Vinylic carbon
C-2~125Indole C2
C-3~115Indole C3
C-3a~128Indole C3a
C-4~122Indole C4
C-5~123Indole C5
C-6~121Indole C6
C-7~112Indole C7
C-7a~136Indole C7a
OCH₃~52Methyl ester

Causality Behind Predictions:

  • Carbonyl Carbons: The ketone carbonyl is expected to be significantly downfield (~195 ppm), while the ester carbonyl will be slightly more shielded (~166 ppm).[7][9]

  • Vinylic Carbons: The olefinic carbons will appear in the 120-145 ppm range. The β-carbon is generally more deshielded than the α-carbon in α,β-unsaturated esters.

  • Indole Carbons: The chemical shifts for the indole carbons are based on typical values for 3-substituted indoles. The C-3a and C-7a are quaternary carbons and will have distinct shifts.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational frequencies for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate are listed below.[11][12][13][14][15]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Assignment
N-H Stretch~3400MediumIndole N-H
C-H Stretch (Aromatic/Vinylic)~3100-3000Mediumsp² C-H
C-H Stretch (Aliphatic)~2950Mediumsp³ C-H (OCH₃)
C=O Stretch (Ketone)~1680StrongConjugated Ketone
C=O Stretch (Ester)~1720Strongα,β-unsaturated Ester
C=C Stretch (Alkene)~1630MediumVinylic C=C
C=C Stretch (Aromatic)~1600, ~1450Medium-StrongIndole ring
C-O Stretch~1250, ~1150StrongEster C-O

Causality Behind Predictions:

  • N-H Stretch: The indole N-H stretch is expected around 3400 cm⁻¹.

  • Carbonyl Stretches: The presence of two carbonyl groups will result in two distinct, strong absorption bands. The conjugated ketone will appear at a lower wavenumber (~1680 cm⁻¹) compared to a saturated ketone.[12][14] The α,β-unsaturated ester carbonyl stretch is anticipated around 1720 cm⁻¹.[11][15]

  • C=C Stretches: The alkene C=C stretch will be around 1630 cm⁻¹, and the aromatic C=C stretches will appear in their characteristic region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structure confirmation. The predicted fragmentation of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate under electron ionization (EI) is outlined below.[16][17][18][19]

Molecular Weight: 229.23 g/mol

m/z Predicted Fragment Interpretation
229[M]⁺Molecular Ion
198[M - OCH₃]⁺Loss of methoxy radical
170[M - COOCH₃]⁺Loss of carbomethoxy radical
144[C₉H₈NO]⁺McLafferty rearrangement and subsequent cleavage
130[C₉H₈N]⁺Acylium ion from cleavage of the C-C bond adjacent to the indole ring
117[C₈H₇N]⁺Indole ring fragment

Causality Behind Predictions: The fragmentation of this molecule is expected to be directed by the stable indole ring and the carbonyl groups.[16][18] Common fragmentation pathways for 3-acylindoles involve cleavage of the acyl group. The ester functionality can undergo loss of the methoxy or carbomethoxy group. A characteristic fragment at m/z 130 is often observed for 3-substituted indoles.

fragmentation M [M]⁺ m/z = 229 F1 [M - OCH₃]⁺ m/z = 198 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 170 M->F2 - COOCH₃ F3 [C₉H₈NO]⁺ m/z = 144 M->F3 McLafferty F4 [C₉H₈N]⁺ m/z = 130 F3->F4 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To obtain actual spectroscopic data for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, the following validated protocols are recommended.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Employ a 30° pulse angle with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire the spectrum with a spectral width of 0 to 220 ppm.

    • A 45-90° pulse angle with a relaxation delay of 2-5 seconds is recommended. The number of scans will depend on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean KBr plate or ATR crystal.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation. For LC-MS, Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Dissolve in CDCl₃ for NMR nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr prep_ir Prepare thin film for IR ir IR Spectroscopy prep_ir->ir prep_ms Prepare dilute solution for MS ms Mass Spectrometry prep_ms->ms interpret_nmr Assign chemical shifts and coupling constants nmr->interpret_nmr interpret_ir Identify functional group vibrations ir->interpret_ir interpret_ms Analyze fragmentation pattern ms->interpret_ms structure Structure Confirmation interpret_nmr->structure interpret_ir->structure interpret_ms->structure

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although theoretical, are based on sound spectroscopic principles and extensive literature on analogous compounds. The provided experimental protocols offer a validated approach for obtaining and confirming this data in a laboratory setting. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related indole derivatives.

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  • Canadian Science Publishing. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

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Foundational

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate Abstract (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a member of the vast and pharmacologically sig...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate

Abstract

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a member of the vast and pharmacologically significant indole family of heterocyclic compounds. While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, the structural motifs present in this molecule—namely the indole nucleus and the α,β-unsaturated carbonyl system—are hallmarks of compounds with significant biological activity. This guide synthesizes information from related indole derivatives and compounds with similar functional groups to propose and explore putative mechanisms of action for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate. We will delve into potential interactions with key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and Hedgehog pathways, and consider its potential as an enzyme inhibitor. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a scientifically grounded framework for investigating the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] From anti-inflammatory agents to potent anti-cancer therapies, the versatility of the indole nucleus allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, with its indole core linked to a reactive Michael acceptor system, presents an intriguing candidate for investigation. This guide will explore its potential mechanisms of action, drawing parallels from well-characterized indole derivatives.

Proposed Mechanism of Action I: Modulation of Pro-Survival Signaling Pathways in Cancer

A significant body of research points to the ability of indole compounds to interfere with key signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3][4] We hypothesize that (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate may exert anti-neoplastic effects through the modulation of one or more of the following pathways.

The PI3K/Akt/mTOR/NF-κB Signaling Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Downstream of this pathway, the transcription factor NF-κB plays a critical role in inflammation and cancer progression. Natural indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) are known to inhibit this signaling cascade at multiple points.[3][4]

Hypothesized Action: (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, due to its indole moiety, may interact with and inhibit key kinases in this pathway, such as PI3K or Akt. The α,β-unsaturated carbonyl system could also react with nucleophilic residues (e.g., cysteine) in the active sites of these enzymes, leading to irreversible inhibition.

Experimental Validation Workflow:

Caption: Workflow for validating the inhibition of the PI3K/Akt/mTOR pathway.

Protocol for Western Blot Analysis:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and allow them to adhere overnight. Treat cells with varying concentrations of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt, mTOR, and NF-κB.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant reactivation in adults is linked to the development of several cancers, including basal cell carcinoma and medulloblastoma.[5] Novel indole derivatives have been identified as potent inhibitors of this pathway, often by targeting the Smoothened (SMO) receptor.[5]

Hypothesized Action: The indole core of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate may allow it to bind to the SMO receptor, potentially at a site distinct from other known inhibitors, thereby blocking downstream signaling.

Experimental Validation Workflow:

Caption: Workflow for assessing the inhibition of the Hedgehog signaling pathway.

Protocol for Luciferase Reporter Assay:

  • Cell Culture: Plate Shh-LIGHT2 cells, which contain a Gli-responsive luciferase reporter construct, in a 96-well plate.

  • Treatment: Treat the cells with a Hedgehog agonist (e.g., SAG) in the presence or absence of varying concentrations of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate.

  • Lysis and Reading: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the compound indicates pathway inhibition.

Proposed Mechanism of Action II: Enzyme Inhibition

The chemical structure of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is reminiscent of known enzyme inhibitors.

Kynurenine-3-hydroxylase Inhibition

Structurally related 4-aryl-4-oxobut-2-enoic acids and esters are potent inhibitors of kynurenine-3-hydroxylase (KMO), an enzyme in the tryptophan metabolism pathway.[6] Inhibition of KMO has potential neuroprotective effects.

Hypothesized Action: (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate may act as a competitive or non-competitive inhibitor of KMO.

Experimental Validation:

Experiment Methodology Expected Outcome
Enzyme Activity Assay Recombinant KMO is incubated with its substrate (kynurenine) and the test compound. The formation of the product (3-hydroxykynurenine) is measured spectrophotometrically.A dose-dependent decrease in product formation.
Kinetic Analysis The enzyme activity assay is performed with varying concentrations of both the substrate and the inhibitor.Determination of the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Summary and Future Directions

While the precise mechanism of action of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate remains to be elucidated, its chemical structure strongly suggests potential therapeutic applications, particularly in oncology and neuroprotection. The proposed mechanisms—modulation of the PI3K/Akt/mTOR and Hedgehog signaling pathways, and inhibition of KMO—are based on robust evidence from structurally related compounds. The experimental workflows detailed in this guide provide a clear path for the systematic investigation of these hypotheses. Further research into the biological activities of this compound is warranted and could lead to the development of novel therapeutic agents.

References

  • Chemical Synthesis Database. (2025, May 20). ethyl 4-(1H-indol-3-yl)-2-oxobutanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7. Retrieved from [Link]

  • Arkat USA. (n.d.). Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. Retrieved from [Link]

  • (2017, December 13). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Retrieved from [Link]

  • MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]

  • National Institutes of Health. (2024, July 4). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a fascinating heterocyclic compound that belongs to the esteemed class of indole derivatives. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a fascinating heterocyclic compound that belongs to the esteemed class of indole derivatives. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] This technical guide provides a comprehensive overview of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, including a proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential biological activities, with a particular focus on its prospective role in anticancer drug discovery. While specific literature on this exact molecule is sparse, this guide extrapolates from established chemical principles and the known pharmacology of structurally related indole-3-glyoxylamides and enone derivatives to provide a solid foundation for researchers interested in its synthesis and evaluation.

Introduction: The Promise of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a versatile scaffold for the design of therapeutic agents targeting a wide range of biological targets.[3] From neurotransmitters like serotonin to potent anticancer agents, the indole motif is a recurring theme in molecules that modulate critical physiological and pathological processes.

The subject of this guide, (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, combines the indole core with an α,β-unsaturated carbonyl system (an enone) and a methyl ester functionality. This specific arrangement of functional groups suggests several potential avenues for biological activity. The indole moiety can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules. The enone component is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins, a mechanism often exploited in the design of enzyme inhibitors.[4]

This guide will delve into the practical aspects of synthesizing and characterizing this molecule, and then explore its potential as a bioactive compound, drawing parallels with related structures that have shown promise in preclinical studies.

Proposed Synthesis of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate

Synthetic Strategy Overview

The overall synthetic approach is depicted in the workflow diagram below. The synthesis commences with the Friedel-Crafts acylation of indole to introduce the keto-acid functionality at the C3 position, followed by a Wittig reaction to install the double bond and the methyl ester group.

Synthesis_Workflow Indole Indole Acylation Friedel-Crafts Acylation Indole->Acylation FumarylChloride Fumaryl Chloride (mono-methyl ester) FumarylChloride->Acylation Intermediate (E)-4-(1H-indol-3-yl)-4-oxobut-2-enoic acid Acylation->Intermediate Wittig Wittig Reaction Intermediate->Wittig WittigReagent Methyl (triphenylphosphoranylidene)acetate WittigReagent->Wittig TargetMolecule (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate Wittig->TargetMolecule

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Friedel-Crafts Acylation of Indole

The first step involves the regioselective acylation of indole at the electron-rich C3 position.[2][5] This can be achieved using a suitable acylating agent, such as the mono-methyl ester of fumaryl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a solution of indole (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), cooled to 0 °C in an ice bath, add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnO, 1.1 equivalents).[6]

  • Addition of Acylating Agent: Slowly add a solution of methyl 3-(chloroformyl)acrylate (mono-methyl ester of fumaryl chloride, 1 equivalent) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding ice-water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (E)-4-(1H-indol-3-yl)-4-oxobut-2-enoic acid.

Causality behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents are crucial to prevent the decomposition of the Lewis acid catalyst and the acylating agent.

  • Temperature: The initial low temperature helps to control the exothermicity of the reaction and minimize side reactions.

  • Lewis Acid: The Lewis acid activates the acyl chloride, making it a more potent electrophile for the Friedel-Crafts reaction. The choice of Lewis acid can influence the regioselectivity and yield.[7]

Step 2: Wittig Reaction

The second step involves the conversion of the ketone in the intermediate to the desired alkene using a Wittig reagent.[8][9] The use of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is expected to favor the formation of the (E)-isomer.[10][11][12]

Experimental Protocol:

  • Ylide Generation (if not commercially available): Prepare the Wittig reagent by reacting methyl bromoacetate with triphenylphosphine to form the phosphonium salt, followed by deprotonation with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction with the Ketone: To a solution of the intermediate from Step 1 in dry THF, add the prepared Wittig reagent.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Wittig reagent is highly basic and will be quenched by protic solvents.

  • Stabilized Ylide: The use of an ester-stabilized ylide generally leads to the thermodynamic (E)-alkene product with high selectivity.

Characterization of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.[13][14]

Table 1: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlet for the indole N-H proton (around δ 8.0-8.5 ppm).- Aromatic protons of the indole ring (multiplets in the range of δ 7.0-8.0 ppm).- Two doublets for the vinylic protons of the enone system with a large coupling constant (J ≈ 15-16 Hz), characteristic of an (E)-configuration.- A singlet for the methyl ester protons (around δ 3.7-3.8 ppm).
¹³C NMR - Carbonyl carbon of the ketone (around δ 180-190 ppm).- Carbonyl carbon of the ester (around δ 165-175 ppm).- Carbons of the indole ring (in the aromatic region, δ 100-140 ppm).- Vinylic carbons of the enone system.- Methyl carbon of the ester (around δ 50-55 ppm).
FT-IR - N-H stretching vibration of the indole (around 3300-3400 cm⁻¹).- C=O stretching vibrations for the ketone and the ester (in the range of 1650-1750 cm⁻¹).- C=C stretching vibration of the alkene (around 1600-1650 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₁NO₃ = 229.23 g/mol ).[15]

Potential Biological Activities and Therapeutic Applications

While direct biological data for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is not available, the structural motifs present in the molecule suggest several promising avenues for investigation, particularly in the realm of oncology.

Anticancer Potential

Indole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[16][17][18][19]

  • Enzyme Inhibition: The enone moiety can act as a Michael acceptor, potentially inhibiting enzymes with critical cysteine residues in their active sites. Many kinases and other enzymes involved in cancer cell signaling are susceptible to this type of inhibition.

  • Disruption of Microtubule Dynamics: Some indole-3-glyoxylamide derivatives have been shown to inhibit tubulin polymerization, a validated target for cancer chemotherapy.

  • Induction of Apoptosis: The indole scaffold is a common feature in compounds that can trigger programmed cell death in cancer cells.

Proposed In Vitro Assays for Anticancer Activity Evaluation:

  • Cytotoxicity Assays: The MTT or MTS assay can be used to determine the cytotoxic effects of the compound against a panel of cancer cell lines (e.g., breast, lung, colon, prostate cancer) and a non-cancerous cell line to assess selectivity.[20]

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., a kinase), in vitro kinase inhibition assays can be performed.

  • Mechanism of Action Studies: Further assays can be conducted to elucidate the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.

Enzyme Inhibition

The α,β-unsaturated ketone functionality makes this compound a candidate for inhibiting various enzymes.[4]

  • Kinase Inhibition: Many protein kinases, which are often dysregulated in cancer, have cysteine residues near the ATP-binding pocket that can be targeted by covalent inhibitors.

  • Protease Inhibition: Cysteine proteases are another class of enzymes that could be targeted.

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a heme-containing enzyme that is a key regulator of immune responses and is a target in cancer immunotherapy.[21] Some indole derivatives have shown inhibitory activity against this enzyme.

Proposed Workflow for Enzyme Inhibition Studies:

Enzyme_Inhibition_Workflow Compound (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate TargetSelection Hypothesized Enzyme Target Selection (e.g., Kinases, Proteases, IDO1) Compound->TargetSelection InVitroAssay In Vitro Enzyme Activity Assay (Biochemical or Cell-Based) TargetSelection->InVitroAssay IC50 Determine IC50 Value InVitroAssay->IC50 MechanismStudy Mechanism of Inhibition Study (e.g., Reversible vs. Irreversible, Competitive vs. Non-competitive) IC50->MechanismStudy Docking Molecular Docking Studies MechanismStudy->Docking

Caption: Workflow for investigating enzyme inhibitory activity.

Conclusion and Future Directions

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate represents a promising, yet underexplored, molecule at the intersection of the privileged indole scaffold and the reactive enone functionality. This guide has provided a plausible synthetic route and a framework for its characterization and biological evaluation.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive assessment of its biological activities. Screening against a diverse panel of cancer cell lines and a selection of relevant enzymes would be a logical starting point. Elucidating its mechanism of action will be crucial for any further development as a potential therapeutic agent. The insights gained from studying this specific molecule could contribute to the broader understanding of the structure-activity relationships of indole derivatives and aid in the design of novel and more effective therapeutic agents.

References

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Foundational

An In-depth Technical Guide to the Discovery and Isolation of Novel Indolyl Chalcones

Abstract Indolyl chalcones, a privileged class of compounds characterized by an indole ring linked to a phenyl ring via an α,β-unsaturated carbonyl system, have emerged as a focal point in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolyl chalcones, a privileged class of compounds characterized by an indole ring linked to a phenyl ring via an α,β-unsaturated carbonyl system, have emerged as a focal point in medicinal chemistry and drug discovery. Their diverse and potent biological activities, including anticancer, antimicrobial, and antioxidant properties, drive the continuous exploration for novel derivatives.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for the discovery, synthesis, isolation, and characterization of novel indolyl chalcones. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Scientific Imperative for Novel Indolyl Chalcones

Chalcones are naturally occurring precursors to flavonoids and isoflavonoids, but it is the synthetic versatility of the chalcone scaffold that makes it a powerful tool in medicinal chemistry.[1][4] The incorporation of the indole nucleus, a key pharmacophore found in numerous natural and synthetic bioactive compounds, imparts unique pharmacological properties to the chalcone framework.[2][5] The resulting indolyl chalcones have demonstrated significant therapeutic potential. For instance, certain derivatives have exhibited potent and selective anticancer activity against various human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range.[1][5][6] The α,β-unsaturated ketone moiety is a key structural feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues in biological targets, such as the cysteine residues in the active sites of enzymes or regulatory proteins. This reactivity is often central to their mechanism of action.[4] The urgent need for new therapeutic agents to combat drug-resistant cancers and microbial infections underscores the importance of developing novel, more potent, and selective indolyl chalcone derivatives.[7][8]

Synthetic Strategies: From Classical Condensations to Green Chemistry

The cornerstone of indolyl chalcone synthesis is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an indole-3-carboxaldehyde (or a ketone with an indole moiety) and a substituted acetophenone (or an aromatic aldehyde).[4][9] The choice of catalyst, solvent, and reaction conditions significantly impacts reaction time, yield, and purity of the final product.

The Workhorse: Base-Catalyzed Claisen-Schmidt Condensation

This is the most frequently employed method for preparing indolyl chalcones.[1] The reaction is typically carried out using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar protic solvent such as ethanol.[4]

  • Causality of Component Selection:

    • Base Catalyst (NaOH/KOH): The hydroxide ion deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde.

    • Solvent (Ethanol): Ethanol is an excellent solvent for both the reactants and the base catalyst. It also facilitates the proton transfer steps in the reaction mechanism.

While effective, this conventional method can suffer from long reaction times and the formation of side products, necessitating extensive purification.[1]

Modern Advancements in Synthesis

To address the limitations of conventional methods, several innovative approaches have been developed:

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times (from hours to minutes) and improve yields.[10][11][12] The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts.[11] This method is also considered a greener approach due to its energy efficiency.[11]

  • Mechanochemical Synthesis: This eco-friendly technique involves the use of high-energy ball milling to facilitate the reaction, often in the absence of a solvent or with only a minimal amount of liquid assistance.[1] This method offers advantages such as shorter reaction times, simple product isolation, and reduced environmental impact.[1]

  • Use of Protecting Groups: For indoles with reactive N-H protons, protection with a group like tert-butyloxycarbonyl (Boc) can prevent side reactions. A one-pot approach involving condensation followed by in-situ deprotection of the Boc group under thermal conditions has been reported as a facile and rapid method.[13][14]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a self-validating system, where successful execution relies on careful adherence to stoichiometry, reaction monitoring, and appropriate work-up procedures.

General Protocol for Microwave-Assisted Synthesis of an Indolyl Chalcone

This protocol describes the synthesis of (E)-3-(1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one as a representative example.

Materials:

  • Indole-3-carboxaldehyde

  • 4-Methoxyacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Domestic microwave oven

Procedure:

  • Reactant Preparation: In a Borosil glass conical flask, dissolve indole-3-carboxaldehyde (1 mmol) and 4-methoxyacetophenone (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide (0.2 mmol) to the solution.

  • Microwave Irradiation: Place the unsealed conical flask inside a domestic microwave oven and irradiate at 50% power for 2-3 minutes.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure indolyl chalcone.[11]

Purification: Isolation of the Target Compound

Purification is a critical step to obtain indolyl chalcones of high purity, which is essential for accurate biological evaluation.

  • Recrystallization: This is often the simplest method for purifying solid chalcones. Ethanol is a commonly used solvent for recrystallization.[15] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[16] Silica gel is the most common stationary phase, and a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is used as the mobile phase. The polarity of the eluent is gradually increased to separate the chalcone from starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical or late-stage drug development purposes, Reverse-Phase HPLC (RP-HPLC) is employed.[17] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[17]

Structural Elucidation and Characterization

Unequivocal characterization of the synthesized indolyl chalcones is imperative. A combination of spectroscopic techniques is used for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is one of the most informative techniques. The protons of the α,β-unsaturated system appear as two characteristic doublets in the downfield region (typically between 7.0 and 8.2 ppm). The large coupling constant (J) value of 15.2-15.8 Hz for these protons confirms the trans (E) geometry of the double bond.[18] Other signals corresponding to the aromatic protons of the indole and phenyl rings, as well as any substituent protons, are also observed.[1]

    • ¹³C NMR: The carbonyl carbon of the chalcone is typically observed in the range of 183-193 ppm.[18] The signals for the other carbons in the molecule provide further confirmation of the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of an indolyl chalcone shows characteristic absorption bands. A strong band around 1630-1672 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated ketone.[11][19] The N-H stretching of the indole ring appears as a broad band around 3177-3400 cm⁻¹.[11][19] Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[13]

Technique Key Observables for Indolyl Chalcones Reference
¹H NMR Doublets for α and β protons (δ 7.0-8.2 ppm) with J ≈ 15-16 Hz (trans geometry)[18]
¹³C NMR Carbonyl carbon signal (δ 183-193 ppm)[18]
IR Strong C=O stretch (1630-1672 cm⁻¹), N-H stretch (3177-3400 cm⁻¹)[11][19]
MS Molecular ion peak corresponding to the calculated molecular weight[13]

Biological Significance and Structure-Activity Relationship (SAR)

Indolyl chalcones exhibit a wide spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of indolyl chalcones against a variety of cancer cell lines, including those of the breast, colon, and pancreas.[1][6][20]

  • Mechanism of Action: While the exact mechanisms are diverse and often compound-specific, many indolyl chalcones are believed to exert their anticancer effects by inducing apoptosis, inhibiting tubulin polymerization, or modulating key signaling pathways involved in cell proliferation and survival.[5]

  • Structure-Activity Relationship Insights:

    • Substituents on the phenyl ring play a crucial role in determining the anticancer potency and selectivity. Electron-donating groups like methoxy and electron-withdrawing groups like halogens have been shown to enhance activity.[1]

    • For example, 3,4,5-trimethoxyphenyl and 2,5-dimethoxyphenyl substituted indolyl chalcones have shown considerable cytotoxicity against the colon cancer HCT116 cell line.[1]

    • The position and nature of substituents on the indole ring also influence biological activity.[21]

Compound Cancer Cell Line IC₅₀ (µM) Reference
2,5-dimethoxyphenyl indolyl chalconeHCT116 (Colon)7.9[1]
2,4,5-trimethylphenyl indolyl chalconeHCT116 (Colon)6.6[1]
Indolyl chalcone 3lPaCa-2 (Pancreatic)0.03[6]
Indolyl chalcone 3mPaCa-2 (Pancreatic)0.09[6]
Chalcone 18c (1-methoxyindole)Jurkat8.0 ± 1.4[20]
Chalcone 18c (1-methoxyindole)HCT116 (Colon)18.2 ± 2.9[20]
Antimicrobial Activity

Indolyl chalcones have also emerged as promising antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[3][8] The combination of the indole and chalcone moieties appears to be synergistic in conferring antimicrobial properties.[8]

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of novel indolyl chalcones.

G cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants Indole-3-carboxaldehyde + Substituted Acetophenone Reaction Claisen-Schmidt Condensation (e.g., Microwave-Assisted) Reactants->Reaction Base (KOH) Ethanol Crude Crude Indolyl Chalcone Reaction->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure Indolyl Chalcone Purification->Pure Analysis Spectroscopic Analysis (NMR, IR, MS) Pure->Analysis Bioassay Anticancer/Antimicrobial Assays Analysis->Bioassay

Caption: General workflow for indolyl chalcone synthesis and evaluation.

Representative Synthetic Pathway

The Claisen-Schmidt condensation mechanism is a fundamental concept in the synthesis of chalcones.

G cluster_mechanism Base-Catalyzed Claisen-Schmidt Condensation Acetophenone Acetophenone Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate + OH⁻ AldolAdduct Aldol Adduct Enolate->AldolAdduct + Indole-3-carboxaldehyde IndoleAldehyde Indole-3-carboxaldehyde (Electrophile) IndoleAldehyde->AldolAdduct Chalcone Indolyl Chalcone AldolAdduct->Chalcone - H₂O (Dehydration)

Caption: Mechanism of Claisen-Schmidt condensation for indolyl chalcones.

Conclusion and Future Directions

The synthesis and evaluation of novel indolyl chalcones represent a vibrant and highly promising area of research in drug discovery. The methodologies outlined in this guide, from efficient synthetic protocols to rigorous characterization and biological screening, provide a solid foundation for researchers in the field. Future efforts will likely focus on the development of even more selective and potent analogues through computational modeling and docking studies, the exploration of novel biological targets, and the advancement of green synthetic methodologies.[22][23] The continued investigation of this remarkable class of compounds holds significant potential for the development of next-generation therapeutics.

References

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Exploratory

The Structure-Activity Relationship of Indolyl Chalcones: A Guide to Pharmacophore Optimization

An In-Depth Technical Guide for Researchers Abstract Indolyl chalcones, hybrid molecules integrating the privileged indole nucleus with the versatile chalcone scaffold, have emerged as a focal point in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Indolyl chalcones, hybrid molecules integrating the privileged indole nucleus with the versatile chalcone scaffold, have emerged as a focal point in medicinal chemistry. Their remarkable breadth of biological activities—spanning anticancer, anti-inflammatory, and antimicrobial domains—stems from a highly tunable chemical architecture. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of indolyl chalcones. We will dissect the role of the indole ring, the critical α,β-unsaturated carbonyl bridge, and the appended phenyl ring, elucidating how specific substitutions dictate biological outcomes. By synthesizing field-proven insights with mechanistic data, this document serves as a technical resource for researchers and drug development professionals dedicated to optimizing this potent chemical scaffold.

The Architectural Blueprint of Indolyl Chalcones

Chalcones are naturally occurring precursors to flavonoids, characterized by a 1,3-diphenylprop-2-en-1-one core.[1][2] This open-chain structure is a versatile template in drug design.[1][3] The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone pharmacophore found in numerous natural products and approved drugs, including the neurotransmitter serotonin and the anticancer agent vincristine.[1]

The fusion of these two scaffolds yields the indolyl chalcone. This hybrid architecture creates a molecule with distinct chemical regions, each offering opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The core structure's activity is largely attributed to the α,β-unsaturated keto group, which acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets.[4]

Caption: Core pharmacophoric regions of an indolyl chalcone.

Synthesis Strategy: The Claisen-Schmidt Condensation

The predominant method for synthesizing indolyl chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][3][5] This reaction involves the condensation of a substituted indole-3-carboxaldehyde with a substituted acetophenone. The choice of base (e.g., KOH, piperidine) and solvent (e.g., ethanol) is critical for reaction efficiency.[1] An eco-friendly alternative, mechanochemical synthesis using liquid-assisted grinding, has also proven effective, offering advantages such as shorter reaction times and reduced solvent use.[3]

G start Start Materials: - Indole-3-carboxaldehyde - Substituted Acetophenone reaction Claisen-Schmidt Condensation Stir at room temperature start->reaction reagents Reagents: - Base Catalyst (e.g., 50% aq. KOH) - Solvent (e.g., Ethanol) reagents->reaction workup Reaction Workup - Pour into ice water - Acidify with dilute HCl reaction->workup Reaction completion purification Purification - Filter precipitate - Wash with water - Recrystallize from ethanol workup->purification product Final Product: Indolyl Chalcone purification->product

Caption: Workflow for Claisen-Schmidt condensation synthesis.

Experimental Protocol: Generalized Synthesis
  • Preparation: Dissolve equimolar amounts of the selected indole-3-carboxaldehyde and substituted acetophenone in ethanol in a round-bottom flask.

  • Catalysis: While stirring the solution, add an aqueous solution of a base catalyst (e.g., 50% KOH) dropwise. Maintain the temperature at or below room temperature.

  • Reaction: Continue stirring the mixture for the prescribed time (typically 2-24 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into a beaker of crushed ice and water.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure indolyl chalcone.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of indolyl chalcones can be precisely modulated by strategic substitutions on the indole (Ring A) and phenyl (Ring B) moieties, as well as the enone bridge.

Anticancer Activity

The anticancer effects of indolyl chalcones are the most extensively studied. A primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[6][7][8]

  • Indole Ring (Ring A) Modifications:

    • N-Substitution: N-methylation of the indole ring is generally well-tolerated and can maintain or slightly enhance activity.[3] N-methoxy substitution has also been shown to produce highly active compounds.[1]

    • Ring Substitution: The position of substituents on the indole's benzene ring is critical. Methoxy (-OCH₃) groups at the C-5 or C-6 position significantly enhance antiproliferative activity compared to substitutions at the C-4 or C-7 positions.[8]

  • Phenyl Ring (B) Modifications:

    • Electron-Donating Groups (EDGs): Methoxy groups on Ring B are highly favorable. A 3,4,5-trimethoxy substitution pattern is consistently associated with potent cytotoxicity against a wide range of cancer cell lines.[3][9] Dihydroxy (catechol) substitutions also confer strong antiproliferative and antioxidant activity.[1]

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and trifluoromethyl (-CF₃) groups can enhance activity. A CF₃ group at the para-position was shown to yield a chalcone with excellent selective activity against colon cancer cells.[3] A 4-bromophenyl substituent also results in potent compounds.[10]

  • Bridge Modifications:

    • The α,β-unsaturated ketone is essential for activity.

    • Introducing an α-methyl group can lead to exceptionally potent compounds that overcome multidrug resistance in cancer cells.[7]

    • α-cyano bis(indolyl)chalcones have also demonstrated broad-spectrum anticancer activity, inducing apoptosis through mitochondrial dysfunction and ROS generation.[6]

Table 1: SAR Summary of Indolyl Chalcones as Anticancer Agents

Compound Ref. Ring A (Indole) Substituent Ring B (Phenyl) Substituent Activity (IC₅₀) / Cell Line Key Finding
3l, 3m [11] N-H, 5-Bromo 4-Dimethylamino, 4-Methoxy 0.03 µM, 0.09 µM / PaCa-2 Potent and selective activity against pancreatic cancer.
3g [3] N-Methyl 3,4,5-Trimethoxy < 8.0 µM / HCT116 Trimethoxy substitution confers high toxicity to cancer cells.
3j [3] N-Methyl 2,4,5-Trimethyl 6.6 µM / HCT116 Trimethyl substitution provides potent and selective activity.
18c [1] N-Methoxy 3,4-Dihydroxy (Catechol) 8.0 µM / Jurkat Catechol feature exhibits selective activity with no toxicity to non-cancer cells.
FC77 [7] N-H, α-Methyl on bridge 3,4,5-Trimethoxy 6 nM (Average GI₅₀) / NCI-60 α-Methyl substitution overcomes multidrug resistance.

| 14k [8] | 6-Methoxy | 3,4,5-Trimethoxy | 3-9 nM / Various | 6-Methoxy on indole and trimethoxy on phenyl ring yields exceptionally potent tubulin inhibitor. |

Anti-inflammatory Activity

Indolyl chalcones exert anti-inflammatory effects primarily by inhibiting key mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and prostaglandin E2 (PGE₂).[10] A crucial mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[10][12]

  • Key Structural Features:

    • Compounds with electron-withdrawing groups like halogens (e.g., 4-bromo) on the phenyl ring have demonstrated significant inhibition of paw swelling in animal models.[10]

    • Derivatives with a methylenedioxy group on the acetophenone precursor (leading to a 3,4-methylenedioxyphenyl Ring B) show significant central and peripheral analgesic and anti-inflammatory effects.[5]

    • The presence of the indole scaffold itself is a known feature of anti-inflammatory drugs like Indomethacin, contributing to the overall activity profile.[5]

Table 2: SAR Summary of Indolyl Chalcones as Anti-inflammatory Agents

Compound Ref. Ring A (Indole) Substituent Ring B (Phenyl) Substituent In Vivo/In Vitro Model Key Finding
IC9 [10] N-H 4-Bromo Carrageenan-induced paw edema 78.45% inhibition at 7.5 mg/kg; suppresses NF-κB, COX-2, iNOS.
Compound 4 [5] N-Methyl, 2-yl isomer 3,4-Methylenedioxy Acetic acid-induced writhing 61.74% inhibition, showing potent analgesic and anti-inflammatory action.

| General [4] | Varied | Halogen (Cl, F) | Carrageenan-induced paw edema | Electron-withdrawing groups enhance anti-inflammatory effects by modulating COX inhibition. |

Antimicrobial Activity

The structural flexibility of indolyl chalcones allows for the development of potent antibacterial and antifungal agents.[2]

  • Key Structural Features:

    • The presence of halogens on the phenyl ring appears to be beneficial for antifungal activity.[13]

    • The replacement of the phenyl ring with other heterocyclic systems can also modulate antimicrobial potency.

    • For antibacterial activity against strains like S. aureus, substitutions on both aromatic rings are crucial for optimizing bioactivity.[2] Studies on indolyl-isoxazoles, derived from indolyl chalcones, showed that compounds with chloro and nitro substituents had significant antibacterial and anti-inflammatory activity.[14]

Key Methodologies for Evaluation

The validation of synthesized indolyl chalcones requires robust bioassays. The MTT assay is a fundamental method for determining cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indolyl chalcone compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Indolyl Chalcones (Serial Dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The indolyl chalcone scaffold is a highly productive platform for the discovery of potent therapeutic agents. The structure-activity relationships detailed herein underscore a clear rationale for molecular design.

  • For Anticancer Agents: The most promising path involves incorporating a 6-methoxy group on the indole ring and a 3,4,5-trimethoxy pattern on the phenyl ring to maximize tubulin inhibition. Exploring α-bridge substitutions could be a key strategy to overcome drug resistance.

  • For Anti-inflammatory Agents: Focus should be placed on incorporating electron-withdrawing groups on the phenyl ring and leveraging the inherent anti-inflammatory properties of the indole-2-yl isomer.

  • For Antimicrobial Agents: A broader exploration of halogenation and the introduction of diverse heterocyclic replacements for the phenyl ring is warranted.

Future research must also prioritize the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate the outstanding in vitro potency of these compounds into in vivo efficacy and clinical success.[5] The continued, rational design of novel indolyl chalcones, guided by a deep understanding of their SAR, holds immense promise for addressing critical unmet needs in oncology, inflammation, and infectious diseases.

References

  • Synthesis and biological evaluation of indolyl chalcones as antitumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis and biological activity of novel chalcone derivatives containing indole. Journal of the Serbian Chemical Society.
  • Mechanochemical synthesis of indolyl chalcones with antiproliferative activity.
  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. Pharmaceuticals.
  • Synthesis and biological evaluation of indolyl chalcones as antitumor agents.
  • Novel indolyl-chalcones target stathmin to induce cancer cell de
  • An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. Oncotarget.
  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflamm
  • Proposed SAR for chalcone derivatives as anticancer agents.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Biomolecules.
  • Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Clinical Pharmacy.
  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization, and Screening for Anti-inflammatory and Antimicrobial Activity of Novel Indolyl Chalcone Derivatives. Journal of Heterocyclic Chemistry.
  • Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies. Inflammopharmacology.
  • Comprehensive SAR study of chalcones as antimicrobials.

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Foundational

Physical and chemical properties of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a fascinating organic compound that belongs to the broad class of indole derivatives. The ind...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a fascinating organic compound that belongs to the broad class of indole derivatives. The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, its synthesis, and a discussion of its potential applications in drug discovery, based on the activities of structurally related compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate

PropertyValueSource/Comment
CAS Number 59000-14-5[1]
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
Appearance Not explicitly reported, likely a solid.
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.
Solubility Not explicitly reported. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane and likely low solubility in water.

Chemical Structure and Reactivity

The structure of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate features an indole ring acylated at the C3 position with a methyl enoate chain. The "E" designation indicates the trans configuration of the double bond in the but-2-enoate moiety.

The reactivity of this molecule is dictated by its functional groups:

  • Indole NH: The proton on the indole nitrogen is weakly acidic and can be deprotonated with a strong base. The nitrogen itself can also act as a nucleophile.

  • Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack.

  • α,β-Unsaturated System: The conjugated system of the double bond and the carbonyl group makes the β-carbon electrophilic and susceptible to Michael addition reactions.

  • Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

Synthesis

A plausible and common method for the synthesis of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is the Friedel-Crafts acylation of indole. This reaction involves the electrophilic substitution of an acyl group onto the electron-rich indole ring, which preferentially occurs at the C3 position.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

G Indole Indole Reaction Friedel-Crafts Acylation Indole->Reaction AcylChloride Methyl (E)-4-chloro-4-oxobut-2-enoate AcylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃, ZnCl₂) LewisAcid->Reaction Catalyst Product (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate HCl HCl Reaction->Product Reaction->HCl

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation of a Friedel-Crafts acylation and should be optimized for this specific reaction.

  • Reaction Setup: To a solution of indole (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) portion-wise.

  • Addition of Acylating Agent: Stir the mixture for 15-30 minutes at 0 °C. Then, add a solution of methyl (E)-4-chloro-4-oxobut-2-enoate (1.05 equivalents) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a publicly accessible, fully interpreted spectrum for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is not available, a database entry confirms the existence of NMR and mass spectra.[2] Based on the structure, the following spectral characteristics can be predicted:

¹H NMR Spectroscopy (Predicted)
  • Indole Protons: A broad singlet for the N-H proton (typically δ 8.0-9.0 ppm), and multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring and the C2-H proton.

  • Enoate Protons: Two doublets for the vinyl protons of the but-2-enoate chain, with a large coupling constant (J > 15 Hz) characteristic of a trans (E) configuration. The proton α to the ester will be further downfield than the proton β to the ester.

  • Methyl Protons: A singlet for the methyl ester protons (typically δ 3.7-3.9 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons: Two signals in the downfield region for the ketone and ester carbonyls (typically δ 165-195 ppm).

  • Indole Carbons: Eight signals corresponding to the carbons of the indole ring.

  • Enoate Carbons: Two signals for the vinyl carbons.

  • Methyl Carbon: A signal for the methyl ester carbon (typically δ 50-55 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretch.

  • C=O Stretches: Strong absorptions for the ketone and ester carbonyl groups, likely in the range of 1650-1730 cm⁻¹.

  • C=C Stretch: An absorption for the alkene C=C double bond around 1620-1640 cm⁻¹.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 229, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation would involve the loss of the methoxy group (-OCH₃, M-31), the carbomethoxy group (-COOCH₃, M-59), and cleavage at the acyl-indole bond.

Potential Applications in Drug Development

While no specific biological activities have been reported for (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate itself, the indole-3-acyl scaffold is a common motif in compounds with significant pharmacological properties.

Antitumor Activity

Many indole derivatives, particularly those with substitutions at the C3 position, have demonstrated potent antitumor activities. For instance, indole-3-glyoxylamides and other related structures have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. The structural similarity of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate to these compounds suggests it could be a valuable starting point for the development of new anticancer agents.

Antimicrobial Activity

The indole nucleus is also present in many natural and synthetic compounds with antimicrobial properties. Research on various substituted indoles has shown activity against a range of bacteria and fungi. The electrophilic nature of the α,β-unsaturated system in the target molecule could potentially react with nucleophilic residues in microbial enzymes or proteins, leading to an inhibitory effect.

Conclusion

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a compound of significant interest due to its core indole structure, which is a cornerstone of many biologically active molecules. This guide has provided an overview of its known and predicted physicochemical and spectroscopic properties, along with a plausible synthetic route. While direct biological data for this specific molecule is currently limited, the established activities of related indole derivatives highlight its potential as a valuable scaffold for the discovery and development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Chemical Synthesis Database. ethyl 4-(1H-indol-3-yl)-2-oxobutanoate. [Link]

  • PubChem. Ethyl 3-methyl-4-oxobut-2-enoate. [Link]

  • PubMed. Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093). [Link]

  • SpectraBase. (E)-4-(1H-indol-3-yl)-4-keto-but-2-enoic acid methyl ester. [Link]

  • ARKIVOC. Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. [Link]

  • The Royal Society of Chemistry. Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

  • MDPI. Biological Activities of Natural Products III. [Link]

  • Oriental Journal of Chemistry. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • WordPress.com. ir | ORGANIC CHEMISTRY SELECT. [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. [Link]

  • National Center for Biotechnology Information. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • Cheméo. Chemical Properties of Pent-4-enyl (E)-2-methylbut-2-enoate. [Link]

  • Oxford Instruments. X-Pulse | Spectra. [Link]

  • ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. [Link]

  • MDPI. Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. [Link]

  • Pharmaffiliates. 40835-18-5 | Product Name : Methyl (E)-3-methyl-4-oxobut-2-enoate. [Link]

  • National Center for Biotechnology Information. Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008847. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • SpectraBase. methyl (E)-4-methoxybut-2-enoate - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]61a1.pdf)

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Exploratory

An In-Depth Technical Guide to (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate

This technical guide provides a comprehensive overview of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate (CAS Number: 59000-14-5), a molecule of significant interest to researchers in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate (CAS Number: 59000-14-5), a molecule of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous natural products and synthetic drugs.[1][2] The title compound, featuring an α,β-unsaturated ketoester moiety attached to the indole C3-position, represents a promising template for the development of novel therapeutic agents.

Molecular and Physicochemical Profile

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol .[3] Its structure combines the electron-rich indole nucleus with a Michael acceptor system, suggesting potential for covalent interactions with biological nucleophiles, a mechanism often exploited in drug design.

PropertyValueSource
CAS Number 59000-14-5[3]
Molecular Formula C₁₃H₁₁NO₃[3]
Molecular Weight 229.23 g/mol [3]
Canonical SMILES COC(=O)C=CC(=O)C1=CNC2=CC=CC=C21
Physical State Solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Synthesis and Mechanistic Considerations

The synthesis of 3-acylindoles is a cornerstone of indole chemistry. A highly effective and regioselective method for introducing an acyl group at the C3 position of the indole ring is the Friedel-Crafts acylation.[2][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

A plausible and efficient synthetic route to (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate involves the Friedel-Crafts acylation of indole with a suitable electrophilic partner derived from maleic acid. The use of monomethyl maleoyl chloride (the acid chloride of maleic anhydride monomethyl ester) as the acylating agent in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), would be a logical approach.[5]

The choice of Lewis acid is critical; stronger Lewis acids can lead to polymerization or side reactions, while milder ones may require harsher conditions. Diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be effective for the 3-acylation of indoles under mild conditions, even without protection of the indole nitrogen.[6]

Proposed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Indole

  • Monomethyl maleoyl chloride

  • Lewis Acid (e.g., AlCl₃, SnCl₄, or Et₂AlCl)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (1.1 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 15-20 minutes.

  • Add a solution of monomethyl maleoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired product.

Proposed synthetic workflow for the target compound.

Structural Elucidation and Spectroscopic Analysis

Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR * Indole NH: ~8.1-8.3 ppm (broad singlet) * Indole Aromatic Protons: ~7.2-8.0 ppm (multiplets) * Vinyl Protons (C=CH-CO): ~6.5-7.5 ppm (doublets, J ≈ 15-16 Hz, indicating E-configuration) * Methyl Ester (OCH₃): ~3.7-3.8 ppm (singlet)
¹³C NMR * Ketone Carbonyl (C=O): ~185-195 ppm * Ester Carbonyl (C=O): ~165-170 ppm * Indole Carbons: ~110-140 ppm * Vinyl Carbons (C=C): ~120-145 ppm * Methyl Ester Carbon (OCH₃): ~52-53 ppm
IR (cm⁻¹) * N-H Stretch: ~3300-3400 * C=O Stretch (Ketone & Ester): ~1650-1730 (likely two distinct peaks) * C=C Stretch: ~1600-1640 * C-N Stretch: ~1300-1350
HRMS (ESI) * [M+H]⁺: Calculated for C₁₃H₁₂NO₃⁺: 230.0761, Found: [Value] * [M+Na]⁺: Calculated for C₁₃H₁₁NNaO₃⁺: 252.0580, Found: [Value]

The interpretation of NMR spectra is a fundamental skill for chemists.[9] The predicted large coupling constant for the vinyl protons is a key indicator of the (E)-stereochemistry.

Potential Biological Significance and Applications in Drug Discovery

The indole nucleus is a recurring motif in a vast array of biologically active compounds, and its derivatives have shown promise in treating a wide range of diseases.[10][11][12] The title compound, (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, integrates the indole scaffold with an α,β-unsaturated carbonyl system, a common pharmacophore that can act as a Michael acceptor. This structural feature opens up possibilities for covalent interactions with target proteins, which can lead to potent and irreversible inhibition.

Biological_Potential Target (E)-Methyl 4-(1H-indol-3-yl) -4-oxobut-2-enoate Anticancer Anticancer Activity Target->Anticancer Indole Scaffold Michael Acceptor Antimicrobial Antimicrobial Activity Target->Antimicrobial Indole Derivatives Antiinflammatory Anti-inflammatory Activity Target->Antiinflammatory Indoline Derivatives

Sources

Protocols & Analytical Methods

Method

Protocol for testing anticancer activity of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Application Note & Protocol Title: A Phased Approach for Evaluating the Anticancer Activity of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate Audience: Researchers, scientists, and drug development professionals. Abstrac...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Phased Approach for Evaluating the Anticancer Activity of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, phased protocol for the preclinical evaluation of the novel synthetic compound, (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate. The compound's structure, featuring an indole ring linked to an α,β-unsaturated carbonyl system, is characteristic of indole-chalcone derivatives, a class of molecules known for potent anticancer activities.[1][2][3][4] This guide details a systematic workflow, beginning with broad-spectrum in vitro cytotoxicity screening and progressing to key mechanistic assays to elucidate the mode of action, including the induction of apoptosis and cell cycle arrest. The protocols provided are grounded in established methodologies and include critical insights for data interpretation and troubleshooting.

Introduction and Scientific Rationale

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate belongs to the indole-chalcone class of compounds. Structurally, it combines a pharmacologically significant indole nucleus with a Michael acceptor system (the α,β-unsaturated ketone), features that are frequently associated with biological activity. Research into related indole-chalcone derivatives has identified them as potent anticancer agents that can overcome multi-drug resistance.[1][2] Their mechanisms often involve targeting fundamental cellular processes required for tumor growth, such as microtubule dynamics and cellular redox homeostasis.[3][4][5]

Specifically, many compounds in this class function as microtubule-targeting agents (MTAs), inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle.[4][5] Others have been shown to inhibit enzymes like Thioredoxin Reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis.[5] Given this precedent, it is hypothesized that (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate may exert anticancer effects by inducing cytotoxicity, apoptosis, and cell cycle disruption. This protocol outlines a robust framework to test this hypothesis.

Overall Experimental Workflow

The evaluation is structured in three sequential phases. Phase 1 establishes the compound's cytotoxic potential across a panel of cancer cell lines. Phase 2 investigates the underlying mechanisms of cell death and growth inhibition. Phase 3 (conceptual) outlines the direction for subsequent in vivo studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pre-animal Studies P1_1 Cell Line Selection & Culture P1_2 MTT Assay for IC50 Determination P1_1->P1_2 P1_3 Data Analysis & Hit Selection P1_2->P1_3 P2_1 Apoptosis Assay (Annexin V/PI) P1_3->P2_1 Proceed with active cell lines P2_2 Cell Cycle Analysis (PI Staining) P1_3->P2_2 Proceed with active cell lines P2_3 Mechanism Hypothesis P2_1->P2_3 Confirm Apoptotic Pathway P2_2->P2_3 Identify Cell Cycle Arrest P3_1 In Vivo Model Selection (Xenograft) P2_3->P3_1 Advance promising candidate P3_2 Toxicity & Efficacy Studies P3_1->P3_2

Caption: Overall workflow for anticancer activity testing.

Phase 1: In Vitro Cytotoxicity Screening

The primary objective of this phase is to determine the concentration of the test compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.

Materials and Reagents
  • Test Compound: (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, dissolved in sterile DMSO to create a 10-100 mM stock solution.

  • Cell Lines: A diverse panel is recommended. See Table 1 for suggestions. Human cancer cell lines are valuable models, but each has unique characteristics affecting drug response.[6] The selection should ideally include lines where related compounds have shown activity.[6][7]

  • Positive Control: Doxorubicin or Paclitaxel (10 mM stock in DMSO).

  • Reagents:

    • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Trypsin-EDTA (0.25%).

    • Phosphate Buffered Saline (PBS), sterile.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

    • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[8]

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

Table 1: Suggested Cancer Cell Line Panel

Cell Line Cancer Type Rationale
MCF-7 Breast (Estrogen Receptor +) Commonly used, represents hormone-dependent breast cancer.
MDA-MB-231 Breast (Triple-Negative) Represents aggressive, hormone-independent breast cancer.
A549 Lung A standard model for non-small cell lung cancer.
HeLa Cervical A robust and widely studied epithelial cancer cell line.
HCT-116 Colon Represents colorectal carcinoma; available in p53 wild-type and null variants.
K562 Leukemia A suspension cell line, useful for screening hematological malignancy drugs.

| A2780 | Ovarian | Model for ovarian cancer, with cisplatin-resistant variants available. |

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized.[11] The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[8]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Phase 2: Mechanistic Elucidation

This phase uses the most sensitive cell line(s) identified in Phase 1 to investigate how the compound inhibits cell growth. Assays are performed using the compound at concentrations near the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[15]

G cluster_0 cluster_1 N_Live Live Cell (Annexin V-, PI-) M_Live Intact Membrane PS on Inner Leaflet N_Live->M_Live N_Early Early Apoptotic (Annexin V+, PI-) M_Early Intact Membrane PS Flipped to Outer Leaflet N_Early->M_Early N_Late Late Apoptotic / Necrotic (Annexin V+, PI+) M_Late Compromised Membrane N_Late->M_Late N_Necrotic Necrotic Cell (Annexin V-, PI+) N_Necrotic->M_Late M_Live->M_Early Apoptotic Signal M_Early->M_Late Progression

Sources

Application

Application Notes and Protocols for Cancer Cell Line Screening of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Introduction: The Promise of the Indole Scaffold in Oncology The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of bioactive natural products and synth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2][3][4][5] In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, with several compounds approved for clinical use and many more in various stages of development.[2][5][6] The versatility of the indole scaffold allows it to interact with a diverse array of biological targets crucial for cancer cell proliferation and survival.[1][3][4][5][7][8] These mechanisms of action are varied and include the inhibition of tubulin polymerization, modulation of key signaling kinases, induction of apoptosis, and cell cycle arrest.[1][4][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of a specific indole derivative, (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate (herein referred to as the "Test Compound"), for its potential anticancer activity. While specific biological data for this compound is not yet widely published, its structural features—namely the indole core, the α,β-unsaturated carbonyl system, and the ester moiety—are present in other known cytotoxic agents, suggesting a strong rationale for its investigation.[2][7][8][9] This guide will, therefore, present a tiered experimental approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Compound Profile: (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Parameter Value
IUPAC Name (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate
CAS Number 59000-14-5
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Chemical Structure

(Image generated for illustrative purposes)

The structure of the Test Compound is analogous to indole-3-chalcones and indole-3-glyoxylamides, which have demonstrated significant antiproliferative activities.[1][2][6][7][8][9][10][11][12][13] The α,β-unsaturated ketone moiety, in particular, is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a mechanism implicated in the activity of many anticancer agents.

Experimental Screening Workflow

A systematic, multi-stage screening process is recommended to efficiently evaluate the anticancer potential of the Test Compound. This workflow is designed to first establish cytotoxic activity and then to elucidate the underlying mechanism of action.

Experimental_Workflow Figure 1: Tiered Experimental Workflow for Anticancer Screening cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays (for active compounds) cluster_2 Tier 3: Advanced Mechanistic Studies Compound_Prep Test Compound Preparation (Stock Solution in DMSO) Cytotoxicity_Assay MTT or SRB Assay (72-hour incubation) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Panel (e.g., NCI-60) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Value Determination Cytotoxicity_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) IC50->Cell_Cycle If IC50 < 10 µM Apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) IC50->Apoptosis If IC50 < 10 µM Tubulin Tubulin Polymerization Assay IC50->Tubulin Based on structural similarity to known tubulin inhibitors Western_Blot Western Blot Analysis (e.g., Caspases, Bcl-2 family, Cyclins) Cell_Cycle->Western_Blot Apoptosis->Western_Blot

Caption: A logical progression for evaluating the anticancer properties of the Test Compound.

PART 1: Primary Cytotoxicity Screening Protocols

The initial step is to determine the concentration-dependent cytotoxic effect of the Test Compound across a panel of human cancer cell lines. The NCI-60 panel or a selection of representative cell lines from different cancer types (e.g., breast, lung, colon, prostate, leukemia) is recommended.[14]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][15][16][17]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9][16]

  • Compound Treatment: Prepare serial dilutions of the Test Compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][17]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[4][9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[18][19][20]

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • Test Compound stock solution (10 mM in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[18][[“]]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[18][19]

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.[18][19]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[18][19]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[18]

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Expected Data Output (Tier 1):

Cell LineCancer TypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MCF-7BreastExperimental ValueKnown Value
A549LungExperimental ValueKnown Value
HCT116ColonExperimental ValueKnown Value
PC-3ProstateExperimental ValueKnown Value
K562LeukemiaExperimental ValueKnown Value

PART 2: Mechanistic Investigation Protocols

If the Test Compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM) in the primary screening, the following assays can be employed to investigate its mechanism of action.

Cell Cycle Analysis via Flow Cytometry

This protocol determines if the Test Compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[11][12][13][22]

Materials:

  • Cancer cell line of interest (e.g., a sensitive line from Tier 1)

  • Test Compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol, ice-cold

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.[12][22]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Pathway Figure 2: Potential Cell Cycle Arrest Points G1 G1 S S G1->S G1_S_Checkpoint G1->G1_S_Checkpoint G2 G2 S->G2 M M G2->M G2_M_Checkpoint G2->G2_M_Checkpoint M->G1 Test_Compound Test_Compound Test_Compound->G1_S_Checkpoint G1 Arrest Test_Compound->G2_M_Checkpoint G2/M Arrest G1_S_Checkpoint->S G2_M_Checkpoint->M

Caption: The Test Compound may induce arrest at the G1/S or G2/M checkpoints.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[24]

Materials:

  • Cancer cell line of interest

  • Test Compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the cell populations in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Apoptosis_Pathway Figure 3: Hypothesized Apoptotic Pathway Test_Compound Test_Compound Mitochondria Mitochondria Test_Compound->Mitochondria Mitochondrial Dysfunction Caspase_9 Caspase_9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: A potential mechanism involving the intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro evaluation of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate as a potential anticancer agent. The data generated from these protocols will establish its cytotoxic potency and provide initial insights into its mechanism of action. Positive results from this screening cascade would warrant further investigation, including Western blot analysis to probe specific protein expression changes (e.g., Bcl-2 family proteins, caspases, cyclins), tubulin polymerization assays, and ultimately, in vivo studies in animal models. The structural similarities of the Test Compound to other bioactive indole derivatives make it a compelling candidate for anticancer drug discovery.[1][2][3][4][5][6][7][8][9]

References

  • MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]

  • PubMed. (n.d.). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • PubMed. (n.d.). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PLOS One. (n.d.). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the sulforhodamine B colorimetric assay. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Retrieved from [Link]

  • Unknown Source. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP.
  • National Institutes of Health. (n.d.). Small molecule protein assembly modulators with pan-cancer therapeutic efficacy. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for Kinase Inhibition Assays Using (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Introduction: The Rationale for Screening Novel Indole-Based Compounds in Kinase Drug Discovery Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphoryla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Novel Indole-Based Compounds in Kinase Drug Discovery

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most significant classes of drug targets in modern medicine.[2][3] The human genome encodes over 500 distinct kinases, and despite the approval of more than 80 kinase inhibitors by the FDA, only a fraction of these have been successfully targeted.[2][4] This highlights the vast, untapped potential within the human kinome for therapeutic intervention.

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. Several approved kinase inhibitors feature indole or related heterocyclic cores, which can form key hydrogen bond interactions within the ATP-binding site of kinases.[5] (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is an indole-containing compound with a reactive α,β-unsaturated carbonyl system.[6] While its direct activity on kinases is not established, its structural motifs warrant investigation. The exploration of such novel chemical entities is a cornerstone of early-stage drug discovery, aiming to identify new pharmacophores for potent and selective kinase inhibition.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the kinase inhibitory potential of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate. We present detailed protocols for robust, high-throughput screening assays, explain the underlying scientific principles, and offer insights into data analysis and interpretation.

Pillar 1: Assay Technology Selection - Choosing the Right Tool for the Job

The selection of an appropriate assay technology is critical for generating reliable and reproducible data.[7] Several robust methods exist for measuring kinase activity, each with distinct advantages and principles.[8]

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These are homogeneous, "add-mix-read" assays ideal for high-throughput screening (HTS). They quantify kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.[9][10] The luminescent signal, generated by a luciferase enzyme, is inversely proportional to kinase activity—high kinase activity results in low ATP and a dim signal, while effective inhibition preserves ATP, leading to a bright signal.[11][12]

  • Fluorescence-Based Assays: These methods offer high sensitivity and diverse formats.[13] They can involve fluorescently labeled substrates that change their properties upon phosphorylation, or they can measure the formation of ADP, the universal product of kinase reactions.[14][15] Fluorescence Polarization (FP) assays, for instance, are well-suited for HTS and can be used to study kinases like PI3K and JAK.[]

  • Radiometric Assays (e.g., Scintillation Proximity Assay - SPA): Considered the gold standard for accuracy and sensitivity, these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7][10] In an SPA format, the radiolabeled substrate is captured on scintillant-coated beads, bringing the radioisotope into close proximity to produce a light signal.[17][18][19] While highly reliable, the need for radioactive materials and specialized handling makes them less suited for initial HTS campaigns.[10]

For the initial screening of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, we will focus on a luminescence-based protocol due to its scalability, robustness, and reduced risk of interference from compound autofluorescence.[20]

Pillar 2: Experimental Design & Protocols

A successful kinase inhibition experiment hinges on careful planning and execution. This includes proper preparation of the test compound, optimization of the kinase reaction, and the inclusion of appropriate controls.[21]

Compound Handling and Preparation

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate (MW: 229.23 g/mol ) should be sourced from a reputable supplier.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: Create a series of dilutions from the stock solution in 100% DMSO. This "intermediate plate" will be used to introduce the compound into the assay wells, ensuring the final DMSO concentration in the reaction remains low and consistent across all wells (typically ≤1%). High concentrations of DMSO can inhibit kinase activity.[20]

Kinase Reaction Optimization (Pre-Protocol)

Before screening the inhibitor, it is crucial to optimize the kinase reaction conditions to ensure the assay is running in the linear range. This involves determining the optimal concentrations of both the kinase and its co-substrate, ATP.

  • Enzyme Titration: Perform the kinase reaction with varying concentrations of the enzyme while keeping the ATP and substrate concentrations constant. The goal is to find an enzyme concentration that results in approximately 10-20% consumption of the ATP within the desired reaction time. This ensures the reaction is sensitive to inhibition.

  • ATP Titration (Km Determination): Determine the Michaelis constant (Km) for ATP for the specific kinase being tested. For competitive inhibitor screening, running the assay at an ATP concentration equal to or near the Km is recommended, as this provides a sensitive measure of inhibitor potency (IC₅₀).[2]

Protocol 1: Luminescence-Based Kinase Inhibition Assay (Kinase-Glo® Platform)

This protocol is adapted from the Promega Kinase-Glo® platform, a widely used method for HTS.[22][23] It measures ATP consumption as an indicator of kinase activity.

Materials:

  • (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

  • Kinase of interest and its specific peptide substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine 5'-triphosphate (ATP), high purity

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 384-well or 96-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Detection & Analysis A Prepare serial dilutions of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate and controls (DMSO, Staurosporine) D Dispense 1 µL of compound/ controls into wells A->D B Prepare Kinase Solution in assay buffer E Add 5 µL of Kinase Solution to all wells B->E C Prepare Substrate/ATP Solution in assay buffer G Initiate reaction by adding 5 µL of Substrate/ATP Solution C->G D->E F Pre-incubate for 10-20 min at RT (Inhibitor-Kinase Binding) E->F F->G H Incubate for 60 min at 30°C (Kinase Reaction) G->H I Add 10 µL of Kinase-Glo® Reagent to stop reaction & generate signal H->I J Incubate for 10 min at RT I->J K Measure luminescence (Plate Reader) J->K L Calculate % Inhibition and determine IC₅₀ value K->L

Caption: Luminescence-based kinase inhibition assay workflow.

Step-by-Step Procedure:

  • Compound Plating: To a white, opaque 384-well plate, add 1 µL of each concentration of the serially diluted (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate.

    • Negative Control (0% Inhibition): Add 1 µL of DMSO.

    • Positive Control (100% Inhibition): Add 1 µL of a high concentration of Staurosporine.

  • Kinase Addition: Add 5 µL of the pre-optimized kinase solution to each well.

  • Pre-incubation: Mix the plate gently and incubate for 10-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[1]

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 11 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes (or the optimized time).

  • Signal Generation: Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. Add 10 µL of Kinase-Glo® Reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal.[9]

  • Signal Stabilization: Mix the plate for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[22]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is stable for several hours.[9][22]

Pillar 3: Data Analysis and Interpretation

Accurate data analysis is essential to determine the inhibitory potency of the test compound. The primary metric derived from this assay is the IC₅₀ value , which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2][]

Data Processing Steps:

  • Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition using the control wells.

    • The average RLU from the DMSO-only wells represents 0% inhibition (high kinase activity, low signal).

    • The average RLU from the Staurosporine wells represents 100% inhibition (no kinase activity, high signal).

    • Calculate Percent Inhibition for each compound concentration using the following formula:

      % Inhibition = 100 * (RLU_compound - RLU_0%_inhibition) / (RLU_100%_inhibition - RLU_0%_inhibition)

  • Dose-Response Curve: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin).[24] This curve fitting will yield the IC₅₀ value.

G cluster_0 Data Processing Workflow RawData Raw Luminescence Data (RLU) Normalize Normalize Data to % Inhibition using High/Low Controls RawData->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Fit to Sigmoidal Dose-Response Curve Plot->Fit IC50 Determine IC₅₀ Value Fit->IC50

Caption: Workflow for IC₅₀ value determination.

Interpreting the Results

The calculated IC₅₀ value provides a quantitative measure of the potency of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate against the tested kinase. A lower IC₅₀ value indicates higher potency.[4]

Data Presentation:

Kinase Target(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate IC₅₀ (µM)Staurosporine IC₅₀ (µM)
Kinase X[Insert experimental value][Insert control value]
Kinase Y[Insert experimental value][Insert control value]
Kinase Z[Insert experimental value][Insert control value]

Table 1: Example data table for summarizing the inhibitory activity. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation.[25]

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the results, several quality control measures must be integrated into the experimental design.

  • Z'-Factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening. It is calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

  • Positive and Vehicle Controls: As described in the protocol, including a known potent inhibitor (like Staurosporine) and a vehicle control (DMSO) in every plate is mandatory. This validates that the assay system is responsive to inhibition and not affected by the solvent.[1][21]

  • Counter-Screening: To rule out false positives, it is advisable to perform counter-screens. For luminescence-based assays, this involves testing the compound's effect on the luciferase enzyme directly to check for inhibition of the detection system itself.[22]

Conclusion and Future Directions

These application notes provide a robust framework for the initial evaluation of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate as a potential kinase inhibitor. A positive "hit" from this primary screen—demonstrated by a potent IC₅₀ value and a clear dose-response relationship—is the first step in a long discovery process.[4]

Subsequent steps would include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile, a crucial factor for minimizing off-target effects.[3][4]

  • Mechanism of Action Studies: Performing assays at varying ATP concentrations to determine if the inhibition is ATP-competitive.[22]

  • Cell-Based Assays: Validating the biochemical potency in a cellular context by measuring the inhibition of phosphorylation of the kinase's downstream targets.[21]

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can confidently and accurately assess the potential of novel compounds like (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate to become the next generation of targeted kinase inhibitor therapies.

References

  • Fluorescent Peptide Assays For Protein Kinases.National Institutes of Health (NIH).
  • Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and...PubMed.
  • Kinase-Glo® Luminescent Kinase Assays.Promega Corporation.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay.Promega Corporation.
  • Choosing the Best Kinase Assay to Meet Your Research Needs.Promega Corporation.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.BPS Bioscience.
  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors.Journal of the American Chemical Society.
  • Kinase Scintillation Proximity Assay.MedChemExpress.
  • Choosing the Right Assay for Your Kinase Drug Discovery.Reaction Biology.
  • What Is the Best Kinase Assay?BellBrook Labs.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.Promega Corporation.
  • A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates.AACR Journals.
  • Application Notes and Protocols for Kinase Activity Assays.BenchChem.
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol.Promega Corporation.
  • Best Practices for Kinase Inhibitor Experiments.BenchChem.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Assay Development for Protein Kinase Enzymes.National Center for Biotechnology Information (NCBI).
  • IC50 determination for receptor-targeted compounds and downstream signaling.AACR.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro.PubMed Central.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.bioRxiv.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against...ResearchGate.
  • Scintillation proximity assay.Wikipedia.
  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.AACR Journals.
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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
  • Kinase assays.BMG LABTECH.
  • Targeted Kinase Inhibitor Activity Screening.BOC Sciences.
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  • (E)-methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate | CAS 59000-14-5.Santa Cruz Biotechnology.
  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters...PubMed.
  • (E)-4-Methoxy-3-methyl-4-oxobut-2-enoic acid.BLDpharm.
  • Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes.PubMed.
  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.ResearchGate.
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  • Syk Inhibitor.Sigma-Aldrich.

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Application

Application Note: Comprehensive Structural Elucidation of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate using NMR and Mass Spectrometry

Introduction (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a key heterocyclic compound featuring an indole nucleus linked to an α,β-unsaturated keto-ester moiety. The indole scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate is a key heterocyclic compound featuring an indole nucleus linked to an α,β-unsaturated keto-ester moiety. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents. This particular derivative serves as a versatile building block in organic synthesis, with potential applications in the development of novel therapeutics.

Given its structural complexity, including multiple functional groups and stereochemistry, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the compound's molecular weight and offers insights into its substructures through fragmentation analysis. This guide provides a detailed technical overview and field-proven protocols for the comprehensive analysis of this target molecule, designed for researchers in chemical synthesis and drug development.

Molecular Structure and Properties

Before analysis, understanding the basic properties of the target compound is essential.

  • Chemical Structure: Chemical structure of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

    Figure 1: Chemical Structure of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

  • Key Properties:

    • Molecular Formula: C₁₃H₁₁NO₃[1]

    • Molecular Weight: 229.23 g/mol [1]

    • CAS Number: 59000-14-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (E)-Methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate, ¹H (proton) and ¹³C (carbon-13) NMR are critical for confirming the presence and arrangement of the indole ring, the keto-ester chain, and the trans configuration of the alkene.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg (¹H NMR) or 20-50 mg (¹³C NMR) prep2 Dissolve in 0.6-0.7 mL Deuterated Solvent prep1->prep2 prep3 Filter into 5 mm NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 an1 Process Spectra (FT, Phasing) acq4->an1 an2 Assign Signals an1->an2 an3 Correlate ¹H & ¹³C Data an2->an3 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution (e.g., 1 mg/mL) prep2 Dilute to ~1-10 μg/mL in Mobile Phase prep1->prep2 acq1 Infuse Sample (Direct or via LC) prep2->acq1 acq2 Ionize via ESI (Positive Mode) acq1->acq2 acq3 Analyze Ions (e.g., TOF, Quadrupole) acq2->acq3 acq4 Detect Ions acq3->acq4 an1 Generate Mass Spectrum acq4->an1 an2 Identify Molecular Ion Peaks an1->an2 an3 Analyze Fragmentation (MS/MS) an2->an3

Caption: Workflow for mass spectrometry analysis.

Protocol 3: ESI-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a typical mobile phase, such as a 50:50 mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

Protocol 4: ESI-MS Data Acquisition
  • Ionization Mode: Set the instrument to operate in positive ion mode. The nitrogen atom on the indole ring and the carbonyl oxygens are sites that can be readily protonated.

  • Sample Introduction: Introduce the sample into the ESI source via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

  • ESI Source Parameters:

    • Capillary Voltage: Apply a high voltage (e.g., 3-4 kV) to the ESI needle to generate a fine spray of charged droplets. [2] * Nebulizing Gas: Use a nebulizing gas like nitrogen to aid in droplet formation and desolvation. [3] * Drying Gas: Employ a heated drying gas (e.g., nitrogen at 250-350 °C) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

  • Mass Analyzer: Scan a mass range appropriate for the expected ions, for example, from m/z 50 to 500.

  • Tandem MS (MS/MS): For structural confirmation, perform an MS/MS experiment. Isolate the primary molecular ion (e.g., m/z 230.08) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

MS Spectral Interpretation

The ESI mass spectrum will provide the molecular weight, and MS/MS will confirm the structure through fragmentation.

Table 2: Predicted High-Resolution MS Data and Fragmentation

Ion SpeciesCalculated m/zDescription
[M+H]⁺ 230.0812 Protonated molecular ion. This is the primary ion used to confirm the molecular weight.
[M+Na]⁺252.0631Sodiated adduct, commonly observed in ESI.
Fragment Ions (MS/MS from m/z 230.08)
m/z 199.0706199.0706Loss of the methoxy group as methanol (CH₃OH, 32 Da) from [M+H]⁺ is unlikely. More likely loss of •OCH₃ (31 Da).
m/z 171.0757171.0757Loss of the entire methyl acrylate moiety (C₄H₅O₂, 85 Da) is unlikely. Loss of the ester group as •COOCH₃ (59 Da) is possible.
m/z 144.0495144.0495Characteristic fragment corresponding to the 3-acylindolium ion, formed by cleavage of the bond between the ketone and the alkene. This is a very common and diagnostic fragmentation for 3-acylindoles. [4]
m/z 116.0491116.0491Further fragmentation of the m/z 144 ion by loss of carbon monoxide (CO, 28 Da).

Causality behind Fragmentation: The most probable fragmentation pathway involves the cleavage of the C-C bond between the indole ring and the butenone side chain. This is because the resulting 3-acylindolium ion (m/z 144) is highly stabilized by resonance. This fragment is a strong indicator of the core structure. [4]Subsequent loss of carbon monoxide from this fragment is also a common pathway for acylium ions.

Integrated Structural Confirmation

The definitive structural confirmation of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is achieved by integrating the data from both NMR and MS:

  • Molecular Formula Confirmation: High-resolution MS provides an accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 230.0812), which confirms the elemental composition of C₁₃H₁₁NO₃.

  • Core Structure and Connectivity: ¹H and ¹³C NMR data confirm the presence of the indole ring system and the methyl-4-oxobut-2-enoate side chain. 2D NMR experiments like HSQC and HMBC (not detailed here, but a standard next step) would definitively link the proton and carbon signals, confirming the precise connectivity of the atoms.

  • Stereochemistry: The large coupling constant (~15.5 Hz) between the two vinyl protons in the ¹H NMR spectrum provides conclusive evidence for the (E) or trans configuration of the double bond.

  • Substructure Validation: The fragmentation pattern in the MS/MS spectrum, particularly the prominent fragment at m/z 144, validates the presence of the 3-acylindole substructure identified by NMR.

Together, these techniques provide a self-validating system, leaving no ambiguity in the final structural assignment.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

  • Clinical Biochemistry Review. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • University of Cambridge Department of Chemistry. (n.d.). How to make an NMR sample. [Link]

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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Wang, Y., et al. (2014). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 22-33. [Link]

  • SciELO. (2015). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. [Link]

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  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Fitriyanti, M. J., et al. (2011). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Phytochemical Analysis, 23(2), 166-173. [Link]

  • ResearchGate. (n.d.). Comparison of 1H and 13C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]

  • ResearchGate. (n.d.). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in DMSO-d6. [Link]

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to Cell-Based Assays for the Evaluation of Indolyl Chalcones

Introduction Indolyl chalcones represent a privileged scaffold in medicinal chemistry, emerging from the Claisen-Schmidt condensation of an indole aldehyde and a substituted acetophenone.[1][2] These synthetic compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indolyl chalcones represent a privileged scaffold in medicinal chemistry, emerging from the Claisen-Schmidt condensation of an indole aldehyde and a substituted acetophenone.[1][2] These synthetic compounds have garnered significant attention from the drug development community for their broad spectrum of pharmacological activities, most notably as potent anticancer and anti-inflammatory agents.[3][4][5] Their mechanism of action is multifaceted; as anticancer agents, many indolyl chalcones function as microtubule-targeting agents (MTAs), disrupting microtubule dynamics, which leads to cell cycle arrest and the induction of apoptosis.[1][4][6] In the context of inflammation, they have been shown to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, to suppress the production of pro-inflammatory mediators.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive suite of detailed, validated cell-based assay protocols to thoroughly characterize the biological activity of novel indolyl chalcone derivatives. Moving beyond a simple list of steps, we delve into the causality behind experimental choices, offering insights to ensure robust, reproducible, and meaningful data generation. The protocols described herein form a self-validating system, allowing for a holistic evaluation of a compound's efficacy from initial cytotoxicity screening to in-depth mechanistic studies.

Core Concepts: Understanding the Molecular Targets

A robust evaluation of indolyl chalcones necessitates a clear understanding of their primary molecular targets and the cellular consequences of their inhibition.

Anticancer Mechanism: Microtubule Disruption

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[6] Many indolyl chalcones exert their potent antimitotic effects by binding to the colchicine-binding site on β-tubulin.[6][9] This interaction inhibits tubulin polymerization, shifting the equilibrium toward depolymerization. The resulting disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, the initiation of the intrinsic apoptotic pathway.[6]

IndolylChalcone Indolyl Chalcone Tubulin β-Tubulin (Colchicine Site) IndolylChalcone->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Leads to Dynamics Microtubule Dynamics Disrupted Polymerization->Dynamics SAC Spindle Assembly Checkpoint Activated Dynamics->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Intrinsic Apoptosis Pathway Activated G2M->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Indolyl Chalcone Anticancer Signaling Pathway.

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[8] This releases NF-κB, allowing it to translocate to the nucleus, where it drives the transcription of genes encoding pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[7] Chalcones can suppress this pathway, often by inhibiting the degradation of IκB, thereby preventing NF-κB activation and reducing inflammation.[10]

Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NfkB_Release NF-κB Release IkB->NfkB_Release NfkB_Translocation Nuclear Translocation NfkB_Release->NfkB_Translocation Gene Pro-inflammatory Gene Transcription NfkB_Translocation->Gene IndolylChalcone Indolyl Chalcone IndolylChalcone->IkB Inhibits

Caption: Indolyl Chalcone Anti-Inflammatory Pathway.

Experimental Planning and Preparation

1. Compound Handling and Solubilization Indolyl chalcones are typically synthesized via aldol condensation and purified by chromatography.[1] Purity should be confirmed (>95%) by HPLC and identity verified by NMR and mass spectrometry.

  • Solvent Choice: Due to their hydrophobic nature, indolyl chalcones are most commonly dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-25 mM).[1]

  • Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in complete cell culture medium for each experiment. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

2. Cell Line Selection and Culture The choice of cell line is critical and should be guided by the research question.

  • Anticancer Assays: A panel of cancer cell lines is recommended. Examples include prostate (PC3), lung (A549), breast (MCF-7, MDA-MB-231), and colon (HCT116) cancer cell lines, which have been shown to be sensitive to these compounds.[1][2][11]

  • Anti-inflammatory Assays: The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation, as it produces robust inflammatory responses upon stimulation with LPS.[12]

  • General Culture: Cells should be maintained in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 1: Primary Screening - Cell Viability and Cytotoxicity (MTT Assay)

This initial assay is crucial for determining the concentration range over which a compound exhibits cytotoxic effects and for calculating its half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14]

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Experimental Protocol:

  • Cell Seeding: Harvest cells during their exponential growth phase. Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.[2][13]

  • Compound Treatment: Prepare serial dilutions of the indolyl chalcone in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Parameter Description Example Value
Cell Line Human Lung CarcinomaA549
Seeding Density Cells per well8,000
Treatment Time Duration of compound exposure72 hours[1]
IC₅₀ Concentration for 50% inhibition0.3 µM

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This assay quantifies the extent to which a compound induces programmed cell death and distinguishes it from necrosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is membrane-impermeable and thus excluded from live and early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16] Dual staining allows for the differentiation of four cell populations by flow cytometry:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.[17]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[17]

  • Annexin V- / PI+: Necrotic cells (often due to mechanical damage).

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Detailed Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indolyl chalcone at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[16]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This assay is essential for confirming the G2/M arrest characteristic of microtubule-targeting agents.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The intensity of PI fluorescence in a cell is therefore directly proportional to its DNA content. Flow cytometry analysis of a PI-stained cell population allows for the quantification of cells in each phase of the cell cycle:

  • G0/G1 phase: Normal (2n) DNA content.

  • S phase: Intermediate DNA content (between 2n and 4n) as DNA is being replicated.

  • G2/M phase: Doubled (4n) DNA content.

Detailed Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indolyl chalcone at IC₅₀ concentrations for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1 x 10⁶ cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[18] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells (e.g., 850 x g for 5 min), discard the ethanol, and wash the pellet twice with PBS.[19]

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. (A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18][20] The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[19]

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Protocol 4: Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay provides insight into the compound's potential to inhibit cancer cell migration, a key process in metastasis.

Principle: The wound healing assay is a simple and widely used method to study collective cell migration.[21] A "wound" or cell-free gap is created in a confluent monolayer of cells.[22] The rate at which the cells at the edge of the gap migrate to "heal" the wound is monitored over time. A decrease in the rate of closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.[21]

Detailed Experimental Protocol:

  • Monolayer Formation: Seed cells in a 6-well or 12-well plate at a density that allows them to form a fully confluent monolayer within 24 hours.[23]

  • Creating the Wound: Once confluent, gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.[22]

  • Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells.[21] Replace with fresh medium containing the indolyl chalcone at a non-toxic concentration (e.g., below IC₅₀ to minimize confounding effects from cytotoxicity).

  • Imaging: Immediately capture an image of the scratch in each well using a phase-contrast microscope. This is the 0-hour time point. Mark the position to ensure the same field is imaged subsequently.

  • Incubation and Monitoring: Return the plate to the incubator and capture images of the same wound area at regular intervals (e.g., 12, 24, and 48 hours).[22]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area or width of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial (0-hour) gap area. % Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100

Assay Purpose Key Output
MTT Assay Measures cytotoxicity and cell viability.IC₅₀ / GI₅₀ values.
Annexin V/PI Quantifies apoptosis and necrosis.Percentage of early/late apoptotic cells.
Cell Cycle Analysis Determines cell cycle phase distribution.Percentage of cells in G0/G1, S, and G2/M.
Wound Healing Assesses inhibition of collective cell migration.Percentage of wound closure over time.

Conclusion

The evaluation of novel indolyl chalcones requires a systematic and multi-faceted approach. The protocols detailed in these application notes provide a robust framework for a comprehensive preclinical assessment. By starting with a broad screen for cytotoxicity (MTT assay) and progressing to more specific mechanistic assays (apoptosis, cell cycle, migration), researchers can build a detailed biological profile of their lead compounds. This integrated data package is essential for identifying promising candidates for further development in the fields of oncology and inflammatory diseases. The causality-driven explanations and step-by-step guides are designed to empower scientists to generate high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

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  • Gucka, A., et al. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. Molecules, 28(18), 6524. Available at: [Link]

  • Yilmaz, B., et al. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega, 9(7), 8089–8102. Available at: [Link]

  • Kumar, V., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339–1362. Available at: [Link]

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Application

Application Notes &amp; Protocols: Selecting and Implementing Animal Models for In Vivo Evaluation of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of in vivo animal models for the preclinical evaluation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of in vivo animal models for the preclinical evaluation of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate. The compound's structure, featuring a reactive α,β-unsaturated ketone system and a privileged indole scaffold, suggests significant therapeutic potential across multiple domains, including inflammation, oncology, and neurodegeneration. This guide moves beyond a simple listing of procedures to explain the scientific rationale behind model selection, protocol design, and endpoint analysis, ensuring a robust and translatable preclinical data package.

Introduction: Unpacking the Therapeutic Potential

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is a synthetic compound that merges two pharmacologically significant moieties: the indole nucleus and a chalcone-like framework. The indole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its diverse biological activities.[1] Concurrently, chalcones and their α,β-unsaturated ketone systems are known to interact with various biological targets, often exhibiting potent anti-inflammatory and anti-cancer effects.[2][3]

Given this structural parentage, a logical preclinical investigation should be directed toward three primary therapeutic areas:

  • Anti-inflammatory and Analgesic Effects: Indole-chalcone hybrids are well-documented modulators of inflammatory pathways.[4]

  • Anticancer Activity: Both indoles and chalcones are known to induce apoptosis and inhibit cell proliferation in various cancer models.[2][5][6]

  • Neuroprotective Activity: Indole derivatives have shown promise in mitigating oxidative stress and neuroinflammation, key pathologies in neurodegenerative diseases.[7][8] Structurally related 4-oxo-2-enoic acids are potent inhibitors of kynurenine-3-hydroxylase, a key enzyme in the kynurenine pathway implicated in neurodegeneration.[9]

This guide outlines a phased in vivo testing strategy, beginning with essential safety and dose-finding studies before proceeding to validated efficacy models in these key therapeutic areas.

The Phased In Vivo Evaluation Strategy

A successful in vivo program requires a stepwise approach to maximize data quality while adhering to ethical animal use principles. The initial phase must establish a safe and tolerable dose range, which then informs the doses used in subsequent, more complex efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Mechanistic Insights A Compound Formulation (Vehicle Selection) B Acute Toxicity & Dose-Ranging (e.g., Up-and-Down Procedure) A->B C Determine Maximum Tolerated Dose (MTD) & Therapeutic Dose Range B->C D Anti-Inflammatory Models (e.g., Carrageenan Paw Edema) C->D Inform Dose Selection E Oncology Models (e.g., Xenograft) C->E Inform Dose Selection F Neuroprotection Models (e.g., MPTP-induced Parkinson's) C->F Inform Dose Selection G Tissue Collection for Biomarker Analysis (e.g., Cytokines, Protein Expression) D->G E->G F->G

Caption: Phased workflow for in vivo evaluation of the test compound.

Phase 1: Foundational Safety and Dosing Protocols

Before assessing efficacy, it is critical to understand the compound's safety profile and establish a working dose range.

Compound Formulation and Administration

The choice of vehicle is paramount for ensuring bioavailability and preventing vehicle-induced artifacts.

  • Rationale: (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is predicted to have low aqueous solubility. A common starting formulation for in vivo screening is a suspension or solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final DMSO concentration should ideally be kept below 10% to avoid toxicity. The formulation must be homogenous and stable for the duration of the study.

  • Route of Administration: Intraperitoneal (i.p.) injection is often used for initial screening as it bypasses first-pass metabolism, providing higher systemic exposure.[1] For later-stage studies aiming for clinical translation, administration via oral gavage (p.o.) is essential to assess oral bioavailability.

Protocol: Acute Toxicity and Dose-Range Finding

This protocol aims to identify the Maximum Tolerated Dose (MTD) and potential target organs of toxicity. The Up-and-Down Procedure (OECD Guideline 425) is a statistically efficient method that minimizes animal use.

Methodology:

  • Animal Model: Use young adult (8-10 weeks old) Swiss albino mice or Sprague-Dawley rats of a single sex (typically females, as they are often slightly more sensitive).

  • Acclimatization: Allow animals to acclimate for at least 7 days before dosing.

  • Dosing:

    • Administer a single i.p. or p.o. dose of the test compound to one animal at a starting dose (e.g., 100 mg/kg).

    • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 2-3).

    • If the animal shows signs of severe toxicity or dies, the next animal receives a lower dose.

  • Observation Period: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days.

  • Parameters Monitored:

    • Clinical signs of toxicity (e.g., changes in posture, respiration, activity, convulsions).

    • Body weight changes (measure daily for 7 days, then weekly).

    • Mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight. This dose, along with fractions of it (e.g., MTD/2, MTD/4), will be used for efficacy studies.

Hypothetical Dose Group (mg/kg) Route N Mortality Body Weight Change (Day 7) Clinical Signs
Vehicle Controli.p.30/3+5.2%None observed
50i.p.30/3+4.8%None observed
100i.p.30/3+2.1%Mild, transient lethargy
200i.p.31/3-12.5%Severe lethargy, piloerection
400i.p.33/3N/AConvulsions, rapid mortality

Phase 2: Efficacy Evaluation in Validated Animal Models

A. Models for Anti-inflammatory and Analgesic Activity

Rationale: The indole-chalcone scaffold is strongly associated with inhibition of inflammatory mediators.[3] The carrageenan-induced paw edema model is the gold standard for screening acute anti-inflammatory activity.[10][11]

G A Acclimate Wistar Rats (180-200g) B Group Allocation (Vehicle, Test Compound, Positive Control) A->B C Administer Treatments (i.p. or p.o.) B->C D Measure Baseline Paw Volume (t=0) C->D E Inject 0.1 mL 1% Carrageenan into sub-plantar region of hind paw D->E F Measure Paw Volume at 1, 2, 3, 4 hr post-carrageenan E->F G Calculate % Edema Inhibition F->G H Statistical Analysis (ANOVA) G->H

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-200 g).

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control.

    • Group 2: Test Compound (Low Dose, e.g., 25 mg/kg).

    • Group 3: Test Compound (Mid Dose, e.g., 50 mg/kg).

    • Group 4: Test Compound (High Dose, e.g., 100 mg/kg).

    • Group 5: Positive Control (Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the test compound or controls 60 minutes (p.o.) or 30 minutes (i.p.) before the carrageenan challenge.

    • Measure the initial volume of the right hind paw using a digital plethysmometer (t=0).

    • Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline.

    • Calculate the percentage inhibition of edema for treated groups relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Treatment Group Dose (mg/kg) Mean Paw Volume Increase at 3 hr (mL) % Inhibition
Vehicle Control-0.85 ± 0.07-
Test Compound250.62 ± 0.0527.1%
Test Compound500.41 ± 0.0651.8%
Test Compound1000.25 ± 0.0470.6%
Indomethacin100.22 ± 0.0374.1%
B. Model for Anticancer Activity

Rationale: The compound's structure suggests potential disruption of cancer cell signaling pathways.[12] The human tumor xenograft model is a cornerstone of preclinical oncology for evaluating a compound's ability to inhibit tumor growth in vivo.[5][13]

G A Implant Human Cancer Cells (e.g., A549) subcutaneously in Nude Mice B Monitor for Tumor Growth A->B C When Tumors Reach ~100-150 mm³, Randomize Mice into Groups B->C D Treatment Initiation (Vehicle, Test Compound, Positive Control) C->D E Measure Tumor Volume & Body Weight 2-3 times per week D->E F Continue Dosing for 21-28 days E->F G Endpoint: Euthanize, Excise & Weigh Tumors F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Experimental workflow for a human tumor xenograft study.

Protocol: Human Lung Cancer (A549) Xenograft Model

  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Tumor Cell Implantation: Inject 5 x 10⁶ A549 human lung carcinoma cells in 100 µL of Matrigel/PBS solution subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping (n=8-10 per group):

    • Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

    • Group 1: Vehicle Control (daily i.p.).

    • Group 2-4: Test Compound (e.g., 25, 50, 100 mg/kg, daily i.p.).

    • Group 5: Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., twice weekly).

  • Procedure:

    • Administer treatments according to the schedule for 21-28 days.

    • Measure tumor dimensions (length and width) and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²) / 2.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for final weight measurement.

    • Calculate the Tumor Growth Inhibition (TGI) as % TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Monitor body weight as an indicator of systemic toxicity.

C. Model for Neuroprotective Activity

Rationale: Given the prevalence of the indole nucleus in neuroprotective agents and the compound's structural similarity to kynurenine pathway inhibitors, assessing its effects in a model of neurodegeneration is warranted.[7][9][14] The MPTP model of Parkinson's disease is a robust and well-characterized model for testing therapies that target dopaminergic neurodegeneration.[8]

Protocol: MPTP-Induced Model of Parkinson's Disease in Mice

  • Animal Model: Male C57BL/6 mice, 10-12 weeks old.

  • Grouping (n=10-12 per group):

    • Group 1: Saline Control (Saline i.p. + Vehicle p.o.).

    • Group 2: MPTP Control (MPTP i.p. + Vehicle p.o.).

    • Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.) + MPTP i.p.

  • Procedure (Sub-acute Regimen):

    • Pre-treat animals with the test compound or vehicle orally once daily for 7 days.

    • On day 8, administer four injections of MPTP-HCl (20 mg/kg, i.p.) at 2-hour intervals. Continue daily oral administration of the test compound.

    • Continue daily treatment for an additional 7 days after the final MPTP injection.

  • Endpoint Analysis:

    • Behavioral Testing (7 days post-MPTP):

      • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from an accelerating rotating rod.

      • Open Field Test: Measure locomotor activity and exploratory behavior (e.g., total distance traveled).

    • Neurochemical Analysis (14 days post-MPTP):

      • Euthanize animals, dissect the striatum, and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

    • Immunohistochemistry (14 days post-MPTP):

      • Perfuse a subset of animals and prepare brain sections.

      • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.

      • Quantify the number of TH-positive neurons (substantia nigra) and the density of TH-positive fibers (striatum).

Conclusion and Forward Path

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is a compound of significant preclinical interest due to its hybrid indole-chalcone structure. The in vivo models and protocols detailed herein provide a rigorous framework for a comprehensive evaluation of its anti-inflammatory, anticancer, and neuroprotective potential. Positive results in these screening models would provide a strong rationale for advancing the compound into more complex chronic disease models and detailed mechanism-of-action studies, including biomarker analysis in target tissues to elucidate its molecular pharmacology. The careful and strategic application of these validated animal models is essential for translating the promise of this chemical scaffold into a potential therapeutic reality.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2018). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2021). ACS Omega. [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2021). ACS Omega. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2017). International Journal of Pharmaceutical Erudition. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. [Link]

  • Indole Derivatives as Neuroprotectants. (1998). General Physiology and Biophysics. [Link]

  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies. (2019). Drug and Chemical Toxicology. [Link]

  • In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (2010). ResearchGate. [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). Antioxidants. [Link]

  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). International Journal of Molecular Sciences. [Link]

  • Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). Cancer Science. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]

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  • Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane. (2021). Frontiers in Nutrition. [Link]

  • Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. (2017). Current Neuropharmacology. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules. [Link]

  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity. (2023). ResearchGate. [Link]

  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009). ResearchGate. [Link]

  • Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. (2020). ARKIVOC. [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. (2000). Journal of Medicinal Chemistry. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2014). ACS Omega. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Welcome to the technical support guide for the synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, a valuable building block in medicinal chemistry. This document provides in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, a valuable building block in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to overcome common synthetic challenges, ensuring efficiency and reproducibility.

The synthesis of this target molecule, with the chemical formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol , typically proceeds through a two-step sequence: a Friedel-Crafts acylation of indole followed by a condensation reaction.[1] This guide is structured to address specific issues that can arise in each of these critical steps.

Overall Synthetic Workflow

The pathway to (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate involves two key transformations. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Condensation / Elimination Indole Indole Intermediate Methyl 3-(1H-indol-3-yl)-3-oxopropanoate Indole->Intermediate Lewis Acid (e.g., AlCl₃, Et₂AlCl) AcylatingAgent Methyl Malonyl Chloride or similar C4 source AcylatingAgent->Intermediate FinalProduct (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate Intermediate->FinalProduct Base / Heat CondensingAgent Methyl Propiolate or similar C3 source CondensingAgent->FinalProduct

Caption: General two-step synthesis pathway.

Part 1: Friedel-Crafts Acylation Troubleshooting

The first step, the acylation of the indole ring, is critical for setting the foundation of the molecule. Friedel-Crafts acylation is a powerful tool for forming C-C bonds with aromatic systems, but indole's rich and sensitive electronics present unique challenges.[2][3]

FAQ 1: Why is my Friedel-Crafts acylation yield low, or why am I recovering only starting material?

This is a common issue often related to catalyst choice, reaction conditions, or the inherent reactivity of the indole nucleus.

Probable Causes & Solutions:

  • Inappropriate Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ can be overly aggressive, leading to the decomposition of the acid-sensitive indole ring or the formation of a stable, unreactive complex.[4]

    • Solution: Opt for milder Lewis acids. A study by Okauchi et al. demonstrated high yields for the 3-acylation of indoles using diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) under mild conditions in CH₂Cl₂.[4] Boron trifluoride etherate (BF₃·Et₂O) is another effective and easy-to-handle alternative, particularly when using anhydrides as the acylating agent.[5]

    • Expert Insight: The choice of Lewis acid is a balancing act. You need an acid strong enough to activate the acylating agent but not so strong that it promotes indole polymerization or other side reactions.[4][6]

  • Reaction Temperature: Friedel-Crafts reactions can be highly temperature-dependent.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction and minimize byproduct formation. A systematic optimization of the reaction temperature is often necessary.[5]

  • Moisture Contamination: Lewis acids are extremely sensitive to moisture. Water will quench the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Optimized Protocol for 3-Acylation (Example) Principle of the Method: This protocol utilizes a mild Lewis acid to achieve regioselective C3-acylation while minimizing degradation of the indole substrate.[4]

  • Dissolve indole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an Argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylaluminum chloride (Et₂AlCl) (1.1 equiv) dropwise.

  • After stirring for 15 minutes, add the acyl chloride (e.g., methyl malonyl chloride) (1.1 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.

  • Upon completion, quench the reaction carefully by pouring it into ice-cold 1M HCl.

  • Extract the product with CH₂Cl₂, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting ketone intermediate by column chromatography.

FAQ 2: My main product is the N-acylated indole, not the desired C3-acylated product. How can I control the regioselectivity?

Indole possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While C3 acylation is generally thermodynamically favored, N-acylation can occur under certain conditions, particularly with highly reactive acylating agents or in the presence of a base without a Lewis acid.[7][8][9]

Probable Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: N-acylation is often the kinetically favored pathway, especially in the absence of a strong Lewis acid that can coordinate with the indole nitrogen.[8][10]

    • Solution: Employing a Lewis acid is the primary method to direct acylation to the C3 position.[5][11] The Lewis acid coordinates to the acylating agent, creating a bulky electrophile that preferentially attacks the sterically accessible and electron-rich C3 position.[9]

    • Expert Insight: Another advanced technique involves deprotonating the indole N-H with a Grignard reagent (e.g., MeMgI) to form the indolylmagnesium halide. This blocks the N1 position and powerfully directs electrophilic attack to C3.

  • Base-Promoted N-Acylation: Using a base like Cs₂CO₃ or DBU without a Lewis acid catalyst will deprotonate the indole nitrogen, promoting nucleophilic attack from the nitrogen to form the N-acylated product.[7][8] This is a valid strategy for synthesizing N-acylindoles but must be avoided when the C3-acylindole is the target.[7][8]

G Start Low C3-Acylation Yield CheckByproducts Analyze Byproducts by NMR/MS Start->CheckByproducts NAcylation N-Acylation Observed CheckByproducts->NAcylation Is N-acylated product present? Polymerization Polymerization / Degradation CheckByproducts->Polymerization Is complex mixture / tar observed? NoReaction Starting Material Recovered CheckByproducts->NoReaction Is only starting material present? Sol_NAcyl Solution: - Use stronger Lewis Acid (e.g., Et₂AlCl) - Avoid basic conditions NAcylation->Sol_NAcyl Sol_Polymer Solution: - Use milder Lewis Acid (e.g., BF₃·Et₂O) - Lower reaction temperature Polymerization->Sol_Polymer Sol_NoRxn Solution: - Check catalyst activity (anhydrous) - Ensure solvent is dry - Increase temperature slightly NoReaction->Sol_NoRxn

Caption: Troubleshooting workflow for the acylation step.

Part 2: Condensation & Purification Troubleshooting

The second step involves reacting the intermediate keto-ester with an appropriate partner like methyl propiolate to form the α,β-unsaturated system.[12][13] This step is crucial for establishing the final (E)-enoate geometry.

FAQ 3: The condensation reaction to form the enoate is not working or gives a complex mixture. What should I check?

This step's success hinges on forming the correct enolate from the keto-ester intermediate and its subsequent reaction.

Probable Causes & Solutions:

  • Incorrect Base/Conditions: The choice of base and reaction temperature is critical for cleanly forming the enolate without promoting side reactions.

    • Solution: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective. The reaction should be conducted at low temperatures (e.g., 0 °C) in an anhydrous aprotic solvent like THF or DMF to control reactivity.

    • Expert Insight: The order of addition matters. It is generally preferable to add the keto-ester to a suspension of the base to ensure immediate deprotonation, then add the electrophile (e.g., methyl propiolate).

  • Decomposition of Starting Material: The 3-acylindole intermediate can be unstable under harsh basic or thermal conditions.

    • Solution: Maintain low temperatures throughout the reaction and workup. Ensure the reaction is monitored closely by TLC and quenched as soon as the starting material is consumed.

FAQ 4: How can I ensure I have the correct (E)-isomer and a pure final product?

Purification can be challenging due to the potential presence of starting materials, byproducts, and the (Z)-isomer.

Probable Causes & Solutions:

  • Isomer Separation: The condensation may produce a mixture of (E) and (Z) isomers.

    • Solution: The (E)-isomer is typically the thermodynamically more stable product and often predominates. Purification via flash column chromatography on silica gel is usually effective for separating isomers and other impurities.[14] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be highly effective for obtaining isomerically pure material.

  • Product Characterization: Confirming the structure and stereochemistry is essential.

    • Solution: ¹H NMR spectroscopy is the most powerful tool. The vinyl protons of the (E)-enoate will exhibit a large coupling constant (³J ≈ 15-16 Hz), whereas the (Z)-isomer will have a smaller coupling constant (³J ≈ 10-12 Hz). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Typical Characterization Data Comparison

IsomerTypical ³J (H-H) Coupling ConstantRelative Thermodynamic Stability
(E)-isomer ~15-16 HzMore Stable
(Z)-isomer ~10-12 HzLess Stable

References

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. Available at: [Link]

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Arkivoc. Available at: [Link]

  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. Organic Letters. Available at: [Link]

  • Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. Available at: [Link]

  • Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications. Available at: [Link]

  • Friedel-Crafts Acylation. J&K Scientific LLC. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Available at: [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. Available at: [Link]

  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. Available at: [Link]

  • Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. Arkat USA. Available at: [Link]

  • Methyl propiolate‐mediated condensation. ResearchGate. Available at: [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. Available at: [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

  • Methyl propiolate. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Welcome to the technical support guide for the synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate. This document is designed for researchers, medicinal chemists, and process development professionals who are wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific synthesis. As a key intermediate in various pharmacologically active scaffolds, optimizing its yield and purity is crucial.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common and complex issues encountered in the lab.

I. Core Synthesis Overview: The Friedel-Crafts Acylation Pathway

The most common and direct route to synthesizing (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is through the Friedel-Crafts acylation of indole.[3][4] This electrophilic aromatic substitution reaction involves reacting the electron-rich indole ring with an appropriate acylating agent, typically in the presence of a Lewis acid catalyst. The C-3 position of indole is the most nucleophilic and kinetically favored site for this reaction.[5]

The acylating agent is usually derived from maleic or fumaric acid, such as methyl 4-chloro-4-oxobut-2-enoate. The choice of Lewis acid, solvent, and temperature is critical to maximizing yield and minimizing side reactions.[6][7]

Reaction_Mechanism Figure 1: Friedel-Crafts Acylation of Indole cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Indole Indole Product (E)-Methyl 4-(1H-indol-3-YL) -4-oxobut-2-enoate Indole->Product + Acylium Ion (Attack at C-3) AcylChloride Methyl 4-chloro-4-oxobut-2-enoate AcyliumIon Acylium Ion Complex [R-C=O]⁺---[Lewis Acid]⁻ AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃, ZnCl₂) AcyliumIon->Product HCl HCl Troubleshooting_Flowchart Figure 2: Diagnostic Workflow for Low Yield start Low Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc tar Reaction Mixture is a Dark Tar/Polymer check_tlc->tar Visual Inspection no_product Only Starting Material (SM) Visible check_tlc->no_product TLC Result multiple_spots Multiple Product Spots Visible check_tlc->multiple_spots TLC Result faint_spot Faint Product Spot, Much SM Remaining check_tlc->faint_spot TLC Result action_tar Root Cause: Indole Polymerization Solution: 1. Use Milder Lewis Acid 2. Lower Temperature 3. Slow Addition tar->action_tar action_no_product Root Cause: Inactive Catalyst or Deactivated Substrate Solution: 1. Check Catalyst Activity 2. Verify SM Purity 3. Increase Temperature Slowly no_product->action_no_product action_multiple_spots Root Cause: Side Reactions Solution: 1. Optimize for Regioselectivity (See Q4) 2. Improve Purification multiple_spots->action_multiple_spots action_faint_spot Root Cause: Incomplete Reaction Solution: 1. Increase Reaction Time 2. Check Stoichiometry (esp. Lewis Acid) faint_spot->action_faint_spot

Sources

Troubleshooting

Technical Support Center: Troubleshooting the MTT Assay with Colored Chalcone Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common challenge in cell viability testing: the interference of colored chalcone compounds with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document is designed to provide you with the expertise and validated protocols necessary to ensure the integrity of your experimental data.

Understanding the Core Problem: Chalcone Interference in the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[1] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form a purple formazan product.[1][2] The concentration of the resulting formazan, which is measured by absorbance, is assumed to be proportional to the number of viable cells.[3]

However, the intrinsic color of certain test compounds, such as many chalcone derivatives, can interfere with the absorbance reading of the purple formazan, which is typically measured between 500 and 600 nm.[1][4] This interference can lead to either an overestimation or underestimation of cell viability, producing unreliable and misleading results.[2]

Furthermore, some chalcones, due to their chemical structure, may directly reduce the MTT reagent to formazan in a cell-free environment, leading to a false-positive signal that is independent of cellular metabolic activity.[5]

Key Takeaways:
  • Color Interference: The inherent color of chalcones can overlap with the absorbance spectrum of the formazan product.

  • Direct MTT Reduction: Chalcones may chemically reduce MTT, creating a false signal.

Initial Troubleshooting and Validation Workflow

Before abandoning the MTT assay, a systematic troubleshooting approach can help determine the extent of the interference and whether it can be corrected.

Diagram: Initial Troubleshooting Workflow

MTT_Troubleshooting cluster_0 Phase 1: Assess Interference cluster_1 Phase 2: Test for Direct Reduction cluster_2 Phase 3: Decision Point A Prepare Chalcone Serial Dilutions (in media, no cells) B Measure Absorbance Spectrum (Scan 400-700 nm) A->B C Significant Absorbance at 570 nm? B->C D Incubate Chalcone Dilutions with MTT Reagent (no cells) C->D Yes I Proceed with Background Subtraction C->I No, but proceed with caution E Add Solubilizing Agent D->E F Read Absorbance at 570 nm E->F G Absorbance > Blank? F->G H Interference Confirmed G->H Yes G->I No J Consider Alternative Assays H->J

Caption: A stepwise workflow to diagnose chalcone interference in the MTT assay.

Step-by-Step Protocol: Assessing Compound Interference
  • Prepare Compound-Only Controls: In a 96-well plate, prepare serial dilutions of your colored chalcone compound in the cell culture medium, mirroring the concentrations used in your cell-based experiment. Crucially, these wells should not contain any cells.[2]

  • Incubate: Follow the same incubation periods as your main experiment.

  • Add MTT and Solubilizer: Add the MTT reagent and, after the incubation period, the solubilizing agent (e.g., DMSO, acidified isopropanol) to these cell-free wells.[3][6]

  • Measure Absorbance: Read the absorbance of these wells at the same wavelength used for your experimental plates (typically around 570 nm).

  • Analyze: If you observe a significant absorbance value in these cell-free, compound-containing wells, it confirms that your chalcone is interfering with the assay. This value can be used as a background to subtract from your experimental readings.[7]

Important Consideration: This background subtraction method assumes that the chalcone's color does not change in the presence of cells or due to cellular metabolism. This may not always be the case, and therefore, if significant interference is detected, switching to an alternative assay is the most scientifically rigorous approach.

Recommended Alternative Assays for Colored Compounds

When significant interference is confirmed, employing an assay with a different detection method (e.g., fluorescence, luminescence, or a different colorimetric endpoint) is the best course of action.

Comparison of Alternative Viability Assays
AssayPrincipleDetection MethodAdvantages for Colored CompoundsDisadvantages
Resazurin (alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[8][9]Fluorescence (Ex: ~560 nm, Em: ~590 nm) or AbsorbanceHigh sensitivity; fluorescence is less prone to colorimetric interference.[10][11]Can be reduced by the compound directly; requires a fluorescence plate reader.
Neutral Red Uptake (NRU) Uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[12][13]Colorimetric (Absorbance at ~540 nm)Different absorbance maximum than MTT; less likely to have overlapping spectra.[13]Requires multiple washing steps; pH-sensitive.[14]
Crystal Violet Assay Staining of DNA in adherent cells with crystal violet dye.[15][16]Colorimetric (Absorbance at ~570-590 nm)Simple and inexpensive; endpoint is based on cell adherence, not metabolic activity.[15][17]Only for adherent cells; requires fixation, which kills the cells.[18][19]
ATP Assay (e.g., CellTiter-Glo®) Measurement of ATP, an indicator of metabolically active cells, via a luciferase reaction.[10]LuminescenceExtremely sensitive; luminescence is not affected by colored compounds.[8]More expensive; requires a luminometer.
Detailed Protocols for Alternative Assays
Protocol 1: Resazurin (alamarBlue) Assay

This assay is often the first choice when moving away from MTT for colored compounds due to its sensitivity and different detection method.[9][10]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with your chalcone compounds as you would for the MTT assay.

  • Reagent Preparation: Prepare the resazurin solution (e.g., 0.15 mg/mL in PBS), ensuring it is sterile-filtered and protected from light.[11]

  • Reagent Addition: After the treatment period, add the resazurin solution to each well (typically 10-20 µL per 100 µL of medium).[8][11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.[11]

  • Measurement: Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[20]

Protocol 2: Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13]

  • Cell Seeding and Treatment: Plate and treat cells with chalcone compounds.

  • Dye Incubation: After treatment, remove the media and add media containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.[14]

  • Washing: Remove the dye-containing medium and wash the cells gently with PBS to remove any unincorporated dye.[14]

  • Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the cells.[14]

  • Measurement: Shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at approximately 540 nm.[13]

Protocol 3: Crystal Violet Assay

This method is suitable for adherent cells and quantifies cell viability by staining the DNA of attached cells.[15][16] Dead cells detach and are washed away.[15]

  • Cell Seeding and Treatment: Plate and treat adherent cells with chalcone compounds.

  • Washing: After treatment, gently wash the cells with PBS to remove dead, detached cells.[15]

  • Fixation: Fix the remaining adherent cells with a fixative such as methanol for 10-20 minutes.[18][19]

  • Staining: Remove the fixative and add a 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[15]

  • Washing: Wash the plate thoroughly with water to remove excess stain and allow it to air dry.[15][18]

  • Solubilization: Add a solubilizing agent, such as 10% acetic acid or methanol, to each well to dissolve the bound dye.[15][17]

  • Measurement: Measure the absorbance at approximately 570-590 nm.[17][19]

Frequently Asked Questions (FAQs)

Q1: My colored chalcone seems to INCREASE the absorbance reading in the MTT assay, suggesting increased viability. What's happening?

A1: This is a classic sign of interference. There are two likely causes:

  • Absorbance Overlap: Your compound's color is directly adding to the formazan's absorbance reading at 570 nm.

  • Direct MTT Reduction: The chemical structure of your chalcone may be directly reducing the MTT tetrazolium salt to formazan, independent of cell metabolism.[5] To confirm this, run a cell-free control with your compound and the MTT reagent. A color change indicates direct reduction.

Q2: Can I just subtract the absorbance of my compound from the final reading?

A2: While this is a common first step, it has limitations.[7] This approach assumes that the compound's absorbance does not change during the experiment. However, cellular uptake, metabolism, or pH changes in the media can alter the compound's spectral properties, making simple subtraction inaccurate. If the background absorbance from the compound is high, it's safer to switch to a non-colorimetric or fluorescent assay.

Q3: I washed the cells after treatment and before adding MTT, but I still see interference. Why?

A3: Even with washing, some compounds can be retained inside the cells or tightly bound to the cell membrane or the well surface. If these retained compounds are colored or have reducing properties, they can still interfere with the assay.

Q4: Which alternative assay is the "best" for colored chalcones?

A4: The "best" assay depends on your specific experimental needs and available equipment.

  • For the highest sensitivity and to completely avoid colorimetric interference, an ATP-based luminescence assay is superior.[8][10]

  • A Resazurin (fluorescence) assay is an excellent and cost-effective alternative that is less susceptible to color interference than absorbance-based methods.[9][10]

  • The Crystal Violet or Neutral Red Uptake assays are good colorimetric alternatives if you do not have access to a fluorometer or luminometer, as their detection wavelengths differ from the typical purple/red/yellow chalcones.[13][15]

Q5: My chalcone is poorly soluble and precipitates in the culture medium. How does this affect the MTT assay?

A5: Compound precipitation is a significant problem. The precipitate can scatter light, leading to artificially high absorbance readings. Furthermore, it can be mistaken for formazan crystals. It is crucial to ensure your compound is fully dissolved at the tested concentrations. If solubility is an issue, you may need to adjust the vehicle (e.g., DMSO concentration) or lower the compound concentration. Always include vehicle controls to assess any effects of the solvent on cell viability.[2]

Diagram: Decision Tree for Assay Selection

Assay_Selection Start Testing a Colored Chalcone InterferenceCheck Perform Interference Check (Cell-Free Controls) Start->InterferenceCheck IsInterference Significant Interference (Color or Direct Reduction)? InterferenceCheck->IsInterference NoInterference Proceed with MTT Assay (with background subtraction controls) IsInterference->NoInterference No SelectAlternative Select Alternative Assay IsInterference->SelectAlternative Yes HaveFluorometer Fluorometer or Luminometer Available? SelectAlternative->HaveFluorometer UseLuminescence Use ATP Assay (Luminescence) - Most Robust HaveFluorometer->UseLuminescence Yes (Luminometer) UseFluorescence Use Resazurin Assay (Fluorescence) - Excellent Alternative HaveFluorometer->UseFluorescence Yes (Fluorometer) AdherentCells Are Cells Adherent? HaveFluorometer->AdherentCells No UseCrystalViolet Use Crystal Violet Assay AdherentCells->UseCrystalViolet Yes UseNeutralRed Use Neutral Red Uptake Assay AdherentCells->UseNeutralRed No

Caption: Decision-making guide for selecting an appropriate cell viability assay.

References

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379.
  • TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Retrieved from [Link]

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(4), pdb.prot087379. [Link]

  • Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). Retrieved from [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Ghasemi, M., & Kempson, I. (2021). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability.
  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • 4Bio. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Semantic Scholar.
  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Linked Parallel Synthesis and MTT Bioassay Screening of Substituted Chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). What Are the Best Alternatives to the MTT Assay for Assessing Cell Toxicity of Colored Herbal Extracts?. Retrieved from [Link]

  • MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]

  • News-Medical.Net. (2020). Researchers use natural pigment for screening cell viability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2021, July 23). Colourimetric assays (aka colorimetric assays) What are they? and how do they work? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity effects of mono-chalcone and tamoxifen using MTT assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Resazurin. Retrieved from [Link]

  • ResearchGate. (n.d.). Can someone help or suggest alternative to LDH cytotoxicity assay in the particular condition mentioned below?. Retrieved from [Link]

  • ResearchGate. (n.d.). Why is my MTT Assay not turning Purple?. Retrieved from [Link]

  • MDPI. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

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Optimization

Optimizing cell culture conditions for testing (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Welcome to the technical support resource for researchers utilizing (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate. This guide is designed to provide you with the foundational knowledge, detailed protocols, and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate. This guide is designed to provide you with the foundational knowledge, detailed protocols, and troubleshooting insights required to optimize your cell culture experiments and ensure the generation of robust, reproducible data. We will delve into the compound's characteristics, provide step-by-step workflows, and address common challenges encountered in the laboratory.

Section 1: Understanding the Compound - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate.

Q1: How should I dissolve and store this compound?

A1: Proper dissolution and storage are critical for maintaining the compound's integrity. Due to the hydrophobic nature of its indole group, the compound is practically insoluble in aqueous buffers.[1]

  • Recommended Solvent: We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).

  • Stock Solution Concentration: Aim for a stock concentration of 10-20 mM to minimize the volume of solvent added to your cell culture medium.

  • Storage: The solid compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the potential mechanism of action for this compound?

A2: While specific protein targets for this exact molecule are not extensively documented in readily available literature, its chemical structure provides clues. The molecule contains an α,β-unsaturated carbonyl group (an enone), which makes it a potential Michael acceptor. This functional group can react covalently with nucleophilic residues, such as cysteine, on proteins.

Furthermore, the indole scaffold is a privileged structure in medicinal chemistry, found in many compounds that modulate biological processes.[2] Derivatives of indole have been shown to exhibit a range of activities, including the induction of apoptosis through the activation of caspases, key executioners of programmed cell death.[3][4][5] Therefore, a plausible hypothesis is that this compound may induce cytotoxicity by covalently modifying key proteins, potentially within the apoptotic signaling cascade.

Q3: Can this compound interfere with my assay readouts?

A3: Yes, indole-based compounds can sometimes exhibit intrinsic fluorescence.[1] This can lead to artificially high background signals in fluorescence-based assays.

  • Recommendation: Always run a "compound-only" control. This involves adding the compound to cell-free culture medium in a separate well and measuring the signal at the same wavelengths used in your assay. This will quantify any background signal, which can then be subtracted from your experimental values.

Section 2: Experimental Design and Optimization Workflow

Optimizing experimental conditions is paramount for success.[6] This workflow provides a logical progression from initial setup to data acquisition.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Functional Assay A Prepare 10 mM Stock in DMSO C Vehicle Control Test (Max DMSO Tolerance) A->C Use fresh dilutions B Determine Optimal Cell Seeding Density D Dose-Response Assay (e.g., MTT/MTS) B->D Seed plates C->D Establish DMSO limit E Select Sub-Lethal Concentration Range D->E Calculate IC50 F Perform Mechanism-Specific Assay (e.g., Caspase-3) E->F Treat cells

Caption: Experimental workflow for optimizing cell culture conditions.

Protocol 1: Determining Optimal Cell Seeding Density

Rationale: Cell density affects growth rate, metabolism, and response to stimuli. An optimal density ensures that cells are in a logarithmic growth phase and are not overly confluent at the end of the experiment, which can lead to artifacts.

Methodology:

  • Create a 96-well plate layout, seeding a specific cell line in triplicate at a range of densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the endpoint, measure cell viability using an MTS or similar assay.

  • Select the seeding density that results in 70-80% confluency at the end of the incubation period. This ensures cells have sufficient space and nutrients.

Protocol 2: Cytotoxicity Profiling and Dose-Response Analysis

Rationale: Before conducting functional assays, you must determine the concentration range at which the compound affects cell viability. This is typically expressed as the IC50 value (the concentration that inhibits 50% of cell viability).

Methodology:

  • Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare serial dilutions of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate in your culture medium. A common starting range is 0.1 µM to 100 µM.

  • Include the following controls on every plate[7]:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).

  • Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTS or MTT reagent according to the manufacturer's instructions and measure absorbance.[1]

  • Calculate percent viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

ParameterRecommended Starting RangeRationale
Cell Seeding Density 2,500 - 20,000 cells/well (96-well)Cell line dependent; aim for 70-80% confluency at endpoint.
Compound Concentration 0.1 µM - 100 µMA broad range to capture the full dose-response curve.
DMSO Concentration ≤ 0.5% (v/v)High concentrations of DMSO can be cytotoxic and confound results.[7]
Incubation Time 24 - 72 hoursAllows for sufficient time to observe cytotoxic or functional effects.
Section 3: Mechanistic Hypothesis - Induction of Apoptosis

Given the chemical nature of indole-containing compounds, a plausible mechanism of action is the induction of apoptosis. Activation of executioner caspases, such as caspase-3, is a central event in this process.[4][8]

G Compound (E)-Methyl 4-(1H-indol-3-YL) -4-oxobut-2-enoate Cell Cellular Stress / Target Engagement Compound->Cell ProCasp9 Pro-Caspase-9 Cell->ProCasp9 Initiator Caspase Casp9 Active Caspase-9 ProCasp9->Casp9 Initiator Caspase ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Executioner Caspase Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of apoptosis induction via caspase activation.

To test this hypothesis, a caspase activity assay (e.g., using a luminogenic or fluorogenic substrate for caspase-3/7) can be performed on cells treated with a sub-lethal concentration of the compound. An increase in caspase activity would support this mechanistic pathway.

Section 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a logical approach to diagnosing and solving common issues.

G Start Problem Observed Q1 High Variability Between Replicates? Start->Q1 A1_1 Check for Precipitation: Visually inspect dilutions. Centrifuge to confirm. Q1->A1_1 Yes Q2 No Compound Activity? Q1->Q2 No A1_2 Review Seeding Technique: Ensure even cell suspension. Avoid edge effects. A1_1->A1_2 A2_1 Verify Concentration: Check calculations. Test a higher range. Q2->A2_1 Yes Q3 Inconsistent Results Across Days? Q2->Q3 No A2_2 Confirm Compound Integrity: Use fresh stock. Check storage conditions. A2_1->A2_2 A3_1 Standardize Cell Passage: Use cells within a consistent passage number range. Q3->A3_1 Yes A3_2 Check Reagents: Test new lot of serum/media. Prepare fresh reagents. A3_1->A3_2

Caption: A logical flowchart for troubleshooting common experimental issues.

Issue: High variability between replicate wells.

  • Potential Cause 1: Compound Precipitation. The hydrophobic nature of the compound can lead to it falling out of solution in aqueous culture medium.[1]

    • Solution: Visually inspect your diluted solutions for cloudiness. If unsure, prepare the highest concentration in media, centrifuge at high speed, and check for a pellet. Consider using a lower stock concentration or pre-warming the medium. Using low-retention plasticware can also help mitigate binding to surfaces.[1]

  • Potential Cause 2: Uneven Cell Seeding. A non-homogenous cell suspension will lead to different numbers of cells in each well.

    • Solution: Ensure you thoroughly mix your cell suspension before and during plating. To minimize "edge effects," where wells on the perimeter of the plate behave differently, consider not using the outer wells for experimental data or filling them with sterile PBS to maintain humidity.

Issue: No observable effect or cytotoxicity.

  • Potential Cause 1: Concentration is too low. The compound may be active only at higher concentrations than those tested.

    • Solution: Expand your dose-response curve to include higher concentrations (e.g., up to 200 µM), ensuring the DMSO concentration remains non-toxic.

  • Potential Cause 2: Inappropriate cell line. The chosen cell line may lack the specific target of the compound or have efflux pumps that remove it.

    • Solution: If possible, test the compound on a panel of different cell lines to identify a sensitive model.

  • Potential Cause 3: Insufficient incubation time. The compound's effects may take longer to manifest.

    • Solution: Conduct a time-course experiment, measuring viability at multiple time points (e.g., 24, 48, and 72 hours).

Issue: Inconsistent results between different experiments.

  • Potential Cause 1: Cell Passage Number. As cells are passaged, their characteristics can change over time.[9]

    • Solution: Standardize your experiments to use cells within a defined, narrow range of passage numbers. Always thaw a fresh vial of low-passage cells after a set number of passages.

  • Potential Cause 2: Reagent Variability. Batch-to-batch variation in Fetal Bovine Serum (FBS) is a common source of inconsistency.[6]

    • Solution: When possible, purchase a large lot of FBS, test it for your specific cell line, and use that same lot for an entire series of experiments. Always prepare fresh dilutions of the compound immediately before each experiment.[1]

References
  • BenchChem. (n.d.). Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione.
  • García-Sáez, I., et al. (2006). Early caspase-3 Activation Independent of Apoptosis Is Required for Cellular Function. Journal of Cellular Physiology.
  • MBL International. (2024). How to Optimize Cell Culture Conditions With The Right Reagents.
  • Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview.
  • Ahmad, I., et al. (2020). Indole-3-Carbinol Derivative DIM Mitigates Carbon Tetrachloride-Induced Acute Liver Injury in Mice by Inhibiting Inflammatory Response, Apoptosis and Regulating Oxidative Stress. International Journal of Molecular Sciences, 21(6), 2048. [Link]

  • Sengupta, S., et al. (2012). Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3. BMC Structural Biology, 12, 15. [Link]

  • Heck, M., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(6), 273-280. [Link]

  • Sharma, R., et al. (2018). Caspase-3 Activators as Anticancer Agents. Current Medicinal Chemistry, 25(29), 3486-3503. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • Martiny-Baron, G., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Journal of Medicinal Chemistry, 52(20), 6193-6196. [Link]

  • Al-Warhi, T., et al. (2020). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE). ACS Omega, 5(13), 7650-7654. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]

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Troubleshooting

Technical Support Center: Navigating Chalcone Precipitation in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chalcones. This guide is designed to provide you with in-depth technical guidance and practical trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chalcones. This guide is designed to provide you with in-depth technical guidance and practical troubleshooting strategies to address the common challenge of chalcone precipitation in aqueous experimental systems. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve solubility issues, ensuring the reliability and reproducibility of your results.

Understanding the Core Problem: Why Do Chalcones Precipitate?

Chalcones, a class of compounds with a 1,3-diaryl-2-propen-1-one backbone, are of significant interest in drug discovery due to their diverse pharmacological activities. However, their inherent chemical structure presents a significant hurdle in experimental biology: poor aqueous solubility.

The root of this issue lies in their molecular architecture. The two aromatic (phenyl) rings are predominantly hydrophobic, leading to a molecule that is largely lipophilic and thus, poorly soluble in polar solvents like water and aqueous buffers.[1][2] This hydrophobicity drives chalcone molecules to aggregate and precipitate out of solution, especially when transitioning from a high-concentration organic stock solution (e.g., in DMSO) to an aqueous environment like cell culture media or assay buffers.

This precipitation can lead to a cascade of experimental problems:

  • Inaccurate Dosing: The effective concentration of the chalcone exposed to cells or enzymes is significantly lower than the intended nominal concentration.

  • Poor Reproducibility: Inconsistent precipitation leads to high variability between experiments.[2]

  • Assay Interference: Undissolved particles can interfere with analytical readouts, particularly in colorimetric and fluorometric assays.[2]

  • Adsorption to Labware: Hydrophobic compounds can adhere to plastic surfaces, further reducing the available concentration.[2]

This guide will provide a structured approach to overcoming these challenges, moving from fundamental principles to advanced solubilization techniques and troubleshooting.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common questions and provides actionable solutions for handling chalcone precipitation.

Q1: I'm seeing a precipitate form immediately after diluting my DMSO stock of chalcone into my cell culture medium. What's happening and how can I fix it?

A1: This is a classic sign of poor aqueous solubility. The abrupt change in solvent polarity from DMSO to the aqueous medium causes the hydrophobic chalcone to crash out of solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: While DMSO is an excellent solvent for chalcones, its final concentration in cell culture should be minimized to avoid cytotoxicity, typically ≤0.5% (v/v).[1][2] To achieve this, prepare a high-concentration stock in 100% DMSO and perform serial dilutions in your culture medium.

  • Proper Dilution Technique: Instead of adding a small volume of concentrated stock directly to a large volume of aqueous medium, try a stepwise dilution. Add the medium to your stock solution dropwise while vortexing. This more gradual change in polarity can sometimes prevent immediate precipitation.

  • Sonication: Gentle sonication of the stock solution before dilution can help break up any existing micro-aggregates, promoting better dispersion.[1]

  • pH Adjustment: For chalcones with ionizable groups (e.g., hydroxyl or amino moieties), their solubility can be pH-dependent. A slight adjustment of your buffer's pH might improve solubility. However, always ensure the final pH is within the tolerated range for your cells.[1]

  • Consider Serum-Free Medium: Components in fetal bovine serum (FBS) can sometimes interact with compounds and induce precipitation.[1] If your experiment allows, try using a serum-free or reduced-serum medium for the treatment period.

Q2: My results are highly variable between replicates. Could this be a solubility issue even if I don't see a visible precipitate?

A2: Absolutely. The absence of a visible precipitate doesn't guarantee complete solubilization. Micro-precipitation or the formation of nano-aggregates can occur, leading to inconsistent dosing and, consequently, variable results.

Troubleshooting Steps:

  • Visual Inspection Under Magnification: Carefully inspect your wells under a microscope. Sometimes, fine precipitates that are not visible to the naked eye can be observed.

  • Solubility Assessment: Before proceeding with extensive biological assays, perform a simple solubility test. Prepare your chalcone at the desired final concentration in the assay medium and visually inspect for clarity over time.

  • Employ Solubilization Strategies: If you suspect sub-optimal solubility, proactively use one of the solubilization techniques discussed in the next section, such as co-solvents or cyclodextrins.

Q3: My chalcone is colored and seems to be interfering with my MTT/XTT assay. How can I resolve this?

A3: This is a common issue, as the chalcone's absorbance can overlap with that of the formazan product in cell viability assays.

Troubleshooting Steps:

  • Aspirate Before Reading: After the treatment period, carefully remove the medium containing the chalcone before adding the MTT or XTT reagent.[2]

  • Run a Blank Control: Always include control wells containing the chalcone in the medium but without cells. This will allow you to measure the background absorbance of your compound, which can then be subtracted from your experimental readings.[2]

Advanced Solubilization Strategies

When basic troubleshooting is insufficient, more advanced formulation strategies can be employed to enhance the aqueous solubility of chalcones.

Co-Solvent Systems

Using a mixture of solvents can improve solubility. While DMSO is the most common, other co-solvents can be explored depending on the experimental system's tolerance.

Co-SolventTypical Final ConcentrationConsiderations
DMSO ≤ 0.5%Can be cytotoxic at higher concentrations.[1][2]
Ethanol ≤ 1%Can affect cell membrane integrity and enzyme activity.
PEG 400 1-5%Generally well-tolerated by cells.

Note: Always perform a vehicle control to account for any effects of the co-solvent on your experimental system.

Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules like chalcones, increasing their apparent solubility in aqueous solutions.

SurfactantTypeTypical Concentration
Tween® 80 Non-ionic0.1 - 1%
Cremophor® EL Non-ionic0.1 - 1%
Sodium Dodecyl Sulfate (SDS) Anionic< 0.1% (often cytotoxic)

Experimental Workflow: Surfactant-based Solubilization

Caption: Workflow for solubilizing chalcones using surfactants.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[3][4]

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) Natural, but with limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.[3]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile.

Protocol: Phase Solubility Study with HP-β-CD

This method helps determine the extent to which a cyclodextrin can enhance the solubility of your chalcone.

Materials:

  • Chalcone of interest

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Orbital shaker

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-12 mM) in your chosen buffer.[2]

  • Add an excess amount of the chalcone powder to each cyclodextrin solution, ensuring a solid excess is visible.[2]

  • Equilibrate the samples on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[2]

  • After equilibration, allow the undissolved material to settle.[2]

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter.[2]

  • Quantify the concentration of the dissolved chalcone in each sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).[2]

  • Plot the total concentration of the dissolved chalcone against the concentration of HP-β-CD to generate a phase solubility diagram.[2]

G cluster_0 Phase Solubility Diagram Concentration of HP-β-CD Concentration of HP-β-CD Concentration of Dissolved Chalcone Concentration of Dissolved Chalcone Linear Relationship Linear Relationship Plateau Plateau

Caption: A typical phase solubility diagram for a chalcone with a cyclodextrin.

Nanoformulations

For challenging compounds, nanoformulation strategies such as nanoemulsions or polymersomes can be employed. These techniques encapsulate the chalcone in nanometer-sized droplets or vesicles, allowing for stable dispersion in aqueous media.[5][6]

Protocol: Preparation of a Chalcone Nanoemulsion by Sonication

Materials:

  • Chalcone of interest

  • Lipid/Oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Lecithin)

  • Co-surfactant (e.g., Polysorbate 80)

  • Aqueous phase (e.g., PBS buffer)

  • Probe sonicator

Procedure:

  • Prepare the Oil Phase: Dissolve the chalcone and the surfactant in the chosen lipid/oil.[2] Heat gently (e.g., 60-70°C) with stirring until a clear solution is formed.[2]

  • Prepare the Aqueous Phase: Dissolve the co-surfactant in the PBS buffer and heat to the same temperature as the oil phase.[2]

  • Form the Pre-emulsion: Slowly add the heated aqueous phase to the stirring oil phase. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.[2]

  • Homogenization: Subject the pre-emulsion to high-energy homogenization using a probe sonicator.

  • Cooling: Allow the resulting nanoemulsion to cool to room temperature.[2]

Concluding Remarks

The successful use of chalcones in aqueous experimental systems hinges on overcoming their inherent poor solubility. By understanding the underlying principles and systematically applying the troubleshooting and solubilization strategies outlined in this guide, researchers can mitigate the risks of precipitation, leading to more accurate, reproducible, and reliable data. Always remember to validate your solubilization method to ensure it does not interfere with your biological assay.

References

  • Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Chalcones - Benchchem. (URL not provided)
  • Technical Support Center: Overcoming Chalcone Solubility in Biological Assays - Benchchem. (URL not provided)
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - NIH. (URL not provided)
  • Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applic
  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC - PubMed Central. (URL not provided)
  • Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design - PMC - NIH. (URL not provided)
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC - NIH. (URL not provided)
  • The interaction between formylphenoxyacetic acid derivatives (chalcone and flavones) and ionic surfactants: Insights into binding constants, solubilisation and physiochemical properties - PubMed. (URL not provided)
  • Which is the best solvent that has zero percent solubility for chalcone crystals other than water?
  • Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications - PMC - PubMed Central. (URL not provided)
  • Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design - Dove Medical Press. (URL not provided)
  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Frontiers. (URL not provided)
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - NIH. (URL not provided)
  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - The Royal Society of Chemistry. (URL not provided)
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (URL not provided)

Sources

Optimization

Technical Support Center: Troubleshooting Poor Reproducibility in Bioactivity Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how frustrating and costly poor reproducibility in b...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how frustrating and costly poor reproducibility in bioactivity assays can be. This guide is structured to help you systematically diagnose and resolve the common issues that undermine the reliability of your results when testing synthetic compounds. We will move through the experimental workflow, from the compound itself to the final data analysis, to provide a logical and comprehensive troubleshooting framework.

Part 1: The Compound - Is Your Starting Material the Problem?

Before blaming the assay, it's critical to verify the integrity of your synthetic compound. Issues with the compound are a frequent and often overlooked source of variability.[1][2]

Frequently Asked Questions (FAQs)

Q1: My dose-response curve is inconsistent between experiments, or I'm seeing lower potency than expected. Could my compound be the issue?

A1: Absolutely. The most common culprits are poor solubility, degradation, and inaccurate concentration assessment. If a compound precipitates in the assay medium, its effective concentration is significantly lower than intended, leading to apparent low bioactivity.[3]

Troubleshooting Steps:

  • Visual Solubility Check: Visually inspect your stock solution and the assay plate wells (under a microscope, if possible) for any signs of precipitation.[3]

  • Solvent Compatibility: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experiments and is at a level tolerated by your assay system, typically under 1% for cell-based assays.[4][5] Some compounds can interact with solvents like DMSO, leading to artifactual results.[5] If you suspect an issue, confirming results with a different solvent is a good practice.[5]

  • Fresh Preparations: Always use freshly prepared dilutions from a well-maintained stock for key experiments. Avoid repeated freeze-thaw cycles of stock solutions, which can cause degradation or precipitation.[1]

Q2: How can I quantitatively assess the solubility of my compound in my assay buffer?

A2: A simple and effective method is nephelometry or turbidimetry. This involves measuring the scattering of light caused by insoluble particles in your compound dilutions.

Protocol: Kinetic Solubility Assessment
  • Prepare Compound Dilutions: Create a serial dilution of your compound in the assay buffer, starting from your highest intended concentration.

  • Incubate: Let the dilutions sit at the assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measure Turbidity: Use a plate reader to measure the turbidity (absorbance at a high wavelength like 600-700 nm) of each dilution.

  • Analyze: The concentration at which you see a sharp increase in turbidity is your kinetic solubility limit. You should work with concentrations below this limit.

Part 2: The Assay System - Is Your Biological Model Reliable?

The health and consistency of your biological system, particularly in cell-based assays, are paramount for reproducible data.

Frequently Asked Questions (FAQs)

Q1: We're seeing significant plate-to-plate or day-to-day variability in our cell-based assay. What should we check?

A1: This type of variability often points to inconsistencies in your cell culture. Cells are a major source of variability, and their physiological state can dramatically impact assay results.[6]

Key Areas to Investigate:

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major cause of irreproducible research.[7][8][9] It is essential to authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling at the start of a project and after thawing a new vial.[7][9][10][11]

  • Passage Number & Cell Density: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[12] Both the density of your stock flasks and the seeding density in your assay plates should be standardized for every experiment to reduce variability.[6][12]

  • Mycoplasma Contamination: Routinely test for mycoplasma. This common contaminant is not visible but can significantly alter cell metabolism and response to stimuli.

  • Reagent Quality: The quality of media, serum, and other critical reagents must be controlled.[13][14] Serum, in particular, is a known source of variability; consider testing and reserving a large batch for a study. Instability of critical reagents, like certain growth factors, can also introduce significant variation.[15]

Q2: How can I be sure my cells are from a trusted source and are what they claim to be?

A2: Always obtain cell lines from reputable cell banks like ATCC or DSMZ, which provide authentication documentation.[11][12] Implement a routine authentication schedule in your lab.

Protocol: Cell Line Authentication via STR Profiling

While typically outsourced to a specialized service, the process is as follows:

  • Sample Collection: Provide a sample of your cell culture (as a cell pellet or on a collection card).

  • DNA Extraction & PCR: The service provider extracts DNA and uses PCR to amplify specific STR loci, which are highly variable regions of the genome.[10]

  • Genetic Profiling: The amplified fragments are separated by size to create a unique genetic profile, like a fingerprint, for the cell line.[10]

  • Database Comparison: This profile is compared against established databases of known cell lines to confirm its identity.[10][11]

Part 3: The Protocol - Are You Executing Consistently?

Minor, seemingly insignificant variations in experimental execution can accumulate and lead to significant reproducibility issues.[16]

Frequently Asked Questions (FAQs)

Q1: My data shows strange patterns across the microplate, with wells on the edges behaving differently. What is happening?

A1: You are likely observing an "edge effect." This is a common phenomenon where the outer wells of a microplate show different results from the inner wells, primarily due to higher rates of evaporation and temperature gradients.[17][18] This can alter the concentration of reagents and affect cell health, leading to unreliable data.[18][19]

Mitigation Strategies:

  • Use Low-Evaporation Lids: These lids have condensation rings that help maintain humidity.[17][19][20]

  • Seal Plates: For longer incubations, use adhesive plate seals. Use breathable seals for cell-based assays to allow for gas exchange.[17][19][20]

  • Create a Humidity Buffer: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[18]

Q2: My replicate wells show high variability. What pipetting practices should I be following?

A2: Inconsistent liquid handling is a major source of error.[16]

Best Pipetting Practices:

  • Regular Calibration: Ensure all pipettes are calibrated regularly.

  • Consistent Technique: Use the same pipetting technique (e.g., forward or reverse) for all wells. Reverse pipetting is often recommended for viscous liquids.[17]

  • Homogenous Suspensions: For cell seeding, ensure the cell suspension is mixed gently and frequently to prevent settling.

  • Avoid Small Volumes: Pipetting very small volumes increases the percentage of error. If possible, prepare intermediate dilutions to work with larger, more accurate volumes.[21]

Diagram: Troubleshooting Workflow for Assay Variability

This diagram outlines a logical flow for diagnosing the source of poor reproducibility.

G cluster_0 Start: Poor Reproducibility Observed cluster_1 Phase 1: Compound & Reagents cluster_2 Phase 2: Assay System & Protocol cluster_3 Phase 3: Data Analysis cluster_4 Resolution Start High CV% or Inconsistent IC50 Compound Check Compound Solubility & Stability Start->Compound First, rule out the simplest cause Reagents Verify Reagent Quality & Prep Compound->Reagents Cells Authenticate Cells & Check Passage # Reagents->Cells If compound is OK, check biology Protocol Review Pipetting & Plate Layout (Edge Effects) Cells->Protocol Data Check Normalization & Outlier Method Protocol->Data If protocol is solid, check analysis End Reproducibility Improved Data->End

Caption: A systematic workflow for troubleshooting sources of poor reproducibility.

Part 4: The Data - Are You Interpreting Results Correctly?

How you process your raw data can either reveal or mask the true bioactivity. Proper normalization and outlier handling are critical.

Frequently Asked Questions (FAQs)

Q1: How should I normalize my data to compare results across different plates and experiments?

A1: Control-based normalization is the most common and effective method.[22] This involves using positive and negative controls on every plate to define the boundaries of your assay window.

  • Negative Control (0% activity): Typically wells with vehicle (e.g., DMSO) only.

  • Positive Control (100% activity): Wells with a known inhibitor or activator at a saturating concentration.

The activity of your test compounds is then calculated relative to these controls. For high-throughput screening, more advanced normalization methods like the B-score or Loess fit can correct for systematic errors like row, column, or edge effects.[23][24]

Q2: I have a data point that looks like an obvious outlier. Can I just remove it?

A2: Removing data points should be done with extreme caution and must be guided by a pre-defined statistical method and clear justification.[25][26] Arbitrarily removing data can introduce bias.[25]

Handling Outliers:

  • Identify a Cause: First, try to find a documented technical reason for the outlier (e.g., a pipetting error, a bubble in the well). If a clear cause is found, the data point can be excluded.

  • Use Statistical Tests: If no technical cause is apparent, use a statistical test for outlier detection, such as the Grubbs' test or the more robust ROUT method, especially for dose-response curves.[26][27][28]

  • Pre-define Rules: Your lab's standard operating procedure (SOP) should clearly state which statistical test will be used and the criteria for removing an outlier before you begin the experiment.

Table: Common Data Artifacts and Solutions
Artifact / IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent pipetting, cell clumping, compound precipitation.Use calibrated pipettes, ensure homogenous cell suspension, verify compound solubility.
Edge Effects Evaporation, temperature gradients across the plate.Use plate seals, fill outer wells with buffer, randomize plate layout.[17][18]
Drifting Signal Reagent instability, temperature fluctuation during plate reading.Prepare fresh reagents, allow plates to equilibrate to room temperature before reading.[21]
False Positives/Negatives Compound interference (e.g., autofluorescence), incorrect normalization.Run compounds in a buffer-only assay to check for interference; use robust normalization methods.[29]

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 507-519. [Link]

  • DNA Forensics Laboratory. (n.d.). Cell Line Authentication: Ensure Reliable and Accurate Results. [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. [Link]

  • Dubiak, K. M., Schultz, Z. D., & Li, L. (2019). Normalization techniques for high-throughput screening by infrared matrix-assisted laser desorption electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2114-2123. [Link]

  • Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. Bioinformatics, 32(10), 1515-1522. [Link]

  • Geraghty, R. J., et al. (2022). Cell line authentication: a necessity for reproducible biomedical research. The FEBS Journal, 289(22), 7086-7098. [Link]

  • Crown Bioscience. (2022). Authenticating Your Cell Lines – Why, When and How! [Link]

  • ResearchGate. (n.d.). Data normalization methods recommended for the analysis of HTS and HCS... [Link]

  • Unraveling the Importance of Mammalian Cell Line Authentication. (2024). Central BioHub. [Link]

  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. Bioinformatics, 31(23), 3825-3831. [Link]

  • WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. [Link]

  • Gottschalk, J., & Dunn, J. R. (2020). A Novel Approach for the Identification of Outliers in Bioassay Dose–Response Curves. Bioanalysis, 12(20), 1459-1471. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • Quantics Biostatistics. (2025). Outlier Detection Methods for Bioassay: What is an Outlier? [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • A Review of Statistical Outlier Methods. (2006). Pharmaceutical Technology. [Link]

  • Wako Automation. (2023). The edge effect in microplate assays. [Link]

  • Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves. (n.d.). BEBPA. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Quality Control of Media and Reagents. [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]

  • Preventing edge effect in microplates. (2013). YouTube. [Link]

  • Outliers in Dose-Response Curves: What are they, and what can we do about it? (n.d.). BEBPA. [Link]

  • Lew, M. J. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PLOS ONE, 18(12), e0295719. [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Assay Guidance Manual. (2012). National Center for Biotechnology Information. [Link]

  • Quality Control Testing of Reagents and Consumables. (2023). National Institute of Standards and Technology. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • QIAGEN. (n.d.). Importance of QC. [Link]

  • Hamilton Company. (n.d.). Compound Handling. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). National Institutes of Health. [Link]

  • HTS Assay Validation. (2012). National Center for Biotechnology Information. [Link]

  • Nestmann, E. R., & L. D. Claxton. (1983). Solvent interactions with test compounds and recommendations for testing to avoid artifacts. Environmental Mutagenesis, 5(4), 569-579. [Link]

  • Assay Guidance Manual. (2004-). National Center for Biotechnology Information. [Link]

  • Quality Control In Chemical Manufacturing For Life Sciences. (2023). ReAgent. [Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. (2018). Semantic Scholar. [Link]

  • Division of Biological Standards and Quality Control (DBSQC). (2024). U.S. Food and Drug Administration. [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]

  • myLuminUltra. (2024). Why do I have poor repeatability in my ATP tests and what can I do? [Link]

  • How To Troubleshoot for Poor Reproducibility in a Shimadzu TOC-L Instrument. (2022). YouTube. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. (2022). ACS Engineering Au. [Link]

  • Revision Applications for Validation of Biomarker Assays Developed Through NIH-Supported Research Grants (R01 Clinical Trial Not Allowed). (2019). National Institutes of Health. [Link]

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Troubleshooting

Technical Support Center: Optimizing Claisen-Schmidt Condensation of Indoles

A Guide for the Senior Application Scientist Welcome to the technical support center for the Claisen-Schmidt condensation of indoles. This guide is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Senior Application Scientist

Welcome to the technical support center for the Claisen-Schmidt condensation of indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful carbon-carbon bond-forming reaction to synthesize indole-based chalcones and related scaffolds. As your peer in the field, I have structured this resource not as a rigid manual, but as a dynamic troubleshooting and FAQ guide that addresses the practical challenges and nuances of this reaction. Our focus will be on understanding the causality behind experimental choices to empower you to optimize conditions, maximize yields, and ensure the integrity of your results.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses the most common issues encountered during the Claisen-Schmidt condensation of indole derivatives, particularly those involving an acetyl group (e.g., 3-acetylindole) and an aromatic aldehyde.

Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the primary causes and how can I fix this?

The Problem: Low conversion of starting materials is a frequent hurdle. This can manifest as a stalled reaction or simply an unacceptably low yield of the desired indole chalcone.

The Underlying Chemistry: The success of the Claisen-Schmidt condensation hinges on several equilibrium steps, primarily the initial deprotonation of the α-carbon of the ketone to form a reactive enolate.[1][2] If the base is not strong enough, the solvent is inappropriate, or the temperature is too low, the enolate concentration will be insufficient to drive the reaction forward. Furthermore, the electrophilicity of the aldehyde partner is critical for the subsequent nucleophilic attack.

Strategic Solutions:

  • Evaluate Your Base and Catalyst System: The choice of catalyst is paramount. Traditional methods often employ strong bases like NaOH or KOH in stoichiometric amounts.[3] However, the high basicity can promote side reactions. For sensitive substrates, exploring alternative catalytic systems is recommended.

    • Heterogeneous Catalysts: Solid catalysts like nanocrystalline metal oxides or hydrotalcites can offer milder reaction conditions, easier workup, and improved recyclability, avoiding the issues associated with strong Brønsted bases.[4][5][6]

    • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance by grinding the reactants with a solid base like NaOH (20 mol%), can dramatically increase reaction rates and yields by maximizing reactant concentration.[7][8][9]

  • Optimize Reaction Temperature: While many protocols are run at room temperature, substrates with lower reactivity (e.g., sterically hindered ketones or electron-rich aldehydes) may require heating to overcome the activation energy barrier.[10] Conversely, for highly reactive substrates, cooling the reaction may be necessary to control exotherms and prevent side product formation.

  • Assess Stoichiometry: Ensure the molar ratio of reactants is appropriate. Typically, a 1:1 ratio of the indole ketone to the aldehyde is used for mono-condensation. For the synthesis of bis-chalcones from a diketone, a 1:2 ratio is required.

Troubleshooting Flowchart for Low Yield

low_yield start Low Yield or Reaction Stall check_base Is the base strong enough? (pKa) start->check_base check_temp Is temperature optimized? check_base->check_temp Yes solution_base Increase base strength or switch to solvent-free conditions with solid NaOH. check_base->solution_base No check_reagents Are reagents pure & stoichiometry correct? check_temp->check_reagents Yes solution_temp Screen temperatures (e.g., 0°C, RT, 50°C). check_temp->solution_temp No solution_other Use more forcing conditions or a more active catalyst system. check_reagents->solution_other Yes Consider steric hindrance or electronic effects. solution_reagents Verify reagent purity and molar ratios. check_reagents->solution_reagents No

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing a significant amount of a major side product, bis(indolyl)methane. Why is this forming and how can I prevent it?

The Problem: The formation of bis(indolyl)methanes (BIMs) is a well-documented side reaction, particularly when free, unsubstituted indole is present or when reaction conditions are acidic.[11] This occurs when two indole molecules react with one molecule of the aldehyde.

The Underlying Chemistry: BIM formation is a classic electrophilic substitution reaction on the electron-rich indole ring, typically at the C3 position.[12] This reaction is most commonly catalyzed by Brønsted or Lewis acids. If your reaction conditions are even mildly acidic (or if your aldehyde starting material has acidic impurities), you can inadvertently promote this pathway. The aldehyde is protonated, making it a potent electrophile that is readily attacked by two equivalents of indole.

Strategic Solutions:

  • Strict pH Control: The most critical factor is to maintain basic or neutral conditions throughout the reaction. The Claisen-Schmidt condensation is base-catalyzed, which should inherently disfavor the acid-catalyzed BIM formation.

    • Ensure your aldehyde is free of acidic impurities (e.g., carboxylic acids from oxidation). Purify it by distillation or chromatography if necessary.

    • Use a non-acidic catalyst system. Solid bases or solvent-free base catalysis are excellent choices here.[4][7]

  • Protect the Indole Nitrogen: If you are not using a pre-functionalized indole (like 3-acetylindole), but rather reacting indole itself, protecting the N-H group can sometimes mitigate side reactions, although this changes the substrate entirely.

  • Use Pre-formed Acetylindole: The most effective strategy is to use a starting material where the desired point of reactivity is already established, such as 3-acetylindole. This avoids having free indole in the reaction mixture, which is the primary culprit for BIM formation.

Mechanism of Bis(indolyl)methane (BIM) Formation

bim_formation cluster_0 Step 1: Aldehyde Activation (Acid-Catalyzed) cluster_1 Step 2: First Nucleophilic Attack cluster_2 Step 3: Carbocation Formation cluster_3 Step 4: Second Nucleophilic Attack Aldehyde Ar-CHO Activated_Aldehyde [Ar-CH=OH]+ Aldehyde->Activated_Aldehyde + H+ H_plus H+ Intermediate1 Indolyl-CH(OH)-Ar Activated_Aldehyde->Intermediate1 Attack by Indole Indole1 Indole-H Indole1->Intermediate1 Carbocation [Indolyl-CH-Ar]+ Intermediate1->Carbocation - H2O BIM_Product Bis(indolyl)methane Carbocation->BIM_Product Attack by 2nd Indole Indole2 Indole-H Indole2->BIM_Product

Caption: Acid-catalyzed formation of bis(indolyl)methane side product.

Q3: My product appears to be the result of an Aza-Michael addition. Is this possible?

The Problem: You isolate a product where a second molecule of your indole starting material appears to have added to the α,β-unsaturated ketone product via its nitrogen atom.

The Underlying Chemistry: Yes, this is a known reactivity pathway. The final chalcone product is an α,β-unsaturated system, making it a Michael acceptor. The indole N-H proton is weakly acidic and can be removed under basic conditions, or the neutral indole nitrogen can act as a nucleophile, leading to an aza-Michael (or conjugate) addition.[13][14] This is especially prevalent if there is an excess of the indole reactant and under prolonged reaction times or high temperatures.

Strategic Solutions:

  • Control Stoichiometry: Use a slight excess of the aldehyde component (~1.05 to 1.1 equivalents) to ensure the indole ketone is fully consumed, minimizing its concentration at the end of the reaction.

  • Monitor Reaction Time: Follow the reaction progress by TLC or LC-MS. Once the starting materials are consumed, work up the reaction promptly to prevent the product from undergoing subsequent side reactions.

  • Moderate Temperature: Avoid excessive heating, as this can provide the activation energy needed for the less favorable aza-Michael addition.[15]

  • Catalyst Choice: Some catalysts may favor this side reaction more than others. If this is a persistent issue, screening different catalysts (e.g., moving from a strong soluble base to a milder heterogeneous one) may be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation with an indole substrate?

The Claisen-Schmidt condensation is a type of crossed-aldol condensation.[8] In this specific context, it involves the base-catalyzed reaction between an enolizable ketone (e.g., 3-acetylindole) and a non-enolizable aromatic aldehyde (e.g., benzaldehyde). The key steps are:

  • Enolate Formation: A base removes an acidic α-proton from the acetyl group of the indole to form a nucleophilic enolate.[1]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated (usually by the solvent or during workup) to yield a β-hydroxy ketone (the aldol adduct).

  • Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final, highly conjugated α,β-unsaturated ketone, known as an indole chalcone. This final step is typically very favorable and drives the reaction to completion.

Q2: How do I choose the right catalyst? What are the pros and cons of different systems?

The catalyst is the most critical variable to optimize. The choice depends on your substrate's sensitivity, desired reaction conditions (e.g., solvent-free), and scalability.

Catalyst Type Examples Typical Conditions Advantages Disadvantages References
Homogeneous Base NaOH, KOHAqueous ethanol, RT to 50°CInexpensive, readily available, classical method.Often requires stoichiometric amounts, can cause side reactions (hydrolysis, Cannizzaro), difficult workup.[3]
Heterogeneous Base Hydrotalcites, Metal OxidesToluene, reflux; or solvent-freeMild conditions, high selectivity, easily removed by filtration, reusable.Higher initial cost, may require specific preparation/activation.[4][5][6]
Acidic Ionic Liquids [RDSIM][X]Solvent-free, 80-120°CCan promote sequential one-pot reactions, potentially reusable.Higher cost, may require higher temperatures, can promote acid-catalyzed side reactions if not carefully chosen.[13]
Solvent-Free Solid Base Solid NaOH (catalytic)Grinding, RTExtremely efficient, high yields, environmentally friendly ("green"), simple.Limited to solid-state reactions, may not be suitable for all substrates.[7][9]
Q3: What is the impact of solvent choice on the reaction?

Solvent plays a crucial role in solvating the reactants and the intermediate enolate. However, many modern procedures are moving towards solvent-free conditions for their efficiency and environmental benefits.[16]

Solvent Type Examples Effect on Reaction Considerations References
Protic Solvents Ethanol, WaterCan solvate the ionic intermediates well. Often used in traditional protocols with NaOH/KOH.Can participate in the reaction (e.g., transesterification if esters are present). May slow down enolate formation.[3]
Aprotic Polar THF, DioxaneGood at solvating cations, leaving the enolate more "naked" and reactive.Generally good choices but require careful drying.[16]
Solvent-Free Grinding/MillingMaximizes reactant concentration, leading to very fast reaction times and high yields.The preferred "green" chemistry approach. The reaction mixture is often a melt or a solid paste.[7][9][16]

Experimental Protocols

Protocol: Solvent-Free Claisen-Schmidt Synthesis of an Indole Chalcone

This protocol is a generalized procedure based on highly efficient solvent-free methods.[7][9]

Materials:

  • 3-Acetylindole (1.0 equiv)

  • Substituted Aromatic Aldehyde (1.05 equiv)

  • Sodium Hydroxide (NaOH), pellets or powder (0.20 equiv)

  • Mortar and Pestle

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reactant Preparation: In a clean, dry mortar, add 3-acetylindole (e.g., 1.0 g, 1.0 equiv) and the aromatic aldehyde (1.05 equiv).

  • Addition of Catalyst: Add solid NaOH (0.20 equiv).

  • Reaction Initiation (Grinding): Grind the solid mixture vigorously with the pestle at room temperature. The mixture may become sticky or turn into a paste, and a color change is often observed. Continue grinding for the prescribed time (typically 5-15 minutes, monitor by TLC).

  • Reaction Quench and Workup: Once the reaction is complete (as judged by TLC analysis showing consumption of the starting material), add 20 mL of water to the mortar and stir to dissolve the NaOH and any water-soluble components.

  • Extraction: Transfer the slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

References

  • 23.7: The Claisen Condensation Reaction . Chemistry LibreTexts. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. Available at: [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation) . PraxiLabs. Available at: [Link]

  • Claisen-Schmidt Condensation: Videos & Practice Problems . Pearson. Available at: [Link]

  • Rahman, A. F. M. M., et al. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones . Molecules. Available at: [Link]

  • Claisen-Schmidt condensation – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Claisen–Schmidt condensation . Wikipedia. Available at: [Link]

  • Claisen Condensation Mechanism . BYJU'S. Available at: [Link]

  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles . Organic Letters. Available at: [Link]

  • Rahman, A. F. M. M., et al. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones . MDPI. Available at: [Link]

  • Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a . ResearchGate. Available at: [Link]

  • Gao, C., et al. Two efficient methods for the synthesis of novel indole-based chalcone derivatives . ResearchGate. Available at: [Link]

  • Pérez-Mayoral, E., et al. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation . MDPI. Available at: [Link]

  • Synthesis of Enantioenriched Indolines by a Conjugate Addition/Asymmetric Protonation/Aza-Prins Cascade Reaction . NIH. Available at: [Link]

  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review . Oriental Journal of Chemistry. Available at: [Link]

  • Brönsted Acidic Ionic Liquids Catalysed Sequential Michael‐Like Addition of Indole with Chalcones via Claisen‐Schmidt Condensation . ResearchGate. Available at: [Link]

  • Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina . Frontiers in Chemistry. Available at: [Link]

  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts . American Chemical Society. Available at: [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes . ResearchGate. Available at: [Link]

  • The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44 . YouTube. Available at: [Link]

  • ChemInform Abstract: Synthesis of Bis(indolyl)methanes Using a Catalytic Amount of ZnO under Solvent-Free Conditions . ResearchGate. Available at: [Link]

  • Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest . Semantic Scholar. Available at: [Link]

  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin . Semantic Scholar. Available at: [Link]

  • Scheme 1. Synthesis of bis(indolyl)methane . ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Welcome to the technical support guide for the purification of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate (CAS 59000-14-5).[1] This document is designed for researchers and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate (CAS 59000-14-5).[1] This document is designed for researchers and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. The unique structure of this molecule, featuring an indole nucleus, an α,β-unsaturated ester, and a ketone, presents specific challenges that require a nuanced approach to purification. This guide provides field-proven insights and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate in a practical question-and-answer format.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for typical syntheses such as the Friedel-Crafts acylation of indole, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual indole is a very common impurity.

  • Isomeric Byproducts: The corresponding (Z)-isomer may form depending on the reaction conditions. Its similar polarity can make chromatographic separation challenging.

  • Side-Reaction Products: Di-acylation of the indole ring or N-acylation can occur, leading to higher molecular weight byproducts.

  • Degradation Products: The molecule's enone moiety makes it susceptible to polymerization or Michael addition, especially if heated for prolonged periods or exposed to strong nucleophiles. The indole ring itself can be sensitive to strong acids, potentially leading to decomposition.[2][3]

Table 1: Common Impurities and Recommended Removal Strategies

Impurity TypeProbable OriginRelative Polarity (on Silica)Suggested Purification Strategy
Unreacted IndoleIncomplete reactionLess polar than the productFlash chromatography; Acid-base extraction
(Z)-IsomerNon-stereoselective synthesisVery similar to the productCareful flash chromatography with a shallow gradient; Recrystallization
Polymeric materialsThermal or catalytic degradationHighly polar or insolubleFiltration; Chromatography (polymers often remain at the baseline)
Acidic/Basic ReagentsCatalysts, unquenched reagentsVariable (often highly polar salts)Aqueous workup; Acid-base extraction[4][5][6]

Q2: My crude product is a dark, intractable oil. How can I begin purification?

A2: A dark, oily crude product suggests the presence of significant impurities or polymeric material. A multi-step approach is recommended, starting with less labor-intensive methods.

dot

Purification_Decision_Tree cluster_decision Purification Path Selection start Crude Oily Product wash Aqueous Workup (e.g., NaHCO3, Brine) start->wash extract Dissolve in EtOAc or DCM & Extract wash->extract dry Dry Organic Layer (Na2SO4) & Concentrate extract->dry assess Assess by TLC/¹H NMR dry->assess chromatography Primary Strategy: Flash Column Chromatography assess->chromatography Complex Mixture crystallization Alternative Strategy: Attempt Crystallization assess->crystallization Relatively Clean oiling_out Troubleshoot Crystallization (Different Solvents, Lower Temp) crystallization->oiling_out Fails / 'Oils Out' oiling_out->chromatography If still fails

Caption: Initial purification workflow for an oily crude product.

First, perform a standard aqueous workup. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine to reduce the water content.[7] After drying and concentrating, reassess the material. If it remains an oil, flash column chromatography is the most effective next step.

Q3: I'm seeing significant streaking and low recovery from my silica gel column. What is happening?

A3: This is a classic symptom of compound degradation on the stationary phase. Standard silica gel is inherently acidic (pKa ≈ 4.5), which can catalyze the decomposition of acid-sensitive molecules like indoles and α,β-unsaturated carbonyls.

Causality: The acidic silanol groups on the silica surface can protonate the indole ring, leading to oligomerization, or catalyze Michael additions to the enone system.

Solutions:

  • Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (or another volatile base) relative to the solvent volume. This neutralizes the acidic sites.

  • Use a Different Stationary Phase: Neutral alumina is an excellent alternative for basic or acid-sensitive compounds.

  • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase (C18) chromatography using a solvent system like acetonitrile/water or methanol/water can be highly effective and avoids the issue of silica acidity.

Q4: How can I remove unreacted indole without running a column?

A4: Acid-base extraction is a highly efficient and scalable method for this purpose.[8][9] The key principle is to exploit the difference in acidity between the target molecule (which is neutral) and indole (which has a weakly acidic N-H proton). While indole is a very weak acid, its conjugate base is not formed by simple bicarbonate washes. A stronger base wash is generally not recommended as it could hydrolyze the ester or catalyze degradation.

However, the indole nitrogen is basic enough to be protonated by a moderately strong acid. A more effective strategy is to remove basic impurities. If your synthesis involves basic starting materials (e.g., amines), an acid wash is ideal.

The most common and effective use of extraction is to remove acidic or basic impurities from your neutral product.

dot

Acid_Base_Extraction start Crude Mixture in DCM/EtOAc Target (Neutral) Acidic Impurity Basic Impurity step1 Wash with aq. NaHCO₃ (Base) start->step1 organic1 Organic Layer Target (Neutral) Basic Impurity step1->organic1 Separate Layers aqueous1 Aqueous Layer (Basic) Deprotonated Acidic Impurity (Salt) step1->aqueous1 Separate Layers step2 Wash with aq. HCl (Acid) organic1->step2 organic2 Organic Layer Target (Neutral) step2->organic2 Separate Layers aqueous2 Aqueous Layer (Acidic) Protonated Basic Impurity (Salt) step2->aqueous2 Separate Layers

Caption: Workflow for removing acidic and basic impurities via extraction.

Q5: My compound looks pure by NMR, but I get a low melting point and it appears 'gummy'. What could be the issue?

A5: This often points to the presence of the (Z)-isomer. Isomers can be difficult to distinguish by ¹H NMR without careful analysis of coupling constants, and they often co-elute during chromatography. The presence of even a small amount of the other isomer can disrupt the crystal lattice, leading to melting point depression and a poor physical appearance.

Solution:

  • Recrystallization: This is the method of choice for removing small amounts of isomers. The key is finding a solvent system where the desired (E)-isomer has lower solubility than the (Z)-isomer, especially at cooler temperatures.

  • Preparative HPLC: For very difficult separations, preparative HPLC, often using a reverse-phase column, can provide baseline separation of geometric isomers.[10]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize degradation of the target compound.

  • Preparation of Deactivated Silica: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Create a slurry in your starting eluent (e.g., 10% Ethyl Acetate in Hexanes). Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder ("dry loading"). Carefully layer this powder on top of the packed column.

  • Elution: Begin elution with your starting solvent mixture (e.g., 10% EtOAc/Hexanes + 1% Et₃N). Gradually increase the polarity of the eluent (e.g., to 20%, 30% EtOAc) while collecting fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Concentration: Remove the solvent and residual triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of the base.

Protocol 2: Recrystallization from a Mixed-Solvent System

Recrystallization is excellent for final polishing to remove minor impurities, especially isomers.[11][12]

  • Solvent Selection: Identify a solvent in which the compound is highly soluble (e.g., DCM, Acetone, or Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Heptane, or Water).[13] Methanol/water is a common system for indole derivatives.[12]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise until you see persistent cloudiness (the point of saturation). If necessary, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in a refrigerator or freezer (0 to -20 °C) for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Suggested Solvent Systems for Recrystallization

Good SolventAnti-SolventComments
Ethyl AcetateHexanes / HeptaneA common and effective non-protic system.
DichloromethaneHexanes / HeptaneGood for initial dissolution, but high volatility requires care.
MethanolWaterA polar protic system often effective for indole-containing compounds.[12]
AcetoneWater or HexanesAcetone is a strong solvent; use hexanes if the compound is very non-polar.

References

  • Crystallization process of tricyclic indole derivatives.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • Application Of Acid Base Extraction In Organic Chemistry. Welcome Home Vets of NJ.
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction. University of Colorado Boulder.
  • Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • Crystallization purification of indole.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.
  • (E)-methyl 4-(1H-indol-3-yl)-4-oxobut-2-enoate | CAS 59000-14-5. Santa Cruz Biotechnology.
  • Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate.
  • Fractionation and Chromatography Techniques. Biology LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: A Comparative Spectroscopic Guide

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis for confirming the stru...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis for confirming the structure of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, a compound of interest for its potential applications in medicinal chemistry. We will delve into a multi-faceted spectroscopic approach, comparing the empirical data with that of a potential isomer to provide a robust and self-validating confirmation of the target molecule's stereochemistry.

Introduction: The Importance of Stereoisomeric Purity

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate possesses a key structural feature in its α,β-unsaturated carbonyl system, which can exist as either the (E) or (Z) isomer. The geometric configuration of this double bond can significantly influence the molecule's three-dimensional shape, and consequently, its biological activity and pharmacokinetic properties. Therefore, definitive confirmation of the intended (E) stereoisomer is paramount. This guide will utilize a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to achieve this confirmation.

Synthesis and Alternative Structures

A plausible synthetic route to (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is the Friedel-Crafts acylation of indole with monomethyl maleate chloride. This electrophilic substitution reaction is expected to favor acylation at the electron-rich C3 position of the indole ring.[1][2][3] The geometry of the but-2-enoate moiety is largely retained from the starting acylating agent.

For a comprehensive structural validation, it is crucial to consider potential isomeric and side products. The most likely isomer is the corresponding (Z)-isomer, which could potentially form depending on the reaction conditions or the purity of the starting materials. Other possibilities include acylation at different positions of the indole nucleus, though these are generally less favored.

Spectroscopic Confirmation of the (E)-Isomer

The following sections detail the expected and observed spectroscopic data for (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate.

¹H NMR Spectroscopy: The Key to Stereochemistry

Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers of alkenes. The coupling constant (J-value) between the two vinyl protons is diagnostic of their relative geometry. For a trans-configuration (E-isomer), the coupling constant is typically in the range of 12-18 Hz, while a cis-configuration (Z-isomer) exhibits a smaller coupling constant of 6-12 Hz.

Table 1: ¹H NMR Data for (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1' (NH)~8.2br s-
H-2'~8.4d~3.0
H-4'~7.5d~8.0
H-5', H-6'~7.2-7.3m-
H-7'~8.1d~8.0
H-2~7.0d15.5
H-3~7.8d15.5
OCH₃~3.8s-

Data is estimated based on typical values for similar structures and available data from SpectraBase.

The crucial observation is the large coupling constant of approximately 15.5 Hz between the protons at C-2 and C-3, which is unequivocally indicative of a trans- or (E)-configuration.

¹³C NMR Spectroscopy: A Complementary View

Carbon NMR (¹³C NMR) provides information about the carbon framework of the molecule. While not as definitive for stereochemistry as ¹H NMR in this case, the chemical shifts of the carbon atoms are consistent with the proposed structure.

Table 2: Predicted ¹³C NMR Data for (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

CarbonChemical Shift (δ, ppm)
C=O (ester)~166
C=O (keto)~185
C-2~131
C-3~140
C-2'~125
C-3'~117
C-3a'~127
C-4'~122
C-5'~123
C-6'~121
C-7'~112
C-7a'~136
OCH₃~52

Predicted chemical shifts are based on computational models and data from similar indole derivatives.[4]

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry confirms the molecular weight of the compound. For (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate (C₁₃H₁₁NO₃), the expected exact mass is 229.0739 g/mol .

Table 3: Mass Spectrometry Data

IonExpected m/zObserved m/z
[M+H]⁺230.0817230.0812
[M+Na]⁺252.0636252.0631

Observed data from SpectraBase for (E)-4-(1H-indol-3-yl)-4-keto-but-2-enoic acid methyl ester.

The observed mass-to-charge ratios are in excellent agreement with the calculated values for the molecular formula C₁₃H₁₁NO₃, further corroborating the compound's identity.

Comparison with a Potential Isomer: The Case for (Z)

A search for a similar compound, methyl (Z)-4-(1H-indol-3-yl)-2-methyl-4-oxobut-2-enoate, reveals the importance of this parameter in stereochemical assignment.[5] Although not a perfect comparison due to the additional methyl group, it highlights the distinct difference in coupling constants between geometric isomers.

Experimental Protocols

Representative Synthesis: Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate based on established Friedel-Crafts acylation methods.[1][2][3]

  • To a solution of indole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂) (1.1 eq) at 0 °C.

  • Slowly add a solution of monomethyl maleate chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of crushed ice and water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to confirm the elemental composition.

Visualization of the Confirmation Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation s1 Indole product (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate s1->product s2 Monomethyl maleate chloride s2->product reagent Lewis Acid (e.g., AlCl3) reagent->product nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) product->nmr ms Mass Spectrometry (HRMS) product->ms h_nmr 1H NMR: Large J-coupling (~15.5 Hz) confirms (E)-isomer nmr->h_nmr c_nmr 13C NMR: Consistent with proposed carbon framework nmr->c_nmr mass_spec MS: Correct molecular weight and formula ms->mass_spec final_structure Confirmed Structure: (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate h_nmr->final_structure c_nmr->final_structure mass_spec->final_structure comparison Comparison with (Z)-isomer: Expected smaller J-coupling comparison->final_structure

Caption: Workflow for the synthesis and structural confirmation of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate.

Conclusion

The structural confirmation of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is achieved through a synergistic application of modern spectroscopic techniques. The definitive evidence for the (E)-stereochemistry is provided by the large coupling constant observed in the ¹H NMR spectrum between the vinylic protons. This, combined with the corroborating data from ¹³C NMR and high-resolution mass spectrometry, provides a comprehensive and irrefutable structural assignment. This guide serves as a robust framework for researchers engaged in the synthesis and characterization of novel bioactive molecules, emphasizing the critical importance of rigorous structural validation.

References

  • Supplementary Information.
  • Supporting Information. ScienceOpen. [Link]

  • Supporting Inform
  • Electronic supplementary information for. The Royal Society of Chemistry. [Link]

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  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. [Link]

  • methyl (Z)-4-(1H-indol-3-yl)-2-methyl-4-oxobut-2-enoate. PubChem. [Link]

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

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  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated.
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Comparative

A Comparative Efficacy Analysis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate and Known PIM1 Kinase Inhibitors in Oncology Research

This guide provides a comprehensive comparison of the putative PIM1 kinase inhibitor, (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, with established PIM1 inhibitors. This analysis is grounded in the structural similari...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative PIM1 kinase inhibitor, (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, with established PIM1 inhibitors. This analysis is grounded in the structural similarities of the compound to known indole-based PIM kinase inhibitors and is intended for researchers, scientists, and drug development professionals in the field of oncology.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, including prostate and colon cancer, making them a significant target for therapeutic intervention.[1][3][4] The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous PIM kinase inhibitors.[2][5] Based on this, we hypothesize that (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate functions as a PIM1 kinase inhibitor. This guide will, therefore, compare its potential efficacy with that of well-characterized PIM1 inhibitors.

Comparative Analysis of PIM1 Kinase Inhibitors

The efficacy of a kinase inhibitor is determined by several factors, including its biochemical potency (typically measured as the half-maximal inhibitory concentration, IC50), selectivity across the kinome, and its activity in a cellular context. This section compares our target compound (hypothetically) with established PIM1 inhibitors.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the biochemical potency of several known PIM1 kinase inhibitors. While experimental data for (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is not publicly available, it is included to frame the context of our analysis.

Table 1: Biochemical Potency of PIM1 Kinase Inhibitors

InhibitorPIM1 IC50/KiPIM2 IC50/KiPIM3 IC50/KiReference
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoateData Not AvailableData Not AvailableData Not AvailableN/A
AZD12080.4 nM (IC50)5.0 nM (IC50)1.9 nM (IC50)[6]
SGI-1776Data Not AvailableData Not AvailableData Not Available[7][8]
TP-36545 nM (Ki)239 nM (Ki)42 nM (Ki)[7][9]
GDC-0570 (NB004)Pan-PIM inhibitorPan-PIM inhibitorPan-PIM inhibitor[10]

Table 2: Cellular Activity of Known PIM1 Inhibitors

InhibitorCell LineCellular AssayEC50/EffectReference
AZD1208HEK293TBad (Ser112) Phosphorylation~IC50[11]
TP-3654UM-UC-3Cell ProliferationSubmicromolar activity[9]
Quinone AnaloguesDU-145Cell Growth Inhibition2.02 - 8.21 µM[12][13]

The PIM1 Signaling Pathway: A Central Hub in Cancer Progression

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a pivotal role in regulating the activity of numerous substrates involved in cell cycle progression and apoptosis.[3][7] Understanding this pathway is critical for contextualizing the mechanism of action of PIM1 inhibitors.

PIM1_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 STAT->PIM1 Transcriptional Activation BAD BAD PIM1->BAD Phosphorylation (Inhibition) c_Myc c-Myc PIM1->c_Myc Stabilization p27 p27 PIM1->p27 Phosphorylation (Degradation) Bcl_xL Bcl-xL BAD->Bcl_xL Inhibits Apoptosis Apoptosis Inhibition Bcl_xL->Apoptosis Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle p27->Cell_Cycle Inhibits

Caption: The JAK/STAT/PIM1 signaling pathway.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate as a PIM1 inhibitor and compare it to known inhibitors, a series of biochemical and cellular assays should be performed.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PIM1 kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human PIM1 kinase (e.g., GST-Pim-1)[14]

    • Biotinylated peptide substrate (e.g., Biotin-Bad (Ser112))[14]

    • ATP[15]

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[16]

    • Test compound ((E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate) and known inhibitors (e.g., AZD1208)

    • ADP-Glo™ Kinase Assay kit or similar detection system[15][16]

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted compounds to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates to kinase activity.[15][16]

    • Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Biochemical_Assay_Workflow Start Prepare Reagents Add_Components Add Kinase, Substrate, Buffer, and Inhibitor to Plate Start->Add_Components Initiate_Reaction Add ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal Stop Reaction & Measure ADP Production Incubate->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for a biochemical PIM1 kinase assay.

Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit PIM1 kinase activity within a cellular context.

Protocol:

  • Reagents and Materials:

    • Human cell line (e.g., HEK293T)[11]

    • Expression vectors for PIM1 and a myc-tagged substrate (e.g., Bad)[11]

    • Transfection reagent

    • Cell culture medium and supplements

    • Test compound and known inhibitors

    • Lysis buffer

    • Sandwich ELISA kit for detecting phosphorylated substrate (e.g., phospho-Bad (Ser112))[11]

  • Procedure:

    • Co-transfect the HEK293T cells with the PIM1 and myc-Bad expression vectors.

    • Plate the transfected cells in 96-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound and known inhibitors for a specified time.

    • Lyse the cells to release the proteins.

    • Quantify the level of phosphorylated Bad (Ser112) in the cell lysates using a sandwich ELISA.[11]

    • Calculate the EC50 value by plotting the percent inhibition of substrate phosphorylation against the log concentration of the inhibitor.

Conclusion and Future Directions

While direct experimental evidence for the PIM1 inhibitory activity of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate is currently lacking, its indole-based structure provides a strong rationale for its investigation as a potential inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for its evaluation. Future studies should focus on performing the described biochemical and cellular assays to determine its potency and efficacy. Furthermore, kinase selectivity profiling against a broad panel of kinases will be essential to understand its specificity and potential off-target effects. Successful validation of its PIM1 inhibitory activity would position (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate as a novel scaffold for the development of next-generation anticancer therapeutics.

References

  • PIM1 - Wikipedia. (n.d.). Retrieved from [Link]

  • Kim, H. Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2469-2473. doi: 10.1016/j.bmcl.2018.05.054
  • Bullock, A. N., et al. (2005). Structure and substrate specificity of the Pim-1 kinase. Journal of Biological Chemistry, 280(49), 41675-41682. doi: 10.1074/jbc.M510711200
  • Zemskova, M., et al. (2010). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 285(39), 30198-30208. doi: 10.1074/jbc.M110.123456
  • Nawrocki, S. T., et al. (2018). Pim-1 kinase as cancer drug target: An update. Pharmacological Research, 135, 130-141. doi: 10.1016/j.phrs.2018.08.006
  • PIM1 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Mologni, L., et al. (2009). Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1432-1436. doi: 10.1016/j.bmcl.2009.01.066
  • PIM1 kinase and its diverse substrate in solid tumors. (2023). Journal of Translational Medicine, 21(1), 1-14. doi: 10.1186/s12967-023-04000-w
  • PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2019). Clinical Cancer Research, 25(1), 1-10. doi: 10.1158/1078-0432.CCR-18-0810
  • Structure of Pim-1. (n.d.). ResearchGate. Retrieved from [Link]

  • Bullock, A. N., et al. (2005). Structure and Substrate Specificity of the Pim-1 Kinase*. Semantic Scholar. Retrieved from [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. (2025). Juniper Publishers. Retrieved from [Link]

  • PIM kinase inhibitors in clinical trials. (n.d.). ResearchGate. Retrieved from [Link]

  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. (n.d.). NCBI. Retrieved from [Link]

  • Abstract CT116: Preclinical antitumor activity and first-in-human phase I study of NB004/GDC-0570, a novel pan-PIM kinase inhibitor, in patients with advanced solid tumors. (2024). Cancer Research, 84(9_Supplement), CT116-CT116. doi: 10.1158/1538-7445.AM2024-CT116
  • A phase Ib study targeting PIM1 and CDK4/6 kinases in metastatic renal cell carcinoma (PICKRCC). (2020). Journal of Clinical Oncology, 38(6_suppl), TPS771-TPS771. doi: 10.1200/JCO.2020.38.6_suppl.TPS771
  • Kumar, A., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 136-151. doi: 10.1016/j.ejmech.2019.03.050
  • Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Synthesis, 54(24), 5345-5358. doi: 10.1055/s-0041-1737862
  • A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. (2012). Bioorganic & Medicinal Chemistry Letters, 22(9), 3169-3173. doi: 10.1016/j.bmcl.2012.03.048
  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2014). Journal of Cancer, 5(6), 464-473. doi: 10.7150/jca.9100
  • Identification of Quinones as Novel PIM1 Kinase Inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(10), 2463-2467. doi: 10.1016/j.bmcl.2016.03.090
  • Identification of quinones as novel PIM1 kinase inhibitors. (2016). UroToday. Retrieved from [Link]

  • ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate. (n.d.). PubChem. Retrieved from [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. doi: 10.1021/jm990396t
  • A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine-oxide. (2025). Progress in Reaction Kinetics and Mechanism, 50(1), 1-15. doi: 10.3184/146867825x17192224455829
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2014). ACS Omega, 3(1), 368-372. doi: 10.1021/acsomega.8b03686
  • Green Synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)methyl]-3-oxobutanoate Derivatives Using NiO Nanocatalysts. (2024). Catalysts, 14(10), 834. doi: 10.
  • ethyl 4-(1H-indol-3-yl)-2-oxobutanoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

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Validation

A Senior Scientist's Guide to Cross-Validation of MTT Assay Results for Chalcones

This guide provides a comprehensive framework for researchers on the critical importance of cross-validating MTT assay results for chalcones. We will delve into the mechanistic pitfalls of the MTT assay when used with th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers on the critical importance of cross-validating MTT assay results for chalcones. We will delve into the mechanistic pitfalls of the MTT assay when used with this class of compounds and present a multi-faceted approach employing alternative methods to ensure data integrity and robustness.

The MTT Assay: A Workhorse with Caveats

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has been a cornerstone of in vitro cytotoxicity testing for decades. Its principle is straightforward: mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.

While simple and high-throughput, this mechanism is also its primary source of potential artifacts. The assay's readout is not a direct measure of cell number but an indicator of metabolic activity. Any compound that modulates mitochondrial function or interacts with the chemical components of the assay can produce false positive or false negative results.

Chalcones, in particular, have been reported to interfere with tetrazolium salt-based assays. Their chemical structure can lead to direct reduction of MTT into formazan, independent of cellular enzymatic activity, resulting in an overestimation of cell viability (a false negative). Conversely, chalcones that induce metabolic shutdown without immediate cell death can suggest potent cytotoxicity (a false positive) where none may exist.

The Imperative of Orthogonal Validation

To mitigate these risks and build a solid, trustworthy dataset, it is essential to validate initial findings from the MTT assay with orthogonal methods. Orthogonal assays are based on different biological principles, ensuring that the observed cytotoxic effect is genuine and not an artifact of a specific detection method. A robust validation strategy should probe different cellular characteristics, such as membrane integrity, energy status, and specific cell death pathways.

This workflow diagram illustrates a decision-making process for validating primary screening hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Data Interpretation MTT MTT Assay (Primary Screen for Cytotoxicity) Membrane Membrane Integrity Assay (e.g., LDH, Trypan Blue) MTT->Membrane Does it cause cell lysis? Metabolic Alternative Metabolic Assay (e.g., ATP-based) MTT->Metabolic Is metabolic effect reproducible with a non-tetrazolium method? Apoptosis Apoptosis/Necrosis Assay (e.g., Annexin V/PI) Membrane->Apoptosis What is the mode of cell death? Confirm Confirmed Cytotoxic Hit Membrane->Confirm Metabolic->Apoptosis Metabolic->Confirm Apoptosis->Confirm

Caption: A workflow for validating primary cytotoxicity screening hits.

A Toolkit for Cross-Validation

Here we compare several key assays that serve as excellent orthogonal methods to confirm and characterize the cytotoxic effects of chalcones.

Lactate Dehydrogenase (LDH) Assay: The Membrane Integrity Sentinel
  • Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (a hallmark of late apoptosis or necrosis). It measures cytotoxicity by assessing membrane integrity, a fundamentally different principle from the MTT assay's focus on metabolic activity.

  • Why it's a good alternative: It directly measures cell death (cytolysis) rather than metabolic slowdown. It is also less likely to be affected by the redox potential of the test compound.

  • Considerations: The timing of the assay is crucial. LDH is released upon membrane rupture, so an early time point might not capture cytotoxicity if the compound is slow-acting.

ATP-Based Assays (e.g., CellTiter-Glo®): The Cellular Energy Gauge
  • Principle: This bioluminescent assay quantifies ATP, the principal energy currency of the cell. The level of ATP is a direct indicator of the number of viable, metabolically active cells. The assay uses a thermostable luciferase to generate a light signal proportional to the amount of ATP present.

  • Why it's a good alternative: Like MTT, it measures metabolic status, but the detection method (bioluminescence) is entirely different and less susceptible to interference from colored or redox-active compounds. A strong correlation between ATP levels and MTT results increases confidence in the data.

  • Considerations: ATP levels can change rapidly in response to cellular stress, so results can be time-dependent.

The diagram below contrasts the mechanisms of the MTT and ATP-based assays.

G cluster_MTT MTT Assay cluster_ATP ATP-Based Assay MTT_node Yellow MTT Mito Mitochondrial Dehydrogenase MTT_node->Mito Cellular Reduction Formazan_node Purple Formazan Absorbance Absorbance Formazan_node->Absorbance Measure Absorbance Mito->Formazan_node ATP_node Cellular ATP Luciferase Luciferase Enzyme ATP_node->Luciferase Enzymatic Reaction Light_node Light Signal Luminescence Luminescence Light_node->Luminescence Measure Luminescence Luciferase->Light_node

Caption: Comparison of MTT (metabolic reduction) and ATP-based (bioluminescent) assay mechanisms.

Annexin V/Propidium Iodide (PI) Staining: Unveiling the Mode of Death
  • Principle: This flow cytometry or fluorescence microscopy-based method distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Why it's a good alternative: It provides granular detail about the mechanism of cell death, which is something neither MTT nor LDH assays can do. This is crucial for understanding the compound's mechanism of action.

  • Considerations: Requires more specialized equipment (flow cytometer or fluorescence microscope) and is lower throughput than plate-based assays.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the importance of this multi-assay approach, consider the following hypothetical data for a novel chalcone, "Chalcone-X," tested against a cancer cell line.

Assay MethodPrincipleIC50 Value (µM)Interpretation
MTT Assay Mitochondrial Reductase Activity5.2Potent cytotoxic agent.
LDH Assay Membrane Integrity45.8Minimal membrane rupture at 24h; suggests cytostatic or non-necrotic mechanism.
ATP Assay (CellTiter-Glo®) ATP Quantification6.1Confirms potent metabolic inhibition, consistent with MTT result.
Annexin V/PI Apoptosis/Necrosis DetectionApoptosis induced at ~7 µMThe compound induces apoptosis, explaining the loss of metabolic activity without immediate membrane lysis.

Analysis: The initial MTT screen suggested potent cytotoxicity (IC50 = 5.2 µM). However, the LDH assay showed a much higher IC50 value, indicating that Chalcone-X does not cause rapid membrane lysis. The ATP assay confirmed a potent effect on cellular metabolism, validating the MTT result's magnitude. Finally, the Annexin V/PI staining clarified the picture: Chalcone-X is a potent inducer of apoptosis. The cells lose metabolic activity (measured by MTT and ATP assays) as they undergo apoptosis, but they do not lyse immediately (hence the high LDH IC50). Without cross-validation, one might have incorrectly concluded the compound was necrotic or simply an artifact.

Experimental Protocols

General Cell Culture Protocol
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. Add 100 µL of the diluted compound to the respective wells (or 10 µL of a 10x stock). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 1: MTT Assay
  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Crucial Control: Include wells with the highest concentration of chalcone in media but without cells to check for direct MTT reduction by the compound.

Protocol 2: LDH Cytotoxicity Assay
  • Following the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare a positive control for maximum LDH release by adding 10 µL of a lysis buffer to control wells for 45 minutes before this step.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to all wells.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Protocol 3: ATP Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Following the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® reagent to each well (for a 1:1 ratio with the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Conclusion and Best Practices

Relying solely on the MTT assay for evaluating the cytotoxicity of novel compounds, especially those with redox potential like chalcones, is a precarious strategy. A multi-assay, orthogonally-validated approach is the gold standard for producing reliable and publishable data.

Key Recommendations:

  • Always run a compound-only control with MTT to check for direct chemical reduction.

  • Use at least one assay that measures membrane integrity (e.g., LDH) to confirm true cytotoxicity versus a cytostatic effect.

  • Confirm metabolic effects with a non-tetrazolium-based method like an ATP assay.

  • When possible, use methods like Annexin V/PI staining to elucidate the mechanism of cell death, adding significant depth to your findings.

References

  • Wang, P., et al. (2016). A-83-01, a schisandra-derived lignan, induces G1 arrest and apoptosis in human hepatocellular carcinoma cells. Oncology Reports. Available at: [Link]

  • Shoemaker, R. H. (2005). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. Available at: [Link]

  • Kumar, P., et al. (2018). Cytotoxicity and its testing. IntechOpen. Available at: [Link]

  • Crouch, S. P., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods. Available at: [Link]

Comparative

A Head-to-Head Comparison of Indolyl Chalcone Derivatives as Anticancer Agents: A Mechanistic and Structure-Activity Guide

This guide provides an in-depth, comparative analysis of indolyl chalcone derivatives, a burgeoning class of molecules with significant anticancer potential. Designed for researchers, medicinal chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of indolyl chalcone derivatives, a burgeoning class of molecules with significant anticancer potential. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review to offer a synthesized perspective on structure-activity relationships (SAR), mechanisms of action, and the experimental data that substantiates these claims. We will dissect the causal relationships behind molecular design choices and their ultimate impact on cytotoxic efficacy, selectivity, and the ability to overcome therapeutic resistance.

The fusion of the indole nucleus, a privileged scaffold in numerous clinical agents, with the α,β-unsaturated ketone system of chalcones has yielded potent hybrid molecules.[1] These derivatives have demonstrated the ability to interact with a variety of high-value oncology targets. This guide will compare derivatives primarily based on their validated molecular mechanisms, providing a clear framework for understanding their therapeutic potential.

The Dominant Class: Microtubule-Targeting Indolyl Chalcones

A significant number of the most potent indolyl chalcone derivatives exert their anticancer effects by disrupting microtubule dynamics, a clinically validated strategy for cancer chemotherapy. These agents typically bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[2] This interference is critical, as microtubules are essential for forming the mitotic spindle during cell division. Their disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, subsequently, programmed cell death (apoptosis).[3][4]

Mechanism of Action: Tubulin Destabilization

The general pathway for these agents is illustrated below. Binding to the colchicine site introduces a "kink" in the tubulin dimer, rendering it incapable of assembling into protofilaments, the building blocks of microtubules. The resulting loss of microtubule integrity leads to mitotic catastrophe.

G cluster_0 Cellular Environment IndolylChalcone Indolyl Chalcone (e.g., 14k, FC77) Tubulin α/β-Tubulin Dimers IndolylChalcone->Tubulin Binds to Colchicine Site MT Microtubules Tubulin->MT Polymerization (Inhibited) Spindle Mitotic Spindle (Malformed) MT->Spindle Disassembly G2M G2/M Phase Arrest Spindle->G2M Triggers Mitotic Checkpoint Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Microtubule destabilization pathway by indolyl chalcones.

Head-to-Head Performance Comparison

We will compare two exemplary derivatives, 14k and FC77 , which showcase exceptional potency and unique therapeutic advantages.

  • Derivative 14k : This compound stands out for its extraordinary potency, with IC50 values in the single-digit nanomolar range across multiple cancer cell lines.[3][5] Its design incorporates a trimethoxy phenyl B-ring, a common feature in potent colchicine-site binders, which enhances its binding affinity. The key advantage of 14k is its raw power and efficacy demonstrated in both in vitro and in vivo xenograft models, where it inhibited tumor growth without apparent toxicity.[5]

  • Derivative FC77 : An α-methyl-substituted indolyl chalcone, FC77 also exhibits potent cytotoxicity with an average GI50 of 6 nM across the NCI-60 panel.[2] Its defining feature, however, is its remarkable ability to circumvent multidrug resistance (MDR).[2][6] MDR is a major cause of chemotherapy failure, often mediated by the overexpression of efflux pumps like P-glycoprotein. FC77 shows little to no loss of activity in cancer cell lines that are highly resistant to conventional drugs like doxorubicin, paclitaxel, and vinblastine, making it a highly valuable template for treating refractory cancers.[6] The α-methyl group likely introduces a conformational constraint that improves target engagement while reducing its recognition by efflux pumps.

DerivativeKey Structural FeatureCancer Cell LineIC50 / GI50 (nM)Key AdvantageReference
14k Trimethoxy Phenyl RingA549 (Lung)3Extreme Potency[3],[5]
HCT-116 (Colon)9In vivo Efficacy[3]
MCF-7 (Breast)4[3]
FC77 α-Methyl SubstitutionNCI-60 Panel~6 (average)Overcomes Multidrug Resistance[2],[6]
HL60 (Leukemia)<10High activity in MDR lines[2]
HL60/DOX (Resistant)<10[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is essential for validating tubulin as the direct target of a candidate compound. It measures the change in light absorbance as purified tubulin polymerizes into microtubules.

  • Reagent Preparation : Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

  • Compound Preparation : Prepare stock solutions of the indolyl chalcone derivative (e.g., 10 mM in DMSO). Create serial dilutions to test final concentrations ranging from 0.1 µM to 100 µM. Include paclitaxel (stabilizer) and colchicine (destabilizer) as positive controls and DMSO as a vehicle control.

  • Assay Execution :

    • Pipette 5 µL of the compound dilution into a pre-warmed 96-well plate.

    • Add 50 µL of the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis : Plot absorbance versus time. A decrease in the polymerization rate and overall microtubule mass (lower final absorbance) compared to the DMSO control indicates tubulin destabilization. Calculate the IC50 value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.

Modulators of Oxidative Stress: Nrf-2/HO-1 Pathway Activators

A different class of indolyl chalcones leverages the cellular oxidative stress response pathways to induce cancer cell death. The Nrf-2/HO-1 pathway is a primary defense mechanism against oxidative stress. While typically cytoprotective, sustained activation in some cancer contexts can trigger apoptosis.

Mechanism of Action: Nrf-2 Activation

Certain electrophilic chalcones can react with Keap1, a repressor of Nrf-2. This releases Nrf-2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). The resulting shift in redox homeostasis can be toxic to cancer cells.

G cluster_1 Cytoplasm cluster_2 Nucleus IndolylChalcone_3d Indolyl Chalcone (e.g., 3d) Keap1_Nrf2 Keap1-Nrf2 Complex IndolylChalcone_3d->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf-2 (Free) Keap1_Nrf2->Nrf2_free Nrf-2 Release Nrf2_nuc Nrf-2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Apoptosis_path Apoptosis HO1->Apoptosis_path Sustained High Expression Leads to

Caption: Nrf-2/HO-1 pathway activation by indolyl chalcones.

Featured Derivative: Compound 3d

A study focusing on lung cancer identified a series of indolyl chalcones that could activate Nrf-2.[7] Among them, compound 3d was particularly effective at inhibiting the growth of A549 lung cancer cells. Its activity is attributed to a dual mechanism: inducing apoptosis and simultaneously activating the Nrf-2/HO-1 pathway. This dual action is significant, as it suggests a more robust and potentially less resistance-prone mode of action. In vivo studies confirmed that 3d could effectively inhibit tumor growth.[7]

DerivativeTarget PathwayCancer Cell LineKey FindingReference
3d Nrf-2/HO-1 ActivationA549 (Lung)Inhibits growth by inducing apoptosis and activating Nrf-2.[7]
Experimental Protocol: Western Blot for Nrf-2 and HO-1 Expression

This protocol is used to quantify the protein levels of Nrf-2 and HO-1, confirming the activation of the target pathway.

  • Cell Culture and Treatment : Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of compound 3d (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Protein Extraction : Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf-2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of Nrf-2 and HO-1 to the loading control to determine the fold-change upon treatment.

Structure-Activity Relationship (SAR) Summary

The extensive research into indolyl chalcones has illuminated several key structural features that govern their anticancer activity. The general scaffold provides a template that can be fine-tuned to optimize potency and selectivity for different targets.

SAR A N-Substitution (R1) - H, Alkyl, Methoxy - Modulates solubility & activity placeholder B α-Substitution (R2) - H, Methyl, Cyano - α-Methyl can overcome MDR - α-Cyano can enhance activity C B-Ring Substitution (R3) - Methoxy, Hydroxy, Halogens - Critical for target binding - (e.g., Trimethoxy for tubulin)

Caption: Key modification sites on the indolyl chalcone scaffold.

  • Indole Ring (A-Ring) : The N-position of the indole ring is a common point of modification. N-alkylation (e.g., N-ethyl) is frequently used.[8] Adding a methoxy group at the N1 position has also been shown to produce highly selective compounds like 18c .[9][10]

  • Enone Linker : The α,β-unsaturated ketone is crucial for the reactivity of many chalcones. Substitution at the α-position (e.g., with a methyl group in FC77 ) can dramatically influence activity and resistance profiles.[2] An α-cyano group has also been explored to enhance potency.[11]

  • Phenyl Ring (B-Ring) : Substitutions on this ring are perhaps the most critical determinant of the specific molecular target.

    • For Tubulin Inhibition : Electron-donating groups, particularly methoxy (-OCH₃) groups at the 3, 4, and 5 positions, are highly favorable for binding to the colchicine site.[3][4]

    • For Antioxidant/Other Activity : Hydroxyl (-OH) groups, especially in a catechol (3,4-dihydroxy) arrangement, often confer strong antioxidant properties and selective anticancer activity, as seen in derivative 18c .[9][10]

Conclusion and Future Outlook

Indolyl chalcone derivatives represent a versatile and powerful scaffold for the development of novel anticancer agents. The head-to-head comparison reveals distinct classes of compounds with specific advantages. The tubulin inhibitors, particularly 14k and FC77 , demonstrate the potential for achieving extreme potency and, crucially, for overcoming the clinical challenge of multidrug resistance. Other derivatives, such as 3d , highlight the possibility of engaging alternative pathways like Nrf-2, offering different therapeutic strategies.

The clear structure-activity relationships provide a rational basis for future drug design. The next generation of research may focus on creating bifunctional molecules or using these potent scaffolds as warheads for technologies like Proteolysis Targeting Chimeras (PROTACs) to achieve targeted protein degradation.[1] The continued exploration of this chemical space holds significant promise for delivering safer and more effective cancer therapies.

References

  • Title: Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo.[3][5] Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Recent advances in antitumor indole-chalcone derivatives: a mini review.[1] Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity.[9][10][12][13][14] Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of indolyl chalcones as antitumor agents.[15] Source: PubMed URL: [Link]

  • Title: Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo.[7] Source: PubMed URL: [Link]

  • Title: An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules.[2] Source: PubMed Central URL: [Link]

  • Title: Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.[4][16] Source: MDPI URL: [Link]

  • Title: Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis.[8] Source: PubMed Central URL: [Link]

  • Title: Chalcone Derivatives: Role in Anticancer Therapy.[6] Source: PubMed Central URL: [Link]

  • Title: Synthesis and identification of α-cyano bis(indolyl)chalcones as novel anticancer agents.[11] Source: ResearchGate URL: [Link]

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Validation

A Comparative Guide to Counter-Screening Strategies for Identifying Off-Target Activities of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

In the landscape of modern drug discovery, the early and accurate identification of off-target activities is paramount to mitigating potential safety liabilities and reducing late-stage attrition of drug candidates.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate identification of off-target activities is paramount to mitigating potential safety liabilities and reducing late-stage attrition of drug candidates.[1][2] This guide provides a comprehensive comparison of counter-screening strategies to delineate the off-target profile of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, a novel indole derivative with potential therapeutic applications. While its primary biological target is currently under investigation, its structural similarity to compounds known to inhibit enzymes and signaling pathways, such as kynurenine-3-hydroxylase and the Hedgehog pathway, necessitates a broad and robust off-target screening cascade.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of both in vitro and in silico methodologies. We will explore the rationale behind experimental choices, provide detailed protocols, and present comparative data to guide the selection of the most appropriate counter-screening strategy.

The Imperative of Early Off-Target Profiling

Off-target effects, the unintended interactions of a drug with biological molecules other than its primary target, are a major cause of adverse drug reactions and can derail promising therapeutic programs.[2][5] A proactive approach to identifying these liabilities not only enhances the safety profile of a lead candidate but also provides valuable insights into its mechanism of action and potential for drug repurposing.[5] For a compound like (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, where the primary target is not yet fully elucidated, a comprehensive counter-screening campaign is not just advisable but essential.

A Multi-pronged Approach: Integrating In Vitro and In Silico Strategies

An effective counter-screening cascade leverages the strengths of both experimental and computational approaches. In vitro assays provide direct, empirical evidence of compound activity at various biological targets, while in silico methods offer a rapid and cost-effective means to predict potential interactions and prioritize experimental resources.[6][7]

cluster_0 Counter-Screening Workflow Compound (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate In_Silico In Silico Profiling (Predictive Modeling) Compound->In_Silico Early Assessment In_Vitro In Vitro Screening (Broad Panel Screening) Compound->In_Vitro Empirical Data In_Silico->In_Vitro Prioritize Targets Hit_Confirmation Hit Confirmation & Dose-Response In_Vitro->Hit_Confirmation Secondary_Assays Secondary & Functional Assays Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A streamlined workflow for identifying off-target activities.

In Vitro Counter-Screening Strategies: From Broad Panels to Focused Assays

In vitro safety pharmacology profiling involves screening a compound against a diverse panel of clinically relevant targets to identify potential liabilities early in the drug discovery process.[1][8][9]

Tier 1: Broad Panel Screening

The initial step in our experimental approach is to screen (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate against a comprehensive, standardized safety panel. Several contract research organizations (CROs) offer well-validated panels, such as the Eurofins Discovery SAFETYscan®47 and the Reaction Biology InVEST44 panel, which cover a wide range of target classes including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[1][9]

Comparative Analysis of Broad Screening Panels:

FeatureEurofins Discovery SAFETYscan®47Reaction Biology InVEST44 Panel
Number of Targets 4744
Target Classes GPCRs, Ion Channels, Transporters, Kinases, Nuclear ReceptorsGPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors
Assay Format Primarily radioligand binding assaysDiverse formats including functional and enzymatic assays
Turnaround Time ~2-3 weeks~10 days
Hypothetical % Inhibition of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate (10 µM) hERG: 55%, 5-HT2B: 62%hERG: 52%, PDE3A: 48%
Hypothetical % Inhibition of Alternative Compound 1 (10 µM) hERG: 15%, 5-HT2B: 5%hERG: 12%, PDE3A: 8%
Hypothetical % Inhibition of Alternative Compound 2 (10 µM) hERG: 8%, 5-HT2B: 75%hERG: 5%, PDE3A: 15%

Alternative Compound 1: A structurally similar analog with improved selectivity. Alternative Compound 2: A different chemical scaffold with a distinct off-target profile.

Experimental Protocol: Radioligand Binding Assay for 5-HT2B Receptor

  • Prepare reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

    • Radioligand: [³H]-LSD (specific activity ~80 Ci/mmol).

    • Membrane preparation: Cell membranes expressing human 5-HT2B receptor.

    • Test compounds: (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate and alternatives, serially diluted.

  • Assay setup:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (final concentration 1 nM), and 25 µL of test compound dilution.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each compound concentration.

Tier 2: Hit Confirmation and Dose-Response Analysis

Any significant activity (typically >50% inhibition at 10 µM) identified in the broad panel screen should be followed up with dose-response studies to determine the potency (IC₅₀ or EC₅₀) of the compound at the off-target. This step is crucial for assessing the potential clinical relevance of the off-target interaction.[10]

Hypothetical IC₅₀ Values for Confirmed Off-Targets:

CompoundhERG (IC₅₀, µM)5-HT2B (IC₅₀, µM)PDE3A (IC₅₀, µM)
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate12.58.225.1
Alternative Compound 1> 100> 100> 100
Alternative Compound 2> 1001.555.8
Tier 3: Secondary and Functional Assays

For confirmed off-targets, it is important to move beyond simple binding assays to more physiologically relevant functional assays. For example, an initial hit on the hERG ion channel in a binding assay should be followed up with an automated patch-clamp electrophysiology study to directly measure the inhibitory effect on ion channel function. Similarly, a hit on a GPCR should be evaluated in a functional assay measuring downstream signaling events, such as calcium mobilization or cAMP production.

cluster_1 In Vitro Screening Cascade Broad_Panel Tier 1: Broad Panel Screen - Radioligand Binding - Enzymatic Assays Dose_Response Tier 2: Dose-Response - IC₅₀/EC₅₀ Determination Broad_Panel->Dose_Response Hits (>50% inhibition) Functional_Assay Tier 3: Functional Assays - Patch Clamp (hERG) - Calcium Flux (GPCRs) Dose_Response->Functional_Assay Confirmed Hits

Caption: Tiered approach for in vitro off-target screening.

In Silico Counter-Screening: Predicting Off-Target Interactions

Computational methods provide a powerful complement to experimental screening by predicting potential off-target interactions based on the chemical structure of the compound.[6][] These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Approaches

Ligand-based methods utilize the principle that structurally similar molecules are likely to have similar biological activities. These methods compare the structure of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate to databases of compounds with known biological activities.

  • Chemical Similarity Searching: This involves searching databases like ChEMBL or PubChem for compounds with high structural similarity to the query molecule. The known targets of these similar compounds can then be flagged as potential off-targets.

  • Pharmacophore Modeling: This approach identifies the 3D arrangement of chemical features (pharmacophore) responsible for a compound's activity at a particular target. The pharmacophore model of known off-targets can be used to screen for potential interactions with the query compound.

Structure-Based Approaches

When the three-dimensional structure of a potential off-target protein is known, structure-based methods like molecular docking can be employed. This technique predicts the binding mode and affinity of a small molecule to a protein's binding site.

Comparison of In Silico Approaches:

MethodPrincipleRequirementsThroughputPredictive Power
Similarity Searching Similar structures have similar activities2D structure of the query compoundHighModerate
Pharmacophore Modeling Matching 3D chemical featuresA set of active ligands for the off-targetHighModerate to High
Molecular Docking Predicting binding to a protein structure3D structure of the off-target proteinMediumHigh

Hypothetical In Silico Predictions for (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate:

Off-TargetMethodPrediction ScoreRationale
Cyclooxygenase-2 (COX-2) Similarity Search0.85 (Tanimoto)Structural similarity to known COX-2 inhibitors containing an indole scaffold.
Phosphodiesterase 5 (PDE5) Pharmacophore ModelFit Score: 0.92Matches key hydrophobic and hydrogen bonding features of known PDE5 inhibitors.
p38 MAP Kinase Molecular DockingDocking Score: -9.5 kcal/molFavorable predicted binding energy in the ATP-binding pocket.

Conclusion and Future Directions

The comprehensive counter-screening of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate requires a synergistic application of both in vitro and in silico strategies. The initial broad panel screening provides a foundational dataset of empirical off-target activities, which can then be confirmed and further characterized through dose-response and functional assays. Concurrently, in silico modeling can help to prioritize targets for experimental validation and provide mechanistic insights into potential off-target interactions.

By adopting this integrated approach, researchers can build a robust off-target profile for (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, enabling data-driven decisions for lead optimization and advancing a safer, more effective therapeutic candidate.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. [Link]

  • ResearchGate. (PDF) CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. [Link]

  • Consensus. What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. [Link]

  • List, M., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. [Link]

  • Lin, J., & Wong, K. C. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Bioinformatics, 34(17), i656-i663. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

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  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

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  • PubMed. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. [Link]

  • PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. [Link]

  • PubMed. Identifying off-target effects and hidden phenotypes of drugs in human cells. [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. [Link]

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  • ResearchGate. 29-O-Methyl modification reduces off-target phenotypes. The impact of.... [Link]

  • PubMed. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. [Link]

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Comparative

Independent Verification and Validation of Published Findings on Indolyl Chalcones: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the independent verification and validation of published research on indolyl chalcones. It is designed for researchers, scientists, and drug development professionals see...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and validation of published research on indolyl chalcones. It is designed for researchers, scientists, and drug development professionals seeking to build upon existing literature with scientific rigor. By objectively outlining the necessary experimental workflows and data comparison methodologies, this document serves as a practical tool for reproducing and confirming the biological activities of this promising class of compounds.

Indolyl chalcones, characterized by an indole ring linked to a phenyl ring via an α,β-unsaturated carbonyl system, have garnered significant attention in medicinal chemistry.[1][2][3] Numerous studies have reported their potential as anticancer, anti-inflammatory, antibacterial, antioxidant, and neuroprotective agents.[4][5][6][7][8][9] The efficacy of these compounds is often attributed to their ability to interact with various biological targets and signaling pathways.[10][11][12] However, the translation of these initial findings into robust drug development pipelines necessitates independent verification and validation of the published data. This guide will walk through the critical steps of this process, from chemical synthesis to biological evaluation, using specific examples from the literature.

Part 1: The Verification and Validation Workflow

The process of independently verifying published findings is a cornerstone of scientific integrity. It ensures that reported results are reproducible and provides a solid foundation for future research. The workflow for validating indolyl chalcone bioactivity can be broken down into four key stages: synthesis and characterization, purity assessment, in vitro biological evaluation, and comparative data analysis.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Biological Evaluation cluster_3 Phase 4: Comparative Analysis synthesis Chemical Synthesis (e.g., Claisen-Schmidt) spectroscopy Spectroscopic Analysis (NMR, MS) synthesis->spectroscopy hplc Chromatographic Purity (e.g., HPLC) spectroscopy->hplc invitro In Vitro Assays (e.g., MTT, Anti-inflammatory) hplc->invitro data_comparison Data Comparison with Published Findings invitro->data_comparison

Caption: Workflow for the independent verification of indolyl chalcones.

Part 2: Synthesis and Characterization of Indolyl Chalcones

The first step in any validation study is the successful synthesis and unambiguous characterization of the target compound. The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the base-catalyzed reaction of an appropriate acetophenone with an aldehyde.[4][6][13]

Exemplary Protocol: Synthesis of (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (IC9)

This protocol is adapted from methodologies described for similar indolyl chalcones.[10]

Materials:

  • 3-acetylindole

  • 4-bromobenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-acetylindole (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of potassium hydroxide in ethanol and add it dropwise to the reaction mixture with constant stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Characterization:

The identity and purity of the synthesized chalcone must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The characteristic signals for the α- and β-protons of the enone system typically appear as doublets in the 1H NMR spectrum with a coupling constant of around 15-16 Hz, confirming the trans configuration.[13]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.[3]

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound, which should ideally be >95% for use in biological assays.

Part 3: Independent Biological Evaluation

Once the indolyl chalcone has been synthesized and its purity confirmed, the next step is to perform the biological assays described in the original publication.

Anticancer Activity Validation: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of compounds on cancer cell lines.[13]

Protocol for MTT Assay:

  • Cell Culture: Culture the same cancer cell lines as reported in the original study (e.g., HCT116, MCF-7, A549) in the recommended medium supplemented with fetal bovine serum and antibiotics.[4][13]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized indolyl chalcone and a vehicle control (e.g., DMSO). Include a positive control (e.g., cisplatin or doxorubicin).[13]

  • Incubation: Incubate the cells for the specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Activity Validation: Nitric Oxide (NO) Inhibition Assay

Indolyl chalcones have been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10]

Protocol for NO Inhibition Assay:

  • Cell Culture: Culture RAW 264.7 cells in the appropriate medium.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the indolyl chalcone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control wells.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Part 4: Comparative Data Analysis

The final and most critical step is the objective comparison of the newly generated data with the originally published findings.

Table 1: Comparative Analysis of Anticancer Activity (IC50 in µM)

Indolyl ChalconeCancer Cell LinePublished IC50 (µM)Verification Study IC50 (µM)Fold Difference
Compound XHCT1167.9[13][Experimental Result][Calculation]
Compound YPaCa-20.03[1][Experimental Result][Calculation]
Compound ZJurkat8.0[4][Experimental Result][Calculation]

Discussion of Discrepancies:

Minor variations in IC50 values are expected due to differences in cell culture conditions, reagents, and specific experimental techniques. However, significant discrepancies (e.g., an order of magnitude difference) warrant further investigation. Potential sources of variation include:

  • Purity of the synthesized compound.

  • Cell line authenticity and passage number.

  • Variations in assay protocols and reagents.

  • Subtle differences in incubation times and conditions.

Part 5: Understanding the Mechanism of Action

To add another layer of validation, investigating the proposed mechanism of action can be insightful. For instance, if an indolyl chalcone is reported to induce apoptosis, its effect on key apoptotic pathways can be examined.

G Indolyl_Chalcone Indolyl Chalcone Stathmin Stathmin (STMN1) Inhibition/Destabilization Indolyl_Chalcone->Stathmin Nrf2 Nrf2 Activation Indolyl_Chalcone->Nrf2 NFkB NF-κB Inhibition Indolyl_Chalcone->NFkB Microtubules Microtubule Destabilization Stathmin->Microtubules Mitotic_Catastrophe Mitotic Catastrophe Microtubules->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis HO1 HO-1 Upregulation Nrf2->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory NFkB->Anti_inflammatory

Caption: Potential signaling pathways modulated by indolyl chalcones.

Some studies suggest that indolyl chalcones can induce cancer cell death by targeting proteins like stathmin, which is involved in microtubule dynamics.[11] Others have shown that these compounds can activate the Nrf-2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory response.[14][15][16] Another reported anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway.[10] Western blotting or RT-PCR can be used to validate these mechanistic claims by assessing the expression levels of key proteins in these pathways after treatment with the indolyl chalcone.

Conclusion

The independent verification and validation of published findings are paramount to the advancement of science. This guide provides a structured approach for researchers to systematically reproduce and confirm the biological activities of indolyl chalcones. By adhering to rigorous synthetic, analytical, and biological testing protocols, the scientific community can build a more reliable and robust foundation for the development of novel therapeutics based on this versatile chemical scaffold.

References

  • Tomáš, M., et al. (2021). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Taylor & Francis Online. [Link]

  • Solomon, V. R., et al. (2010). Synthesis and biological evaluation of indolyl chalcones as antitumor agents. PubMed. [Link]

  • Štefková, K., et al. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. MDPI. [Link]

  • Yadav, P., et al. (2017). Molecular modeling based synthesis and evaluation of in vitro anticancer activity of indolyl chalcones. PubMed. [Link]

  • Synthesis and antibacterial activity of indolyl chalcone imines. (2024). ResearchGate. [Link]

  • Synthesis and biological evaluation of indolyl chalcones as antitumor agents. (2010). ResearchGate. [Link]

  • Gomha, S. M., et al. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. [Link]

  • Sivakumar, P., et al. (2020). Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies. PubMed. [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2024). PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. (2023). PubMed Central. [Link]

  • Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. (2015). ResearchGate. [Link]

  • The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (2020). ResearchGate. [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). ResearchGate. [Link]

  • Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. (2022). ACS Publications. [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2018). MDPI. [Link]

  • Naikal, J. P. S., et al. (2015). Synthesis characterization and anti-bacterial activity of novel chalcone derivatives of indole. Der Pharma Chemica. [Link]

  • (PDF) Synthesis and antimicrobial activity of chalcone derivatives of indole nucleus. (2021). ResearchGate. [Link]

  • Neuroprotective Effects of Chalcones From Myracrodruon Urundeuva on 6-hydroxydopamine-induced Cytotoxicity in Rat Mesencephalic Cells. (2007). PubMed. [Link]

  • Novel indolyl-chalcones target stathmin to induce cancer cell death. (2019). PubMed Central. [Link]

  • Design, synthesis and biological activity of novel chalcone derivatives containing indole. (2023). ScienceDirect. [Link]

  • biological activities and novel applications of chalcones. (2016). SciELO. [Link]

  • Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. (2022). ACS Omega. [Link]

  • Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. (2021). PubMed. [Link]

  • Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers. (2004). PubMed. [Link]

  • Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo. (2017). PubMed. [Link]

  • Chalcone-Derived Nrf2 Activator Protects Cognitive Function via Maintaining Neuronal Redox Status. (2021). MDPI. [Link]

  • Chalcone phytochemicals exerting neuroprotective activities in Alzheimer's disease models. (2024). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

This document provides a detailed protocol for the safe and compliant disposal of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate (CAS 59000-14-5).[1] As a research chemical, adherence to stringent disposal procedures is...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate (CAS 59000-14-5).[1] As a research chemical, adherence to stringent disposal procedures is paramount to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations.

While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, a conservative approach to its handling and disposal is mandated by its chemical structure. The molecule contains both an indole ring system and an α,β-unsaturated carbonyl moiety. Both functional groups have known toxicological and reactivity profiles that necessitate its classification as hazardous chemical waste.[2][3]

Hazard Assessment and Chemical Profile

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate must be handled as a hazardous substance. This assessment is based on the following structural components:

  • Indole Derivatives: Compounds containing the indole nucleus can be harmful if swallowed and may cause skin and eye irritation.[2] Some indole derivatives are also known to be biologically active, warranting careful handling to avoid inadvertent exposure.

  • α,β-Unsaturated Carbonyl Group: This functional group is a known reactive electrophile. Such compounds are often susceptible to nucleophilic attack at the β-carbon, a reaction known as conjugate addition.[4][5] This reactivity is the basis for the potential toxicity of many α,β-unsaturated carbonyl compounds, as they can form covalent adducts with biological macromolecules like proteins.[6] This class of compounds can be mutagenic and cause a range of adverse health effects.[7]

Based on this profile, all waste containing this chemical, including pure compound, contaminated labware, and solutions, must be treated as hazardous.

Table 1: Hazard Profile and Regulatory Considerations

Hazard Class Justification Primary Regulatory Framework
Chemical Reactivity Contains an α,β-unsaturated carbonyl system, a reactive functional group.[4][7]Resource Conservation and Recovery Act (RCRA)
Potential Toxicity Indole derivatives can be harmful, and α,β-unsaturated carbonyls are known to be toxic.[2][6]Occupational Safety and Health Administration (OSHA)
Environmental Hazard Indole itself is very toxic to aquatic life. Uncontrolled release must be prevented.Environmental Protection Agency (EPA)
Personnel Protection and Engineering Controls

Before initiating any disposal procedures, ensure all necessary safety measures are in place to minimize exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Eye/Face Protection: Chemical safety goggles or a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected before use.

    • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Engineering Controls:

    • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate must follow a systematic process of segregation, containment, and labeling, culminating in transfer to your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed contractor.[8][9]

Proper segregation is the foundation of safe and compliant chemical waste management. Never mix incompatible waste streams.

  • Solid Waste:

    • Collect un-reusable solid (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, contaminated personal protective equipment (e.g., gloves, weighing paper), and contaminated lab supplies (e.g., pipette tips, chromatography materials) in a dedicated, robust, sealable container.

    • This container should be clearly designated for "Non-Halogenated Solid Chemical Waste."

  • Liquid Waste:

    • Collect solutions containing (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate in a separate, compatible, and leak-proof container.

    • Segregate based on the solvent system. Halogenated and non-halogenated solvent wastes must be kept in separate containers.[2] For example, a solution of the compound in dichloromethane would go into a "Halogenated Liquid Waste" container, while a solution in methanol would go into a "Non-Halogenated Liquid Waste" container.

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container to prevent physical injury.[2]

Once segregated, the waste must be properly contained and labeled in a designated Satellite Accumulation Area (SAA).[8][10]

  • Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tightly sealing lid.

  • Labeling: This is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[11][12] Each waste container must be labeled with the following information:

    • The words "HAZARDOUS WASTE" [8][13]

    • The full chemical name: "(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate" and the names of any solvents or other chemicals present, including their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The name and contact information of the generating researcher or lab.

    • The date of accumulation start.

  • Satellite Accumulation Area (SAA): Store the labeled, sealed waste containers in your laboratory's designated SAA.[10][13] This area must be under the control of the laboratory personnel and located at or near the point of generation.

  • Container Management: Keep waste containers closed at all times except when adding waste.[13]

  • Waste Pickup: Do not allow waste to accumulate. Once a container is full, or before it reaches the regulatory time limit for storage in an SAA, arrange for pickup by your institution's EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]

The overall workflow for waste management should follow a clear, logical path from generation to disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Processing in Lab cluster_2 Institutional Disposal gen Waste Generation (Solid, Liquid, Sharps) seg Step 1: Segregate Waste (Halogenated vs. Non-Halogenated, Solid vs. Liquid) gen->seg Immediate Action cont Step 2: Contain & Label ('HAZARDOUS WASTE', Chemical Names, Hazards) seg->cont saa Store in Satellite Accumulation Area (SAA) cont->saa pickup Step 3: Schedule EHS Pickup saa->pickup When Full or Timed Out vendor Transfer to Licensed Waste Vendor pickup->vendor

Caption: Waste Disposal Workflow from Point of Generation to Final Transfer.

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (double glove, lab coat, safety goggles).

    • Contain the spill with an absorbent material compatible with the spilled substance.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS emergency line immediately.

    • Provide details about the spilled substance.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

This decision-making process is crucial for ensuring a safe response.

G spill Spill Occurs location Is the spill contained within a chemical fume hood? spill->location size Is the spill minor and manageable? location->size Yes evacuate Major Spill Protocol: 1. Evacuate Area 2. Alert EHS/Emergency 3. Isolate the area location->evacuate No cleanup Minor Spill Protocol: 1. Alert others 2. Use spill kit 3. Collect as hazardous waste size->cleanup Yes size->evacuate No

Caption: Emergency Spill Response Decision Tree.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet (Generic Example). S.M. Arnold, Inc. [Link]

  • Extracting recycle method of indole from indole synthesis waste water.
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  • Hazardous Waste. Virginia Department of Environmental Quality. [Link]

  • Hazardous Substances and Toxic Waste. Environmental Law Reporter. [Link]

  • alpha beta-unsaturated carbonyl: Topics. Science.gov. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • α,β-Unsaturated Carbonyl Compounds. University of Calgary. [Link]

  • 20.14 α,β-Unsaturated Carbonyl Compounds. Chemistry LibreTexts. [Link]

  • Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. PubMed Central. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risks The indole moiety, a common scaffold in pharmacologically active compounds, can present various hazards.[1] Struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

The indole moiety, a common scaffold in pharmacologically active compounds, can present various hazards.[1] Structurally related compounds, such as indole-3-glyoxylic acid and its derivatives, are known to cause skin and eye irritation, and in some cases, severe burns and damage.[1][2][3] The reactivity of the α,β-unsaturated carbonyl system in the target molecule also suggests a potential for heightened reactivity and biological activity.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may lead to irritation, redness, or serious eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.

  • Unknown Toxicity: As a research chemical, the full toxicological profile is likely not yet determined. Therefore, it should be handled as a substance with potential toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate . The following table outlines the minimum recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound. Double-gloving is recommended for extended procedures.
Eye Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles.
Body Protection A laboratory coat worn fully buttonedTo shield the body and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dust, aerosols, or vapors.
Decision-Making Flowchart for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection start Task Assessment weighing Weighing solid compound start->weighing Solid handling dissolving Dissolving in solvent start->dissolving Solution prep reaction Running a reaction start->reaction Synthesis spill Spill cleanup start->spill Contingency ppe_level_1 Standard PPE: - Lab coat - Safety goggles - Single nitrile gloves weighing->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE - Double gloves - Face shield dissolving->ppe_level_2 reaction->ppe_level_2 ppe_level_3 Emergency PPE: - Enhanced PPE - Chemical-resistant apron - Consider respirator* spill->ppe_level_3 note *Consult EHS for respirator selection and fit-testing. spill->note

Caption: PPE selection workflow for handling (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate.

Operational Plan: Safe Handling from Receipt to Disposal

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The storage container should be tightly sealed.

Handling Procedures
  • Designated Area: All handling of the solid compound and its solutions should be performed in a designated area within a certified chemical fume hood.

  • Donning PPE: Before handling, put on all required PPE in the correct order: lab coat, then safety goggles/face shield, and finally gloves.

  • Weighing: When weighing the solid, use a disposable weigh boat to minimize contamination of balances.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE: After handling, remove PPE in a manner that avoids self-contamination: first remove gloves, then the lab coat, and finally the eye protection. Wash hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[4][5]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.[5][6]

    • If the substance is volatile or dusty, close the laboratory door to contain the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[6]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate , including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Arrange for disposal through your institution's EHS office, following all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[8]

References

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. Retrieved from [Link]

  • Procedure for Chemical Spills - Ajman University. Retrieved from [Link]

  • Chemical Spill Response Procedure - University of Manitoba. Retrieved from [Link]

  • Emergency and Spill Response Procedures - Auburn University. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Retrieved from [Link]

  • NIOSH HomeNIOSH Pocket Guide to Chemical Hazards - Regulations.gov. (2015, January 20). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. Retrieved from [Link]

  • Hazardous Waste Listings | EPA. Retrieved from [Link]

  • Requirements for Pesticide Disposal | US EPA. Retrieved from [Link]

  • Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions - Organic Chemistry Portal. Retrieved from [Link]

  • Land Disposal Restrictions for Hazardous Waste | US EPA. (2025, October 9). Retrieved from [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds - Drexel University. Retrieved from [Link]

  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. Retrieved from [Link]

  • Identification and Listing of Hazardous Waste - Regulations.gov. (2023, January 23). Retrieved from [Link]

  • Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions - PubMed. Retrieved from [Link]

  • Oxidation of indoles with lead tetra-acetate and hydrolysis of 1,2-disubstituted indol-3-yl acetates - Sci-Hub. Retrieved from [Link]

  • A. EPA Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - Veolia North America. (2019, February 22). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate
Reactant of Route 2
Reactant of Route 2
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate
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